molecular formula C16H12O2 B191877 6-Methylflavone CAS No. 29976-75-8

6-Methylflavone

Numéro de catalogue: B191877
Numéro CAS: 29976-75-8
Poids moléculaire: 236.26 g/mol
Clé InChI: NOQJBXPAMJLUSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methylflavone (CAS 29976-75-8) is a high-purity synthetic flavone of significant interest in biochemical and pharmacological research. This compound serves as a valuable research tool, particularly in neuroscience, due to its role as a positive allosteric modulator of γ-aminobutyric acid (GABA) action. Studies on human recombinant GABA-A receptors expressed in model systems have shown that this compound acts as an activator of α1β2γ2L and α1β2 GABA-A receptor subtypes. It enhances the normal response to GABA, effectively shifting the GABA dose-response curve to the left, which decreases the mean EC50 at α1β2γ2L GABA-A receptors. This mechanism is notably insensitive to flumazenil, indicating that its action is not mediated through the classical high-affinity benzodiazepine binding site, suggesting a distinct and valuable mode of action for receptor studies. Beyond its primary application in neuroscience, this compound is widely utilized in other research fields. It is a key compound in pharmaceutical development for investigating potential anti-inflammatory and antioxidant properties. In agricultural research, it is explored as a natural pesticide, while in plant biology, it helps scientists understand plant defense mechanisms. Furthermore, it is used in materials science as a building block for novel organic compounds with unique optical properties and in chromatographic analysis as a standard for the identification and quantification of flavonoids. The compound has a molecular formula of C16H12O2 and a molecular weight of 236.27 g/mol. It is supplied as a white to light-yellow needle or crystalline solid with a typical melting point of 118-122 °C. It is recommended to store this product at 0-8°C. This compound is offered with a purity of ≥98% (HPLC) and is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJBXPAMJLUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351008
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-75-8
Record name 6-Methyl-2-phenyl-chromen-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-PHENYL-CHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Methylflavone in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylflavone and its derivatives are synthetic flavonoids investigated for their neuroprotective and therapeutic potential. These compounds have demonstrated a range of effects in neuronal cells, primarily through the modulation of inhibitory neurotransmission and anti-inflammatory signaling pathways. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key data, experimental methodologies, and the signaling pathways involved.

Core Mechanisms of Action

The neuroprotective effects of this compound and its analogs, such as 2′-methoxy-6-methylflavone (2'MeO6MF), are attributed to two primary mechanisms:

  • Positive Allosteric Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Specifically, derivatives like 2'MeO6MF have been shown to increase tonic inhibitory currents mediated by extrasynaptic, δ-subunit-containing GABA-A receptors.[3][4] This enhancement of GABAergic inhibition helps to counteract excitotoxicity, a major contributor to neuronal damage in conditions like stroke.[5] The modulation can occur at sites independent of the flumazenil-sensitive benzodiazepine (B76468) binding site, suggesting a novel interaction.[1][2]

  • Anti-Inflammatory Signaling: Beyond its effects on neurotransmission, 2'MeO6MF exhibits significant anti-inflammatory properties. It has been shown to dampen the inflammatory response following ischemic injury by reducing the activity of NF-κB (nuclear factor-kappa B).[3][6] This leads to a decrease in the production and circulation of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[3][7] This anti-inflammatory action is mediated, at least in part, through the AKT signaling pathway.[3][4]

Signaling Pathways

The dual mechanisms of action of this compound derivatives involve distinct but complementary signaling pathways that culminate in neuroprotection.

The primary effect on neuronal excitability is achieved through the potentiation of GABA-A receptor function.

GABAA_Modulation cluster_membrane Neuronal Membrane GABA_R δ-containing GABA-A Receptor Cl_ion Chloride Ion (Cl⁻) Influx GABA_R->Cl_ion Enhances Channel Opening MF This compound (or 2'MeO6MF) MF->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Neuroprotection Neuroprotection & Reduced Excitotoxicity Hyperpolarization->Neuroprotection

Caption: this compound enhances GABA-A receptor-mediated inhibition.

In response to inflammatory stimuli, this compound derivatives can suppress the downstream inflammatory cascade.

Anti_Inflammatory_Pathway cluster_cell Macrophage / Microglia LPS LPS (Stimulus) AKT AKT Pathway LPS->AKT NFkB NF-κB Activation AKT->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IFN-γ) Nucleus->Cytokines Gene Transcription MF 2'MeO6MF MF->AKT Inhibits via this pathway

Caption: 2'MeO6MF suppresses the NF-κB inflammatory pathway via AKT.

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative findings from experimental studies on this compound and its derivatives.

CompoundParameterValue/EffectExperimental System
2'-methoxy-6-methylflavone Effective Concentration0.1–10 µMIncreased GABA-A receptor tonic currents.[3][4]
2'-methoxy-6-methylflavone In vivo Dose (Ischemia)0.1–30 mg/kgDose-dependently decreased infarct volume.[3][5]
2'-methoxy-6-methylflavone Cytokine Reduction (30mg/kg)Significant decrease in IL-1β, IFN-γ, and TNF-αIn vivo stroke model.[3]
6-methylflavanone GABA Potentiation (α2β2γ2L)417% enhancementRecombinant GABA-A receptors in Xenopus oocytes.[2]
6-methylflavanone GABA Potentiation (α1β2γ2L)120% enhancementRecombinant GABA-A receptors in Xenopus oocytes.[2]
6-hydroxyflavone (B191506) Receptor Preferenceα2- and α3-containing subtypesHEK 293T cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

  • Objective: To measure GABA-A receptor-mediated tonic currents in neurons.

  • Methodology:

    • Slice Preparation: Prepare acute brain slices from the region of interest (e.g., peri-infarct cortex).[3]

    • Recording: Obtain whole-cell voltage-clamp recordings from identified neurons (e.g., layer 2/3 pyramidal neurons).[4] Cells are typically voltage-clamped at +10 mV to measure outward currents.

    • Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound (e.g., 2'MeO6MF at 0.1–10 µM).[3][4]

    • Data Acquisition: Record baseline current. Apply a GABA-A receptor antagonist (e.g., SR95531 or bicuculline) to block all GABA-A receptor activity. The difference in the holding current before and after antagonist application quantifies the tonic current.[1][4]

    • Analysis: Compare the magnitude of the tonic current in control versus drug-treated cells.

  • Objective: To assess the neuroprotective effects of a compound in an in vivo model of stroke.

  • Methodology:

    • Animal Preparation: Anesthetize the subject animal (e.g., mouse).

    • Photosensitizer Injection: Intravenously inject a photosensitive dye (e.g., Rose Bengal).

    • Photo-irradiation: Expose a specific region of the cerebral cortex to a focused cold light source to induce a localized clot and subsequent infarct.

    • Drug Administration: Administer the test compound (e.g., 2'MeO6MF at various doses) or vehicle intraperitoneally at specific time points post-ischemia (e.g., 1, 3, and 6 hours).[3][7]

    • Functional Assessment: Perform behavioral tests (e.g., motor function tests) at various time points post-stroke to assess functional recovery.[3]

    • Histological Analysis: At the study endpoint, perfuse the animal and collect the brain. Stain brain sections with a marker like cresyl violet to visualize and quantify the infarct volume.[3]

  • Objective: To measure the effect of a compound on NF-κB activation in an inflammatory context.

  • Methodology:

    • Cell Culture: Use a suitable cell line, such as a macrophage cell line (e.g., RAW 264.7) engineered with an NF-κB reporter system.[3][6]

    • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).[3][7]

    • Treatment: Co-treat the cells with the test compound (e.g., 2'MeO6MF) at various concentrations.

    • Measurement: Quantify the activity of the reporter gene (e.g., secreted alkaline phosphatase or luciferase), which is proportional to NF-κB activity.

    • Inhibitor Control: To confirm pathway dependence, use a specific inhibitor (e.g., the pan-AKT inhibitor GSK690693) to verify if the compound's effect is blocked.[3][4]

The logical flow for investigating a novel neuroprotective compound like this compound typically follows a multi-stage process from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Receptor_Binding Receptor Binding Assays (GABA-A Subtypes) Patch_Clamp Electrophysiology (Patch-Clamp on Neurons) Receptor_Binding->Patch_Clamp Confirm Functional Effect Animal_Model Disease Model (e.g., Photothrombotic Stroke) Patch_Clamp->Animal_Model Validate in Disease Context Inflammation_Assay Cell-Based Inflammation Assays (NF-κB) Inflammation_Assay->Animal_Model Behavioral Functional / Behavioral Testing Animal_Model->Behavioral Histology Histology & Infarct Volume Analysis Animal_Model->Histology Cytokine_Analysis Systemic Cytokine Measurement (ELISA) Animal_Model->Cytokine_Analysis

Caption: A logical workflow for preclinical evaluation of this compound.

References

Synthetic 6-Methylflavone: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic 6-methylflavone, a derivative of the flavone (B191248) backbone, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its biological activities, with a primary focus on its neuroprotective and anti-inflammatory effects. The document details the modulation of GABAA receptors and the inhibition of the NF-κB signaling pathway as key mechanisms of action. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological profile.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities.[1] Synthetic modifications to the flavonoid scaffold, such as the introduction of a methyl group at the 6-position of the A-ring, can significantly alter their pharmacological properties, often enhancing their bioavailability and efficacy.[2] this compound and its derivatives have demonstrated promising therapeutic potential, particularly in the context of neurological and inflammatory disorders.[2][3][4] This guide synthesizes the current scientific knowledge on the biological activity of synthetic this compound, providing a technical resource for researchers and drug development professionals.

Key Biological Activities

The primary biological activities of this compound and its derivatives, notably 2'-methoxy-6-methylflavone, are centered around neuroprotection and anti-inflammation.[3][4] These effects are primarily mediated through the modulation of GABAA receptors and the inhibition of the pro-inflammatory NF-κB signaling pathway.

Neuroprotection

Synthetic this compound derivatives have shown significant neuroprotective effects in preclinical models of stroke.[3][4] Treatment with 2'-methoxy-6-methylflavone has been demonstrated to dose-dependently decrease infarct volume and improve functional recovery following focal cerebral ischemia.[3][4] This neuroprotective action is attributed to its ability to potentiate tonic inhibition via δ-containing GABAA receptors.[3][4]

Anti-inflammatory Activity

This compound and its analogs exhibit potent anti-inflammatory properties.[2] They have been shown to dampen the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IFN-γ.[3][4] Some studies have also investigated the potential of methylflavones to inhibit nitric oxide (NO) production in stimulated macrophages.[2]

Other Potential Activities

While the primary focus of research has been on neuroprotection and anti-inflammation, other potential biological activities of this compound include antioxidant and anticancer effects, though these are less extensively studied for this specific compound compared to other flavonoids.[1][5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: GABAA Receptor Modulation

CompoundReceptor SubtypeAssay TypeParameterValueReference
This compoundRat Cortical MembranesRadioligand Binding ([³H]-Ro-15-1788)pKi6.74[6]
This compoundRat Cortical MembranesRadioligand Binding ([³H]-flumazenil)pKi6.9[6]
2'-Methoxy-6-methylflavoneδ-containing GABAA receptorsElectrophysiologyEffective Concentration0.1–10 µM[3][4]

Table 2: Neuroprotective and Anti-inflammatory Effects

CompoundModelParameterDose/ConcentrationEffectReference
2'-Methoxy-6-methylflavonePhotothrombotic stroke in miceInfarct Volume30 mg/kgSignificant decrease[4]
2'-Methoxy-6-methylflavoneLPS-stimulated macrophage cell lineNF-κB ActivityNot specifiedDampened LPS-induced elevation[3][4]
2'-Methoxy-6-methylflavoneStroke in miceCirculating Cytokines (IL-1β, TNF-α, IFN-γ)Not specifiedDampened stroke-induced increase[3][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of flavones is the Baker-Venkataraman rearrangement. A general procedure is outlined below:

  • Acetophenone (B1666503) Protection: The hydroxyl group of a substituted 2-hydroxyacetophenone (B1195853) is protected, for example, as a methoxymethyl (MOM) ether.

  • Claisen-Schmidt Condensation: The protected acetophenone is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) to form a chalcone (B49325).

  • Cyclization: The chalcone is cyclized to the flavanone (B1672756) using a suitable reagent like sodium acetate.

  • Oxidation: The flavanone is oxidized to the flavone using an oxidizing agent such as iodine in DMSO.

  • Deprotection: The protecting group is removed to yield the final flavone.

Note: For the synthesis of this compound, 2-hydroxy-5-methylacetophenone would be a suitable starting material.

In Vivo Photothrombotic Stroke Model

This model is used to induce a focal ischemic lesion in the cortex of rodents.[7]

  • Anesthesia: The animal (e.g., mouse) is anesthetized.

  • Photosensitizer Injection: A photosensitive dye, such as Rose Bengal, is administered systemically (e.g., intraperitoneally).

  • Cranial Exposure: The skull is exposed over the target cortical area.

  • Photoactivation: A cold light source is focused on the target area for a specific duration. The light activates the photosensitizer in the blood vessels, leading to endothelial damage, platelet aggregation, and thrombus formation, resulting in a focal stroke.

  • Post-operative Care and Assessment: The animal is allowed to recover, and neurological deficits and infarct volume are assessed at later time points.

Measurement of Cytokine Levels

Cytokine levels in plasma or cell culture supernatants can be measured using several immunoassays.[4]

  • Sample Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method to quantify a single cytokine. A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.

  • Multiplex Bead Array: This method allows for the simultaneous measurement of multiple cytokines. Beads coated with different capture antibodies are incubated with the sample. A mixture of biotinylated detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin) is then added. The fluorescence intensity of each bead population is measured using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of this compound.

GABAA_Modulation cluster_membrane Neuronal Membrane GABAA_R GABAA Receptor δ-subunit Cl_ion Cl- GABAA_R->Cl_ion Increased Influx GABA GABA GABA->GABAA_R Binds Methylflavone This compound Derivative Methylflavone->GABAA_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection

Caption: GABAA Receptor Modulation by this compound Derivatives.

NFkB_Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Nucleus->Cytokines Gene Transcription Methylflavone This compound Methylflavone->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental_Workflow cluster_in_vivo In Vivo Neuroprotection Assay cluster_in_vitro In Vitro Anti-inflammatory Assay Animal_Model Photothrombotic Stroke Model in Mice Treatment Administer this compound Derivative or Vehicle Animal_Model->Treatment Behavioral Assess Functional Recovery (e.g., motor tests) Treatment->Behavioral Histology Measure Infarct Volume Treatment->Histology Cell_Culture Culture Macrophages (e.g., RAW 264.7) Stimulation Stimulate with LPS Cell_Culture->Stimulation Compound_Treatment Treat with this compound Stimulation->Compound_Treatment Cytokine_Analysis Measure Cytokine Levels (ELISA or Multiplex) Compound_Treatment->Cytokine_Analysis NFkB_Assay Assess NF-κB Activation Compound_Treatment->NFkB_Assay

Caption: Experimental Workflow for Assessing Biological Activity.

Conclusion

Synthetic this compound and its derivatives represent a promising class of compounds with significant neuroprotective and anti-inflammatory activities. Their mechanisms of action, involving the modulation of GABAA receptors and inhibition of the NF-κB pathway, provide a solid foundation for further drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing synthetic flavonoid. Further studies are warranted to fully elucidate the structure-activity relationships and to explore other potential therapeutic applications.

References

6-Methylflavone CAS 29976-75-8 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylflavone (CAS 29976-75-8)

Introduction

This compound, with the CAS Registry Number 29976-75-8, is a synthetic flavonoid derivative characterized by a flavone (B191248) backbone with a methyl group substitution at the 6-position.[1] As a member of the flavonoid class, it is investigated for a variety of potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Notably, it has been identified as a positive allosteric modulator of GABAᴀ receptors, suggesting potential applications in neuroscience and pharmacology.[1][3] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and insights into its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for its application in experimental settings, formulation development, and computational modeling.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29976-75-8[4]
Molecular Formula C₁₆H₁₂O₂[1]
Molecular Weight 236.27 g/mol [2]
Appearance White to beige crystalline solid or powder.[2]
Melting Point 118-123 °C[2]
Solubility Water: Insoluble / Limited solubility.[1] DMSO: ≥40.4 mg/mL.[1] Ethanol (B145695): ≥35.2 mg/mL.[1] Acetone: Soluble.[1]
Purity (Typical) ≥98% (by HPLC)[2]
Storage Store at 2-8°C.[2]

Table 2: Computed Molecular Descriptors and Identifiers

DescriptorValueSource(s)
IUPAC Name 6-methyl-2-phenylchromen-4-one[4]
InChI Key NOQJBXPAMJLUSS-UHFFFAOYSA-N[4]
Canonical SMILES Cc1ccc2OC(=CC(=O)c2c1)c3ccccc3[4]
XLogP3 3.9
Topological Polar Surface Area 26.3 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe standard protocols for the synthesis and characterization of this compound.

Synthesis of this compound via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classical and reliable method for synthesizing flavones.[5][6] The process involves the conversion of a 2-hydroxyacetophenone (B1195853) to a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[5][7]

Workflow for Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization start 2'-Hydroxy-5'-methylacetophenone + Benzoyl Chloride reagent1 Pyridine (B92270) (Base) start->reagent1 product1 2-Benzoyloxy-5-methylacetophenone reagent1->product1 reagent2 KOH / Pyridine ~50°C product2 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (1,3-Diketone Intermediate) product1->product2 Proceed with ester product reagent2->product2 reagent3 Conc. H₂SO₄ in Glacial Acetic Acid, Heat final_product This compound product2->final_product Proceed with diketone reagent3->final_product

Workflow for this compound synthesis.

Methodology:

  • Esterification: Dissolve 2'-Hydroxy-5'-methylacetophenone in pyridine. Add benzoyl chloride to the solution. An exothermic reaction occurs. Allow the mixture to stand for 20-30 minutes. Pour the reaction mixture into dilute hydrochloric acid with ice to precipitate the ester product, 2-Benzoyloxy-5-methylacetophenone. Collect the solid by vacuum filtration and wash.[5][7]

  • Rearrangement: Dissolve the dried ester from the previous step in pyridine and add powdered potassium hydroxide (B78521) (KOH). Heat the mixture to approximately 50°C for 20-30 minutes. The formation of a potassium salt of the diketone may be observed. Cool the mixture and acidify with aqueous acetic acid to precipitate the 1,3-diketone intermediate. Collect the solid by filtration.[5]

  • Cyclodehydration: Dissolve the crude 1,3-diketone intermediate in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture in a boiling water bath for approximately 1 hour. Pour the hot reaction mixture onto crushed ice. The final product, this compound, will precipitate. Collect the crude product by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol to obtain the purified compound.[5][7]

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound.

Methodology (Capillary Method):

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[8] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[8][9]

  • Apparatus Setup: Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (118-123°C).[10]

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]

    • Record the temperature (T₁) at which the first drop of liquid appears.[11]

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[11]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow.

Determination of Water Solubility

As this compound has limited water solubility, the Flask Method described in OECD Guideline 105 is appropriate.[12][13]

Methodology (Flask Method - OECD 105):

  • Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[13][14]

  • Phase Separation: After agitation, the mixture is allowed to stand at the same constant temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration, ensuring no solid particles are carried over.[12]

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophore in the flavone structure.[1][12]

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results. The final water solubility is reported as the average concentration.

Mechanism of Action & Signaling Pathway

This compound is known to act on the central nervous system, specifically by modulating the function of γ-aminobutyric acid type A (GABAᴀ) receptors.[3] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.

The primary mechanism of action for this compound is as a positive allosteric modulator of the GABAᴀ receptor.[1][3] This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the receptor's response to GABA. When GABA binds, the receptor's intrinsic chloride (Cl⁻) channel opens, allowing Cl⁻ ions to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound potentiates this effect, leading to increased neuronal inhibition.

Importantly, its action is described as flumazenil-insensitive, indicating that it does not bind to the classical benzodiazepine (B76468) site on the GABAᴀ receptor.[3][15]

G cluster_receptor GABA-A Receptor Complex (in Neuronal Membrane) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) receptor GABA-A Receptor GABA Site Allosteric Site Chloride (Cl⁻) Channel cl_in Cl⁻ receptor:cl->cl_in 3. Enhanced Cl⁻ Influx gaba GABA gaba->receptor:gaba 1. Binds flavone This compound flavone->receptor:mod 2. Binds (Modulates) cl_out Cl⁻ cl_out->receptor:cl effect Neuronal Hyperpolarization (Inhibitory Effect) cl_in->effect 4. Causes

Modulation of the GABA-A receptor by this compound.

References

An In-depth Technical Guide to the Discovery and Natural Sources of Methylated Flavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylated flavones, a unique subclass of flavonoids, are gaining significant attention within the scientific community due to their enhanced bioavailability and potent pharmacological activities. Unlike their hydroxylated counterparts, the methylation of flavones dramatically increases their metabolic stability, facilitating greater absorption and efficacy. This technical guide provides a comprehensive overview of the discovery of methylated flavones, their natural distribution, and detailed methodologies for their extraction, isolation, and analysis. Furthermore, it delves into the key signaling pathways modulated by these compounds, offering insights for future research and drug development.

Discovery and Significance of Methylated Flavones

The discovery of methylated flavones as potent bioactive molecules arose from the need to overcome the low oral bioavailability of common dietary flavonoids.[1] While flavonoids demonstrated promising therapeutic potential in vitro, their efficacy in vivo was often limited by extensive metabolism in the intestine and liver.[2] Methylation of the free hydroxyl groups on the flavone (B191248) structure was identified as a key natural modification that significantly enhances metabolic stability by preventing conjugation reactions, leading to improved intestinal absorption and higher plasma concentrations.[2] This increased bioavailability, coupled with potent intrinsic activity, positions methylated flavones as promising candidates for pharmaceutical and nutraceutical applications.[3][4]

Natural Sources and Distribution

Methylated flavones are predominantly found in the plant kingdom, with citrus fruits being a particularly rich source.[3] The peels of oranges, tangerines, and mandarins contain high concentrations of polymethoxylated flavones such as nobiletin, tangeretin (B192479), and sinensetin.[5][6][7] Other notable plant sources include certain herbs and medicinal plants. For instance, the Brassicaceae family is known to contain bioactive methylated flavone regioisomers.[3][8] The concentration of these compounds can vary significantly depending on the plant species, cultivar, geographical origin, and stage of maturity.[6]

Data Presentation: Quantitative Analysis of Methylated Flavones in Natural Sources

The following tables summarize the concentrations of prominent methylated flavones found in various plant materials. This data is crucial for selecting optimal sources for extraction and for standardizing research protocols.

Table 1: Concentration of Tangeretin in Citrus Peels

Citrus SpeciesVarietyTangeretin Content (mg/100g fresh weight)Reference
TangerineDancy182.8[5]
Mandarin OrangeKing40.6[5]
GrapefruitDuncan15.0[5]
TangorTemple Orange8.8[5]
Citrus reticulata Blanco-174.94 (µ g/100g )
Citrus reticulata Kinnow-84.03 (µ g/100g )

Table 2: Concentration of Nobiletin in Citrus Peels

Citrus SpeciesVariety/SourceNobiletin ContentReference
Orange Peel Oil-1.50 g/L[6]
King Tangerine-0.60 g/L[6]
Orange-0.50 g/L[6]
Clementine Tangerine-0.40 g/L[6]
Orange Peels (China)-7.79 mg/g (dried)[6]
Orange Peels (California)-0.43 mg/g (dried)[6]
Citrus reticulata Blanco-438.9 (µ g/100g )
Citrus reticulata Kinnow-336.39 (µ g/100g )

Table 3: Concentration of Sinensetin in Plant Sources

Plant SourceExtraction/Analysis MethodSinensetin ContentReference
Citrus reticulataSephadex LH-20 column chromatography and preparative TLC23.4 mg from 100 mg ethyl acetate (B1210297) extract[7][9]
Citrus reticulata PeelsSilica (B1680970) gel column chromatography38.8 mg from 500 g dry weight[7][9]
Citrus reticulataHSCCC and preparative HPLC27.7 mg[7][9]
Sweet Portuguese Oranges (Newhall variety)Supercritical fluid technology and HPLC-UV/DAD17.36 mg/g in polymethoxyflavone-enriched extract[7][9]
Citrus sinensis Peels-13.4 mg from 955 g dried peels[7][9]

Table 4: Concentration of Other Methylated Flavones

Methylated FlavonePlant SourceConcentrationReference
5,7,4′-trihydroxy-3′-methoxyflavoneCoronopus didymusAt least 1.60 mg per 10 g plant material[3][8]
EupatorinEupatorium perfoliatumPresent, but quantitative data is limited[10]

Experimental Protocols

Extraction of Methylated Flavones from Plant Material

The choice of extraction method is critical for obtaining high yields of methylated flavones. Due to their relatively non-polar nature compared to flavonoid glycosides, solvents such as methanol (B129727), ethanol (B145695), and acetone (B3395972) are effective.[11][12] Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer advantages in terms of efficiency and reduced solvent consumption.[12][13]

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material (e.g., citrus peels) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Prepare a 70% ethanol solution.

  • Extraction Process:

    • Weigh 1 g of the powdered plant material and place it in a beaker.

    • Add 20 mL of the 70% ethanol solution (solid-to-solvent ratio of 1:20).

    • Place the beaker in an ultrasonic bath.

    • Sonication is to be carried out at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.[13]

  • Separation: After sonication, separate the extract from the solid residue by filtration using Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

  • Concentration: The supernatant containing the methylated flavones can be concentrated using a rotary evaporator under reduced pressure.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Solvent Selection: Prepare an 80% methanol solution.

  • Extraction Process:

    • Weigh 0.5 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of the 80% methanol solution.

    • Seal the vessel and place it in the microwave extraction system.

    • Set the microwave power to 400 W and the extraction time to 5 minutes at a temperature of 80°C.

  • Separation and Concentration: Follow the same procedure as described in the UAE protocol.

Isolation and Purification by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of methylated flavones from crude extracts.[14] Silica gel and Sephadex LH-20 are common stationary phases.[7][9][14]

Protocol 3: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane (B92381) and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Analysis: Combine fractions containing the desired methylated flavone and concentrate them. The purity can be assessed by HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the identification and quantification of methylated flavones.[5][15] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water.[16]

Protocol 4: HPLC Analysis of Methylated Flavones

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).[16]

    • Mobile Phase: A gradient elution is often employed. For example, a starting mobile phase of 50% methanol in water, gradually increasing to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength of 330 nm.[5]

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of standard solutions of the target methylated flavone (e.g., nobiletin, tangeretin) of known concentrations in the mobile phase.

  • Quantification: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the sample extract and determine the concentration of the methylated flavone by comparing its peak area to the calibration curve.[15]

Key Signaling Pathways Modulated by Methylated Flavones

Methylated flavones exert their biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of diseases like cancer and inflammation.[17][18]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[18] Flavones, including their methylated derivatives, have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[17]

Caption: Inhibition of the NF-κB signaling pathway by methylated flavones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.[19] Flavonoids can modulate this pathway to exert anti-inflammatory and anti-cancer effects.[19][[“]]

MAPK_Pathway Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor Activates MEKK MEKK Receptor->MEKK Activates MKK MKK MEKK->MKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Induces Methylated_Flavones Methylated Flavones Methylated_Flavones->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by methylated flavones.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation.[21] Its dysregulation is often implicated in cancer. Nobiletin and tangeretin have been shown to inhibit this pathway, contributing to their anti-cancer properties.[21][22][23]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Promotes Methylated_Flavones Nobiletin, Tangeretin Methylated_Flavones->PI3K Inhibits Methylated_Flavones->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by methylated flavones.

Conclusion and Future Directions

Methylated flavones represent a promising class of natural compounds with significant therapeutic potential. Their enhanced bioavailability addresses a key limitation of many other flavonoids. The detailed protocols provided in this guide offer a foundation for researchers to explore the rich natural sources of these compounds and to conduct further investigations into their mechanisms of action. Future research should focus on clinical trials to validate the efficacy of methylated flavones in human health and disease, as well as on exploring synergistic effects with other therapeutic agents. The continued study of these fascinating molecules holds great promise for the development of novel, effective, and safe therapies.

References

spectroscopic characterization of 6-Methylflavone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Methylflavone, a methylated flavone (B191248) derivative of interest in medicinal chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Acetone-d₆, 600 MHz) [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.12m2HH-2', H-6'
7.94s1HH-5
7.67s2HH-7, H-8
7.63m3HH-3', H-4', H-5'
6.88s1HH-3
2.50s3H6-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Acetone-d₆, 151 MHz) [2][3]

Chemical Shift (δ) ppmAssignment
178.0C-4
163.8C-2
155.4C-8a
136.1C-6
135.9C-8
132.8C-1'
132.4C-4'
130.0C-3', C-5'
127.2C-2', C-6'
125.3C-5
124.5C-4a
119.0C-7
107.8C-3
20.96-CH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (CH₃)
~1640StrongC=O Stretch (γ-pyrone)
~1600, ~1480, ~1450Medium-StrongAromatic C=C Stretch
~1220MediumC-O-C Stretch (ether)
~840StrongC-H Bending (out-of-plane)

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data for this compound

TechniqueIonization ModeObserved m/zAssignment
ESI-MSPositive237.1[M+H]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). For the data presented, acetone-d₆ was used.[1][2][3]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire the spectrum using a standard pulse program.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (acetone-d₆ at δ 2.05 ppm).

¹³C NMR Acquisition:

  • Utilize a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (acetone-d₆ at δ 29.84 and 206.26 ppm).

Infrared (IR) Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the finely ground powder to a pellet press.

  • Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Collect and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

  • Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Operate the ESI source in positive ion mode.

  • Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150°C, and a desolvation gas temperature of 250-350°C.

  • Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_characterization Structural Characterization Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

6-Methylflavone as a Positive Allosteric Modulator of GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methylflavone as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. It delves into the mechanism of action, subtype selectivity, and quantitative pharmacological data associated with this compound and related flavonoids. Detailed experimental protocols for key assays, including two-electrode voltage clamp (TEVC) and radioligand binding assays, are provided to facilitate further research. Furthermore, this guide explores the structure-activity relationships of flavone (B191248) derivatives and the potential in vivo effects of these compounds. Visual diagrams of the core signaling pathway and experimental workflows are included to enhance understanding.

Introduction: The GABA-A Receptor and Allosteric Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2] The receptor is a pentameric structure composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ), with the most common stoichiometry in the brain being two α, two β, and one γ subunit.[3]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the GABA binding site (an allosteric site) and enhance the receptor's response to GABA.[4] This can manifest as an increase in the frequency or duration of channel opening, leading to a greater inhibitory effect.[5] Well-known examples of GABA-A receptor PAMs include benzodiazepines and barbiturates, which are widely used for their anxiolytic, sedative, and anticonvulsant properties.[2]

This compound: A Flavonoid Modulator

Flavonoids are a class of naturally occurring polyphenolic compounds that have been shown to interact with the GABA-A receptor. This compound, a synthetic flavonoid derivative, has been identified as a positive allosteric modulator of GABA-A receptors.[4] Unlike classical benzodiazepines, this compound's modulatory effect is insensitive to the benzodiazepine (B76468) antagonist flumazenil, indicating that it acts at a different allosteric site.[4]

Mechanism of Action

This compound enhances the GABA-induced chloride current at specific GABA-A receptor subtypes. This potentiation of the GABAergic response underlies its potential pharmacological effects. The interaction of this compound with the receptor increases the efficacy of GABA, meaning that a given concentration of GABA produces a larger inhibitory current in the presence of the modulator.

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect GABA_Site GABA Binding Site Ion_Channel Cl- Channel (Closed) GABA_Site->Ion_Channel Opens Allosteric_Site This compound Binding Site Allosteric_Site->Ion_Channel Enhances Opening Influx Increased Cl- Influx Ion_Channel->Influx Leads to GABA GABA GABA->GABA_Site Binds Methylflavone This compound Methylflavone->Allosteric_Site Binds Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation by this compound.

Quantitative Pharmacological Data

The positive allosteric modulatory effects of this compound and its analogs have been quantified using electrophysiological techniques, primarily the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific recombinant GABA-A receptor subtypes.

Table 1: Potentiation of GABA-A Receptor Subtypes by this compound and Related Flavonoids
CompoundReceptor SubtypeEC50 (µM)Maximum Potentiation (%)Reference
This compoundα1β2γ2L-183 ± 39[6]
This compoundα2β2γ2L-183 ± 39[6]
6-Methylflavanoneα1β2γ2L22120[6]
6-Methylflavanoneα2β2γ2L10417[6]
6-Methylflavanoneα1β26130[6]
3-OH-2'MeO-6MFα1β2γ2L38-106-[3]
3-OH-2'MeO-6MFα2β2γ2L38-106-[3]
3-OH-2'MeO-6MFα4β2δ1.4-2.5105 (agonist)[3]
3-OH-2'MeO-6MFα4β1δ-61 (partial agonist)[3]

Note: '-' indicates data not reported in the cited literature. Maximum potentiation is of the EC10-20 GABA response.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the methodology for assessing the modulatory effects of this compound on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

TEVC_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation (Isolation and Defolliculation) cRNA_Inject cRNA Injection (GABA-A Subunits) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days at 18°C) cRNA_Inject->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Voltage and Current Electrodes Oocyte_Placement->Electrode_Impale Voltage_Clamp Voltage Clamp at -70mV Electrode_Impale->Voltage_Clamp GABA_App Apply GABA (EC10-20) Voltage_Clamp->GABA_App Drug_App Co-apply GABA and This compound GABA_App->Drug_App Washout Washout Drug_App->Washout Current_Measure Measure Peak Current Amplitude Drug_App->Current_Measure Washout->GABA_App Repeat for different concentrations Potentiation_Calc Calculate Percent Potentiation Current_Measure->Potentiation_Calc Dose_Response Generate Dose-Response Curve Potentiation_Calc->Dose_Response

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired GABA-A receptor subunits (α, β, γ)

  • Oocyte Ringer's solution (OR2): 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5[7]

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

  • GABA and this compound stock solutions

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the injected oocytes in OR2 solution at 18°C for 2-4 days to allow for receptor expression.[8]

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3 M KCl.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with OR2 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV.[7]

  • Drug Application:

    • Establish a stable baseline current in OR2.

    • Apply a concentration of GABA that elicits a small, reproducible current (EC10-20).

    • After washout and return to baseline, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Perform a thorough washout between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

    • Calculate the percentage potentiation using the formula: [((I_GABA+6MF / I_GABA) - 1) * 100], where I_GABA+6MF is the current in the presence of GABA and this compound, and I_GABA is the control GABA current.

    • Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor, using [³H]flunitrazepam as the radioligand.

Materials:

  • Rat brain membranes (or membranes from cells expressing recombinant GABA-A receptors)

  • [³H]Flunitrazepam

  • Unlabeled diazepam (for non-specific binding)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat whole brains (excluding cerebellum) in an appropriate buffer. Perform a series of centrifugations to isolate the cell membrane fraction. Resuspend the final membrane pellet in the assay buffer.[9]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membranes + [³H]Flunitrazepam (e.g., 1 nM) + assay buffer.

    • Non-specific Binding (NSB): Membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).[9]

    • Competition: Membranes + [³H]Flunitrazepam + varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flunitrazepam).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationships (SAR)

The chemical structure of flavonoids plays a crucial role in their activity at the GABA-A receptor. Studies on various flavone derivatives have revealed key structural features that influence their potency and efficacy.

  • Substitution at the 6-position: The presence of a methyl group at the 6-position, as in this compound, is an important determinant of its positive modulatory activity.[1] Other substitutions at this position, such as a hydroxyl group (as in 6-hydroxyflavone), can also confer subtype-selective modulatory effects.[1]

  • Saturation of the C2-C3 double bond: The saturation of the double bond between carbons 2 and 3 of the C ring, converting a flavone to a flavanone (B1672756) (e.g., 6-methylflavanone), can significantly alter the efficacy and subtype selectivity. 6-Methylflavanone, for instance, shows greater efficacy at α2-containing receptors compared to α1-containing receptors, a selectivity not observed with this compound.[6]

  • Other substitutions: Hydroxylation and methoxylation at various positions on the A and B rings can also impact the affinity and modulatory profile of flavonoids at the GABA-A receptor.[10]

In Vivo Effects and Pharmacokinetics

Preclinical Evidence of Anxiolytic and Sedative Effects

In vivo studies in animal models have demonstrated the potential anxiolytic and sedative effects of this compound derivatives. For example, 2'-methoxy-6-methylflavone has been shown to exhibit anxiolytic-like effects in the elevated plus-maze and light/dark box tests in mice, with sedative effects observed at higher doses.[11][12] These behavioral effects are consistent with the positive allosteric modulation of GABA-A receptors.

Pharmacokinetics and Metabolism

The bioavailability and metabolism of flavonoids are critical factors for their potential therapeutic use. Methoxyflavones, including this compound, are generally expected to have low oral bioavailability due to first-pass metabolism in the liver and intestines.[13]

  • Phase I Metabolism: The primary metabolic pathways for methoxyflavones are O-demethylation and hydroxylation, mediated by cytochrome P450 enzymes.[13]

  • Phase II Metabolism: The resulting hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.

Further pharmacokinetic studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel GABA-A receptor positive allosteric modulators. Its flumazenil-insensitivity suggests a mechanism of action distinct from classical benzodiazepines, which may offer a different therapeutic profile. The ability to modify the flavonoid structure to achieve subtype selectivity, as demonstrated with 6-methylflavanone, opens avenues for designing compounds with more targeted effects, potentially separating anxiolytic properties from sedative side effects.

Future research should focus on:

  • Elucidating the precise binding site of this compound on the GABA-A receptor.

  • Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity.

  • Performing detailed in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of this compound and its derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and related flavonoids as a novel class of GABA-A receptor modulators.

References

The Role of 6-Methylflavone in Plant Defense: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific role of 6-methylflavone in plant defense is limited. This guide synthesizes current knowledge on flavonoid and methylated flavonoid biochemistry, plant defense signaling, and relevant experimental methodologies to build a comprehensive overview of the putative role of this compound. Data and pathways for closely related compounds are presented as illustrative examples.

Executive Summary

Flavonoids are a diverse class of secondary metabolites crucial for plant survival, acting as signaling molecules, pigments, and antimicrobial agents. Methylation of the flavonoid core, as seen in this compound, can enhance their lipophilicity and biological activity, potentially increasing their efficacy in plant defense. This technical guide explores the hypothesized role of this compound in protecting plants against pathogens and herbivores. It covers the biosynthesis of flavonoids, the influence of key defense hormones such as jasmonic acid and salicylic (B10762653) acid, and the potential mechanisms of action. While specific quantitative data for this compound is scarce, this paper provides context through data from other methylated flavonoids and outlines the experimental protocols necessary to investigate its role further.

Biosynthesis of Flavonoids and the Role of Methylation

Flavonoids are synthesized via the phenylpropananoid pathway. The core pathway involves the condensation of p-coumaroyl-CoA and malonyl-CoA to form a chalcone (B49325) scaffold, which is then isomerized into a flavanone. Flavanones are precursors to various flavonoid classes, including flavones. The introduction of a methyl group, such as in this compound, is typically a late-stage modification catalyzed by O-methyltransferases (OMTs).

Methylation can alter the biological activity of flavonoids. For instance, O-methylated flavonoids in maize have been shown to possess antifungal properties.[1] This modification may enhance the ability of the compound to cross cell membranes, increasing its toxicity to pathogens.

Putative Role in Plant Defense Against Pathogens

Flavonoids can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[2][3] The antifungal activity of flavonoids is structure-dependent. While some studies suggest that unsubstituted flavones show the strongest activity, others have found that methylated flavonoids exhibit a potent antifungal effect.[4] The mechanism of action can involve the disruption of microbial membranes, inhibition of spore germination, and interference with pathogen enzymes.[4]

Quantitative Data on Antifungal Activity of Methylated Flavonoids
CompoundPathogenBioassayResultReference
Xilonenin (O-dimethyl-2-hydroxynaringenin)Fusarium graminearumIn vitro growth inhibitionSignificant dose-dependent reduction in growth[5]
Xilonenin (O-dimethyl-2-hydroxynaringenin)Fusarium verticillioidesIn vitro growth inhibitionSignificant reduction in growth at 100 µg/mL[5]
Genkwanin (O-methylflavonoid)Fusarium verticillioidesIn vitro growth inhibitionNegative effect on growth[1]
Genkwanin (O-methylflavonoid)Rhizopus microsporusIn vitro growth inhibitionStrong dose-dependent activity[1]
Polymethoxylated Flavonoids (PMFs) MixPenicillium italicumMinimum Inhibitory Concentration (MIC)62.5 mg L⁻¹[6]
Polymethoxylated Flavonoids (PMFs) MixPenicillium italicumMinimum Fungicidal Concentration (MFC)250 mg L⁻¹[6]
6-MethylcoumarinValsa maliMycelial growth inhibitionEC₅₀ = 185.49 mg/L[7]
6-MethylcoumarinValsa maliSpore germination inhibitionEC₅₀ = 54.62 mg/L[7]

Putative Role in Plant Defense Against Herbivores

Flavonoids can deter insect feeding and reduce their growth and fecundity.[8][9][10][11] They can act as antifeedants, toxins, or disrupt the insect's digestive processes. A recent study on the cotton aphid, Aphis gossypii, demonstrated that several flavonoids, including kaempferol, genistein, luteolin, and apigenin, had a strong deterrent effect on aphid settling.[9][10]

Quantitative Data on Insecticidal Activity of Flavonoids

While no specific data for this compound was found, the following table presents data for other flavonoids against insect pests, illustrating the potential for this class of compounds.

CompoundInsect PestBioassayResultReference
KaempferolAphis gossypiiSettling deterrenceDeterrence Index > 30%[9][10]
GenisteinAphis gossypiiSettling deterrenceDeterrence Index > 30%[9][10]
LuteolinAphis gossypiiSettling deterrenceDeterrence Index > 30%[9][10]
ApigeninAphis gossypiiSettling deterrenceDeterrence Index > 30%[9][10]
Various FlavonoidsVarious InsectsLethal Dose (LD₅₀), Lethal Concentration (LC₅₀)Varies by compound and insect[8]

Signaling Pathways in this compound-Mediated Defense

The biosynthesis of defense-related flavonoids is often regulated by plant signaling hormones such as jasmonic acid (JA) and salicylic acid (SA).[12][13][14][15][16][17] These hormones are produced in response to pathogen attack or herbivory and trigger a cascade of gene expression changes, leading to the production of defense compounds.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

Elicitors, such as chitosan (B1678972) or components from pathogen cell walls, can trigger the JA and SA signaling pathways.[18][19][20][21][22] This leads to the activation of transcription factors that upregulate genes encoding enzymes of the flavonoid biosynthetic pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Chalcone Synthase (CHS).[12][14][23] It is plausible that these pathways also regulate the specific O-methyltransferases responsible for the synthesis of this compound.

Salicylic_Acid_Flavonoid_Biosynthesis Pathogen Pathogen (Elicitors) SA Salicylic Acid (SA) Pathogen->SA Induces PAL_Gene PAL Gene Expression SA->PAL_Gene Upregulates Flavonoid_Genes Flavonoid Biosynthesis Genes (CHS, FNS, etc.) SA->Flavonoid_Genes Upregulates OMT_Gene OMT Gene Expression SA->OMT_Gene Upregulates (Hypothesized) PAL_Enzyme PAL Enzyme PAL_Gene->PAL_Enzyme Phenylpropanoid_Pathway Phenylpropanoid Pathway PAL_Enzyme->Phenylpropanoid_Pathway Flavonoid_Enzymes Flavonoid Biosynthesis Enzymes Phenylpropanoid_Pathway->Flavonoid_Enzymes Flavonoid_Genes->Flavonoid_Enzymes Flavones Flavones Flavonoid_Enzymes->Flavones Methylated_Flavone This compound Flavones->Methylated_Flavone OMT_Enzyme O-Methyltransferase OMT_Gene->OMT_Enzyme OMT_Enzyme->Methylated_Flavone

Caption: Hypothesized Salicylic Acid (SA) signaling pathway inducing this compound biosynthesis.

Jasmonic_Acid_Flavonoid_Biosynthesis Herbivory Herbivory/ Wounding JA Jasmonic Acid (JA) Herbivory->JA Induces JAZ JAZ Repressor JA->JAZ Promotes Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Flavonoid_Genes Flavonoid Biosynthesis Genes (PAL, CHS, etc.) MYC2->Flavonoid_Genes Activates OMT_Gene OMT Gene Expression MYC2->OMT_Gene Activates (Hypothesized) Flavonoid_Enzymes Flavonoid Biosynthesis Enzymes Flavonoid_Genes->Flavonoid_Enzymes Flavones Flavones Flavonoid_Enzymes->Flavones Methylated_Flavone This compound Flavones->Methylated_Flavone OMT_Enzyme O-Methyltransferase OMT_Gene->OMT_Enzyme OMT_Enzyme->Methylated_Flavone

Caption: Hypothesized Jasmonic Acid (JA) signaling pathway inducing this compound biosynthesis.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a general method for the extraction and quantification of flavonoids from plant leaves, which can be adapted for this compound.

Extraction_Quantification_Workflow Start Start: Collect Plant Leaf Tissue FreezeDry Freeze-dry and grind to a fine powder Start->FreezeDry Extraction Ultrasonic Extraction (e.g., with 70% Methanol) FreezeDry->Extraction Centrifuge Centrifuge to pellet solid debris Extraction->Centrifuge CollectSupernatant Collect supernatant (the crude extract) Centrifuge->CollectSupernatant Filter Filter through a 0.22 µm syringe filter CollectSupernatant->Filter HPLC HPLC-DAD/MS Analysis Filter->HPLC Quantification Quantify using a standard curve of This compound HPLC->Quantification End End: Determine concentration Quantification->End

Caption: Workflow for the extraction and quantification of this compound.

Detailed Methodology:

  • Sample Preparation: Freshly harvested plant leaves are immediately frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.

  • Extraction: A known weight of the powdered tissue (e.g., 100 mg) is suspended in an appropriate solvent (e.g., 80% methanol) in a microcentrifuge tube. The suspension is sonicated for 30 minutes at room temperature.

  • Clarification: The mixture is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

  • Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD/MS Analysis: The filtered extract is analyzed using a High-Performance Liquid Chromatography system coupled with a Diode-Array Detector (HPLC-DAD) and a Mass Spectrometer (MS).[24][25][26][27][28]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol (B129727) or acetonitrile.

    • Detection: DAD is used for quantification by comparing the peak area at the maximum absorbance wavelength for this compound with a standard curve. MS is used for confirmation of the compound's identity based on its mass-to-charge ratio.

  • Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of this compound in the plant extract is determined by interpolating its peak area from the standard curve.

In Vitro Antifungal Bioassay

This protocol describes a method to assess the direct antifungal activity of this compound against a plant pathogenic fungus.

Antifungal_Assay_Workflow Start Start: Prepare fungal culture and this compound solutions PreparePlates Prepare agar (B569324) plates (e.g., PDA) amended with different concentrations of This compound Start->PreparePlates Inoculate Inoculate the center of each plate with a mycelial plug of the fungus PreparePlates->Inoculate Incubate Incubate plates in the dark at a suitable temperature (e.g., 25°C) Inoculate->Incubate Measure Measure the diameter of mycelial growth at regular intervals until the control plate is fully grown Incubate->Measure Calculate Calculate the percentage of growth inhibition and determine EC₅₀/MIC Measure->Calculate End End: Assess antifungal activity Calculate->End

References

Preliminary Cytotoxicity Screening of 6-Methylflavone on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in oncological research for their potential as anticancer agents. Their diverse chemical structures contribute to a wide range of biological activities, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. 6-Methylflavone, a derivative of the flavone (B191248) backbone, is a subject of interest for its potential cytotoxic effects on cancer cells. The methylation of the flavone structure can enhance metabolic stability and membrane transport, potentially increasing its bioavailability and efficacy.[1] This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing potential mechanisms of action to guide further research and development.

Disclaimer: Publicly available data on the specific cytotoxicity of this compound across a wide range of cancer cell lines is limited. Therefore, this guide incorporates data from structurally related compounds, such as 6-methoxyflavone (B191845) and other C-methylated flavones, to provide a comprehensive framework for experimental design and data interpretation. All data derived from related compounds will be clearly indicated.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The primary goal of a preliminary cytotoxicity screening is to determine the concentration at which a compound inhibits cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the available cytotoxic data for this compound and its structurally related analogs.

Table 1: Cytotoxicity Data for this compound

CompoundCell LineAssayDurationKey Findings (IC50 / Effects)Reference
This compoundRAW 264.7 (Murine Macrophage)Not SpecifiedNot SpecifiedExhibited some cytotoxicity at higher concentrations during anti-inflammatory studies.[1]

Table 2: Cytotoxicity Data for Structurally Related Methoxyflavones (for reference)

CompoundCell LineCancer TypeAssayDuration (hours)IC50 (µM)Reference
6-MethoxyflavoneHeLaCervical CancerMTT7255.31
6-MethoxyflavoneC33ACervical CancerMTT72109.57
6-MethoxyflavoneSiHaCervical CancerMTT72208.53

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's cytotoxic potential. The following sections outline standard methodologies for the in vitro screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines representing various tumor types should be selected (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, etc.). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in complete culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. The cells are treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining can be performed.

  • Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound like this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Prepare this compound Stock Solution D Treat Cells with Serial Dilutions of this compound A->D B Culture Cancer Cell Lines C Seed Cells in 96-well Plates B->C C->D E Perform MTT Assay for Viability D->E F Perform Annexin V/PI Assay for Apoptosis D->F G Calculate IC50 Values E->G H Quantify Apoptotic Cells F->H I I G->I Final Report H->I

Cytotoxicity Screening Workflow
Potential Signaling Pathway

Based on studies of structurally related C-methylated flavones, this compound may induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This pathway involves the activation of caspase-3, a key executioner caspase. The following diagram illustrates this potential mechanism of action.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Pro-caspase-3 Pro-caspase-3 Mitochondrion->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Mitochondrial Apoptosis Pathway

Further investigation into the effects of this compound on key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways, is warranted. Flavonoids have been shown to modulate these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.[2][3]

Conclusion and Future Directions

The preliminary screening of this compound for cytotoxic activity is a critical first step in evaluating its potential as an anticancer agent. While direct evidence is currently limited, data from structurally similar compounds suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis via the mitochondrial pathway.

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound across a comprehensive panel of cancer cell lines to determine its spectrum of activity and identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death, including its effects on key signaling proteins and cell cycle regulation.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to preclinical in vivo models to assess the efficacy and safety of this compound in a physiological context.

This technical guide provides a foundational framework for researchers to design and execute robust preliminary cytotoxicity screenings of this compound, paving the way for the potential development of a novel therapeutic agent for cancer treatment.

References

6-Methylflavone as a Modulator of the TAS2R39 Bitter Taste Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methylflavone's activity as a modulator of the human bitter taste receptor, TAS2R39. It is intended to be a resource for researchers in the fields of taste biology, pharmacology, and drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to TAS2R39 and this compound

The human sense of taste is a critical chemosensory system for evaluating the nutritional value and potential toxicity of ingested substances. Bitterness, mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs), is typically associated with harmful compounds, thus triggering an aversive response. There are 25 known functional human TAS2Rs.[1]

TAS2R39, in particular, is a broadly tuned bitter taste receptor, meaning it can be activated by a wide range of structurally diverse compounds.[1] Agonists for TAS2R39 include natural products like flavonoids found in green tea (e.g., epicatechin gallate - ECG) and synthetic compounds such as denatonium (B1200031) benzoate.[2][3] The receptor is also implicated in the bitter taste of certain pharmaceuticals, such as the antiretroviral drug tenofovir (B777) alafenamide (TAF).[4]

Given the role of TAS2R39 in the perception of bitterness from various foods and drugs, identifying compounds that can modulate its activity is of significant interest. This compound, a synthetic flavonoid, has emerged as a negative allosteric modulator, or antagonist, of TAS2R39. It has been shown to effectively block the activation of this receptor by various agonists, thereby reducing or eliminating the perception of bitterness.[4]

Quantitative Data: Modulatory Activity at TAS2R39

The following tables summarize the quantitative data available for this compound and other relevant modulators of TAS2R39. These values have been derived from in vitro cell-based assays, primarily using HEK293 cells heterologously expressing the receptor.

Table 1: Antagonistic Activity of this compound and Related Compounds on TAS2R39

AntagonistAgonistIC50 (µM)Cell LineAssay TypeReference
This compoundTenofovir Alafenamide (TAF)~5hTBECLuciferase[4][5]
This compoundTenofovir Alafenamide (TAF)21.96HEK293Calcium Imaging[4]
This compoundDenatonium Benzoate12.97HEK293Calcium Imaging[4]
4'-fluoro-6-methoxyflavanoneEpicatechin Gallate (ECG)102HEK293Calcium Imaging[6]
6,3'-dimethoxyflavanoneEpicatechin Gallate (ECG)>500HEK293Calcium Imaging[3]
6-methoxyflavanoneEpicatechin Gallate (ECG)>500HEK293Calcium Imaging[3]

Table 2: Agonist Activity at TAS2R39

AgonistEC50 (µM)Cell LineAssay TypeReference
Tenofovir Alafenamide (TAF)Not explicitly reported, but activation observed at 1 mMHEK293Calcium Imaging[4]
Epicatechin Gallate (ECG)Not explicitly reported, but activation observed at 200 µMHEK293Calcium Imaging[3]
Denatonium Benzoate711HEK293Calcium Imaging[2]
Fisetin1Not specifiedNot specified
Acetylgenistin125Not specifiedNot specified
Epigallocatechin395.5Not specifiedNot specified
4'-hydroxyflavone500Not specifiedNot specified
5, 2'-dihydroxyflavone500Not specifiedNot specified
5-hydroxyflavone500Not specifiedNot specified
Genistin500Not specifiedNot specified

Signaling Pathway and Experimental Workflows

TAS2R39 Signaling Pathway

Activation of TAS2R39 by an agonist initiates a canonical GPCR signaling cascade, leading to an increase in intracellular calcium. This process is depicted in the following diagram.

TAS2R39_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., TAF, ECG) TAS2R39 TAS2R39 Agonist->TAS2R39 Binds to G_protein G-protein (Gustducin/Gα16-gust44) TAS2R39->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream Initiates

Caption: TAS2R39 signaling cascade upon agonist binding.

Experimental Workflow for Assessing TAS2R39 Modulation

The following diagram illustrates the typical workflow for identifying and characterizing modulators of TAS2R39 in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transient Transfection (TAS2R39 + Gα16-gust44) Cell_Culture->Transfection Plating Plate Cells in 96-well Plate Transfection->Plating Dye_Loading Load with Calcium- sensitive Dye (e.g., Fluo-4 AM) Plating->Dye_Loading Compound_Addition Add Antagonist (this compound) followed by Agonist Dye_Loading->Compound_Addition Measurement Measure Intracellular Calcium with FLIPR Compound_Addition->Measurement Data_Processing Process Fluorescence Data Measurement->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response IC50_Calc Calculate IC50/EC50 Dose_Response->IC50_Calc

Caption: Workflow for cell-based TAS2R39 modulator screening.

Detailed Experimental Protocols

Heterologous Expression of TAS2R39 in HEK293 Cells

This protocol describes the transient transfection of HEK293 cells to express the TAS2R39 receptor and a chimeric G-protein, Gα16-gust44, which is essential for coupling the receptor to the downstream calcium signaling pathway.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA: pcDNA5/FRT containing human TAS2R39 and pcDNA4 containing Gα16-gust44

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of DNA-Lipid Complexes: a. In a sterile tube, dilute the TAS2R39 and Gα16-gust44 plasmids in Opti-MEM. b. In a separate sterile tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection: a. Aspirate the media from the HEK293 cells and wash once with sterile PBS. b. Add fresh, serum-free DMEM to each well. c. Add the DNA-lipid complexes dropwise to the cells. d. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Media Change: After the incubation period, replace the transfection medium with complete DMEM (containing 10% FBS).

  • Post-Transfection Incubation: Incubate the cells for an additional 24-48 hours to allow for receptor expression before proceeding with the functional assay.

FLIPR-Based Calcium Imaging Assay

This protocol details the measurement of intracellular calcium changes in response to agonist and antagonist application using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Transfected HEK293 cells in a black-walled, clear-bottom 96-well plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage from some cell lines)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist and antagonist stock solutions

Procedure:

  • Cell Plating: 24 hours post-transfection, seed the cells into a 96-well plate at an appropriate density to form a confluent monolayer.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. If necessary, include probenecid. b. Remove the culture medium from the cells and add the loading buffer to each well. c. Incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • Compound Plate Preparation: a. Prepare a 96-well compound plate with serial dilutions of the antagonist (this compound) and a fixed concentration of the agonist.

  • FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Set the instrument to first add the antagonist from the compound plate to the cell plate and incubate for a short period (e.g., 1-5 minutes). c. The instrument will then add the agonist to the cell plate. d. Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: a. The change in fluorescence is measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence response against the concentration of the antagonist to generate a dose-response curve. c. Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound has been identified as a potent antagonist of the TAS2R39 bitter taste receptor. The data and protocols presented in this guide provide a solid foundation for further research into its mechanism of action and potential applications in taste modulation. The use of standardized cell-based assays is crucial for obtaining reliable and reproducible quantitative data. The continued exploration of this compound and similar compounds will undoubtedly contribute to a deeper understanding of bitter taste perception and the development of novel taste-masking technologies for the food and pharmaceutical industries.

References

The Pharmacokinetic Profile and ADME Properties of 6-Methylflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylflavone, a synthetic derivative of the flavone (B191248) backbone, has garnered interest within the scientific community for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for predicting its in vivo behavior, efficacy, and safety. This technical guide provides a comprehensive overview of the known and predicted ADME properties of this compound, detailed experimental protocols for its characterization, and insights into its potential interactions with key cellular signaling pathways.

While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes information from studies on structurally similar flavonoids, particularly methoxyflavones, to provide a predictive assessment. It is crucial to note that these predictions necessitate experimental validation.

Predicted ADME Profile of this compound

The ADME properties of a drug candidate are critical determinants of its clinical success.[3][4] The following sections outline the anticipated ADME characteristics of this compound based on the behavior of related flavonoid compounds.

Absorption

The oral bioavailability of flavonoids is often limited due to factors such as poor aqueous solubility and extensive first-pass metabolism. However, methylation of the flavonoid core has been shown to improve metabolic stability and intestinal absorption.[5] this compound, being a methylated flavone, is predicted to have moderate oral absorption.

Distribution

Following absorption, this compound is expected to distribute into various tissues. The extent of distribution will be influenced by its lipophilicity and plasma protein binding. Flavonoids are known to bind to plasma proteins, primarily albumin, which can affect their free concentration and availability to target tissues.[6][7] The main metabolite of a related compound, 3-methylflavone-8-carboxylic acid, was found to be 99.5% protein-bound in plasma.[6]

Metabolism

Hepatic metabolism is a major route of elimination for flavonoids.[8] Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is expected to involve hydroxylation of the flavone rings.[8] For flavones, hydroxylation can occur at various positions, and demethylation is also a possible metabolic pathway.[8] Following Phase I reactions, or directly, this compound and its metabolites are anticipated to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[5]

Excretion

The conjugated metabolites of this compound are expected to be excreted primarily through urine and feces. The parent compound will likely constitute only a small fraction of the excreted dose.

Quantitative Pharmacokinetic Data (Predictive)

ParameterMethoxyflavone DerivativeSpeciesDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Tmax5,7-DimethoxyflavoneRat50 mg/kg (oral)-0.5--Mol. Pharm. (2010)
CmaxTangeretinRat50 mg/kg (oral)~0.1~1~0.5LowJ. Agric. Food Chem. (2007)
AUCNobiletinRat50 mg/kg (oral)~0.2~1~1.5LowJ. Agric. Food Chem. (2007)

Disclaimer: This data is for predictive purposes only and is based on structurally similar compounds. Experimental determination of these parameters for this compound is essential.

Experimental Protocols

To experimentally determine the ADME properties of this compound, a series of in vitro and in vivo assays are required. The following are detailed methodologies for key experiments.

In Vitro Caco-2 Permeability Assay

This assay is used to predict intestinal absorption by measuring the transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.[9][10][11][12]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells (passages 35-45)[11]

  • 12-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), penicillin, and streptomycin

  • Hanks' Balanced Salt Solution (HBSS) or D-Hank's buffer (pH 7.4)[11]

  • Lucifer yellow or another marker of monolayer integrity

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in supplemented DMEM. Seed cells onto the apical side of the Transwell® inserts at a density of approximately 8 x 10^4 cells/cm^2.[11]

  • Monolayer Differentiation: Maintain the cell cultures for 19-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Replace the culture medium every other day.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Monolayers with TEER values >200 Ω·cm^2 are considered suitable for the assay.[10] Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) transport, add the test solution of this compound (e.g., 40 µM in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.[11]

    • For basolateral-to-apical (B-A) transport, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[3][4][13][14][15]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound in human and/or animal liver microsomes.

Materials:

  • Pooled human or animal liver microsomes

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • This compound stock solution

  • Positive control compounds (e.g., midazolam, verapamil)

  • Acetonitrile (B52724) (for reaction termination)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM final concentration).[4]

  • Incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.[13]

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent this compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)[13]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its free concentration and pharmacological activity.[16][17][18][19]

Objective: To determine the percentage of this compound bound to plasma proteins from different species (e.g., human, rat).

Materials:

  • Pooled plasma from the desired species

  • Rapid Equilibrium Dialysis (RED) device or ultrafiltration units

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Analytical instrumentation (LC-MS/MS)

Procedure (using RED device):

  • Sample Preparation: Add this compound to plasma to achieve the desired final concentration.

  • Dialysis Setup: Pipette the plasma containing this compound into the sample chamber of the RED device insert. Add PBS to the buffer chamber.

  • Equilibrium Dialysis: Incubate the sealed RED plate at 37°C with shaking for a specified period (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the dialysis membrane.[16]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To minimize matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

  • Sample Processing: Precipitate proteins from the samples by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • Sample Analysis: Quantify the concentration of this compound in the supernatants from both chambers using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = Concentration in buffer chamber / Concentration in plasma chamber The percentage bound is then calculated as: (1 - fu) * 100%

Signaling Pathways and Mechanisms of Action

Flavonoids are known to modulate various cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[9][20][21] While the specific pathways affected by this compound are not yet fully elucidated, based on studies of other flavones, it is likely to interact with key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt.[5]

Potential Signaling Pathways Modulated by this compound

G cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response Inflammatory Signals (LPS, Cytokines) Inflammatory Signals (LPS, Cytokines) NF-κB Pathway NF-κB Pathway Inflammatory Signals (LPS, Cytokines)->NF-κB Pathway Activates MAPK Pathway MAPK Pathway Inflammatory Signals (LPS, Cytokines)->MAPK Pathway Activates PI3K/Akt Pathway PI3K/Akt Pathway Inflammatory Signals (LPS, Cytokines)->PI3K/Akt Pathway Activates Inflammation Inflammation NF-κB Pathway->Inflammation Promotes MAPK Pathway->Inflammation Promotes Apoptosis Apoptosis MAPK Pathway->Apoptosis Modulates Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotes This compound This compound This compound->NF-κB Pathway Inhibits? This compound->MAPK Pathway Modulates? This compound->PI3K/Akt Pathway Modulates?

Caption: Predicted modulation of key signaling pathways by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study in a rodent model is depicted below.

G Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time Points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Input

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

While direct in vivo pharmacokinetic data for this compound is currently lacking, a predictive profile can be established based on the known ADME properties of structurally related flavonoids. The methylation at the 6-position is anticipated to confer improved metabolic stability and oral absorption compared to its unmethylated counterparts. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's ADME properties. Furthermore, its potential to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt warrants further investigation to elucidate its mechanism of action and therapeutic potential. The data generated from these studies will be invaluable for guiding future preclinical and clinical development of this compound.

References

An In-depth Technical Guide to the Anti-inflammatory Pathways of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the molecular mechanisms underlying the anti-inflammatory properties of 6-Methylflavone, a methylated derivative of flavone. Flavonoids, a class of polyphenolic compounds found in various plants, are widely recognized for their potential health benefits, including anti-inflammatory effects. This compound, in particular, demonstrates significant potential by targeting core inflammatory signaling cascades. This document provides a detailed overview of its mechanism of action, quantitative data on its efficacy, relevant experimental protocols, and visual representations of the key pathways involved.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily by modulating two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction of various pro-inflammatory mediators.

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of target genes. Consequently, the production of key inflammatory enzymes and cytokines, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is significantly suppressed.[1][2]

2. Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in relaying extracellular signals to the cellular interior, leading to cellular responses like inflammation.[3] this compound has been shown to suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[1][4] By inhibiting the activation of these kinases, this compound disrupts the signaling cascade that would otherwise lead to the activation of transcription factors and the expression of inflammatory mediators.[3][5]

Quantitative Data Summary

The efficacy of flavonoids in inhibiting key inflammatory markers is often quantified by their IC₅₀ values (the concentration required to inhibit 50% of the activity). The following table summarizes quantitative data for related flavonoids, demonstrating their potent anti-inflammatory activity in murine macrophage cell lines (RAW 264.7), a standard model for studying inflammation.[6]

Compound/FamilyTarget MediatorIC₅₀ Value / EffectCell Model
Flavonols (Fisetin)Nitric Oxide (NO)52% inhibition at 20 µMRAW 264.7
5,6-dihydroxyflavoneNitric Oxide (NO)11.55 ± 0.64 µMRAW 264.7
6,3´,4´-trihydroxyflavonec-Src Kinase12.0 µMRAW 264.7
7,3´,4´-trihydroxyflavonec-Src Kinase20.9 µMRAW 264.7
7,3´,4´-trihydroxyflavoneROS Scavenging2.71 µMRAW 264.7

This table presents data for structurally similar flavonoids to illustrate the general potency of this compound class, as specific IC₅₀ values for this compound were not available in the initial search results.[5][7]

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the anti-inflammatory effects of compounds like this compound in vitro.

1. Cell Culture and Treatment RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and L-glutamine.[8] Cells are seeded in plates and incubated overnight. For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-4 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 12-24 hours).[5][9]

2. Measurement of Nitric Oxide (NO) Production (Griess Assay) The production of nitric oxide, a key inflammatory mediator synthesized by iNOS, is measured in the cell culture supernatant.[10]

  • Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable product of NO metabolism.

  • Methodology:

    • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[5][10]

    • Add an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature in the dark for 10-30 minutes.[5][10]

    • Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[5][10]

    • The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.

3. Measurement of Pro-inflammatory Cytokines (ELISA) The levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture medium are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

  • Principle: ELISA kits use specific antibodies to capture and detect the target cytokine.

  • Methodology:

    • Cell culture supernatants are collected after the treatment period.

    • The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit.[10]

    • This typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A substrate is added, which is converted by the enzyme into a colored product.

    • The absorbance is measured, and the cytokine concentration is determined from a standard curve.

4. Western Blot Analysis for Protein Expression Western blotting is used to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., IκBα, p38, ERK, JNK).[8]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Methodology:

    • Cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the protein bands.

Visualizations of Pathways and Workflows

Anti_Inflammatory_Pathway_of_6_Methylflavone Figure 1: Inhibition of NF-κB and MAPK Pathways by this compound cluster_membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products stimulus LPS (Inflammatory Stimulus) receptor TLR4 Receptor stimulus->receptor pathway_node_mapk MAPK Cascade (ERK, JNK, p38) receptor->pathway_node_mapk pathway_node_ikb IκBα Phosphorylation & Degradation receptor->pathway_node_ikb inhibitor This compound inhibitor->pathway_node_mapk Inhibits Phosphorylation inhibitor->pathway_node_ikb Inhibits Phosphorylation pathway_node pathway_node tf_node NF-κB (p65/p50) tf_node_nuc NF-κB (Active) tf_node->tf_node_nuc Translocation product iNOS, COX-2, TNF-α, IL-6, IL-1β pathway_node_ikb->tf_node releases tf_inactive IκBα-NF-κB (Inactive Complex) tf_inactive->pathway_node_ikb gene_transcription Pro-inflammatory Gene Transcription tf_node_nuc->gene_transcription gene_transcription->product

Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.

Experimental_Workflow Figure 2: General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_analysis Analysis step_node step_node treatment_node treatment_node analysis_node analysis_node step1 1. Cell Seeding (RAW 264.7 Macrophages) step2 2. Pre-treatment (Incubate with this compound) step1->step2 step3 3. Inflammatory Stimulus (Add LPS) step2->step3 step4 4. Incubation (e.g., 24 hours) step3->step4 step5 5. Sample Collection (Supernatant and Cell Lysate) step4->step5 analysis1 Griess Assay (NO) step5->analysis1 analysis2 ELISA (Cytokines) step5->analysis2 analysis3 Western Blot (Proteins) step5->analysis3

Caption: Workflow for assessing the anti-inflammatory effects of this compound in macrophages.

References

A Theoretical Deep Dive into the Molecular Structure of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular structure and electronic properties of 6-Methylflavone (C₁₆H₁₂O₂). By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain profound insights into the molecule's geometry, vibrational modes, and electronic behavior, which are crucial for understanding its biological activity and potential applications in drug development.

Introduction to this compound

This compound is a derivative of the flavone (B191248) backbone, a class of polyphenolic compounds widely found in nature.[1] Flavonoids are known for a variety of biological activities, and understanding their structure-activity relationships is a key area of research.[2] Theoretical calculations provide a powerful, non-experimental route to determine molecular properties, offering a detailed picture of the molecule at the atomic level. This guide focuses on the computational protocol for analyzing this compound, presenting optimized structural data, vibrational frequencies, and frontier molecular orbital analysis.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum mechanical methods widely used for flavonoids and similar organic molecules.[3][4]

Experimental Protocol: Density Functional Theory (DFT) Calculation

  • Initial Structure Preparation : The molecular structure of this compound is first drawn using a molecular editor and assigned its standard IUPAC name, 6-methyl-2-phenylchromen-4-one.[5]

  • Geometry Optimization : The initial structure undergoes geometry optimization without any symmetry constraints. This is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2][4] The 6-311++G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for this type of molecule by including diffuse and polarization functions.[2][3] The optimization process continues until the forces on the atoms are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis : Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).[6] This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[7]

  • Software : All calculations are typically performed using a computational chemistry software package such as Gaussian.[4]

Theoretical Calculation Workflow

The logical flow from the initial molecular input to the final analysis of its properties is a standardized process in computational chemistry.

G Computational Workflow for this compound Analysis cluster_input Input Preparation cluster_computation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation Input Initial 2D/3D Structure of this compound Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Initial Coordinates Freq Frequency Calculation (Confirmation of Minimum Energy) Opt->Freq Optimized Structure Geo_Params Optimized Geometry (Bond Lengths, Angles) Freq->Geo_Params Verified Minimum Vib_Spec Vibrational Analysis (IR & Raman Spectra) Freq->Vib_Spec Verified Minimum Elec_Props Electronic Properties (HOMO-LUMO, MEP) Freq->Elec_Props Verified Minimum Final_Analysis Structure-Property Correlation Geo_Params->Final_Analysis Vib_Spec->Final_Analysis Elec_Props->Final_Analysis

Caption: Workflow for theoretical molecular structure calculation.

Results and Discussion

The geometry optimization yields a structure where the phenyl and quinone rings are nearly planar.[8] Experimental data from X-ray crystallography of this compound confirms that the fused ring system is essentially planar, with a slight dihedral angle between the γ-pyrone ring and the 2-phenyl substituent.[8] Theoretical calculations are expected to reproduce these findings accurately.

Table 1: Selected Optimized Geometrical Parameters for Flavone Backbone (Illustrative) Note: These are representative values for the core flavone structure based on B3LYP/6-311++G(d,p) calculations and are expected to be very similar for this compound. Bond lengths are in Angstroms (Å) and angles are in degrees (°).

ParameterBondCalculated ValueParameterAngleCalculated Value
Bond LengthC2=C3~1.35Bond AngleC2-C3-C4~121.0
Bond LengthC4=O2~1.24Bond AngleC3-C4-C4a~123.5
Bond LengthC2-C1'~1.48Bond AngleC2-O1-C9a~118.0
Bond LengthC6-CH₃~1.51Dihedral AngleC3-C2-C1'-C2'~10.0

The calculated vibrational frequencies are instrumental in assigning the peaks observed in the experimental IR and Raman spectra. The characteristic carbonyl (C=O) stretching vibration of the γ-pyrone ring is a prominent feature and is typically predicted in the 1600-1650 cm⁻¹ range, often lowered due to electron conjugation.[8]

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3080C-H stretchAromatic C-H
~2950C-H stretchMethyl (CH₃)
~1645C=O stretchγ-Pyrone Carbonyl
~1605C=C stretchAromatic Rings
~1450C-H bendMethyl (CH₃)
~1240C-O-C stretchEther Linkage

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[2] A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. The distribution of these orbitals shows the most probable regions for electrophilic and nucleophilic attacks. For flavones, the HOMO is typically distributed over the benzopyran ring system, while the LUMO is often localized on the pyrone ring and the C2-C3 double bond.[9]

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy~ -6.80
LUMO Energy~ -2.35
HOMO-LUMO Gap (ΔE)~ 4.45

The calculated HOMO-LUMO gap provides insight into the chemical reactivity and kinetic stability of this compound.[2][3] This information is invaluable for predicting how the molecule might interact with biological targets such as enzymes or receptors.

Conclusion

Theoretical calculations, particularly using DFT methods, provide a robust framework for the detailed analysis of the molecular structure of this compound. The optimized geometry aligns well with experimental data, validating the computational approach. Furthermore, the analysis of vibrational frequencies and electronic properties like the HOMO-LUMO gap offers critical data that can guide further research in medicinal chemistry and drug design. This in-silico approach is an indispensable tool for predicting molecular behavior and accelerating the development of new therapeutic agents.

References

Methodological & Application

High-Yield Synthesis of 6-Methylflavone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylflavone is a flavonoid derivative with significant interest in medicinal chemistry and drug development due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides a detailed, high-yield, two-step synthesis protocol for this compound, intended for researchers, scientists, and professionals in drug development. The synthesis involves an initial Claisen-Schmidt condensation to form the chalcone (B49325) intermediate, followed by an efficient oxidative cyclization to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The first step is the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone (B74881) and benzaldehyde (B42025) to yield (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent step involves the iodine-mediated oxidative cyclization of the chalcone intermediate in dimethyl sulfoxide (B87167) (DMSO) to afford this compound.

Synthesis_Pathway cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Oxidative Cyclization 2-hydroxy-5-methylacetophenone 2'-Hydroxy-5'-methylacetophenone Chalcone (E)-1-(2-hydroxy-5-methylphenyl)- 3-phenylprop-2-en-1-one 2-hydroxy-5-methylacetophenone->Chalcone NaOH, Ethanol (B145695) Room Temperature Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone This compound This compound Chalcone_ref (E)-1-(2-hydroxy-5-methylphenyl)- 3-phenylprop-2-en-1-one Chalcone_ref->this compound Iodine (catalytic) DMSO, Reflux

Caption: Overall two-step synthesis pathway for this compound.

Data Presentation

StepReactionReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Claisen-Schmidt Condensation2'-hydroxy-5'-methylacetophenone, BenzaldehydeNaOHEthanolRoom Temp.2485-95>95
2Oxidative Cyclization(E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-oneIodineDMSO120-1302-480-90>98

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 2'-hydroxy-5'-methylacetophenone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (10.0 g, 66.6 mmol) and benzaldehyde (7.07 g, 66.6 mmol) in 100 mL of ethanol.

  • To this stirred solution, slowly add a solution of sodium hydroxide (5.33 g, 133.2 mmol) in 20 mL of water.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing 500 mL of crushed ice and water.

  • Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic, which will cause the chalcone to precipitate.

  • Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator or vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol to yield a bright yellow crystalline solid.

Expected Yield: 85-95% Purity: >95% (by HPLC)

Chalcone_Synthesis_Workflow Start Dissolve Reactants (2'-hydroxy-5'-methylacetophenone & Benzaldehyde in Ethanol) Add_Base Add NaOH Solution Start->Add_Base Stir Stir at Room Temperature (24 hours) Add_Base->Stir Precipitate Pour into Ice Water & Acidify with HCl Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol (Optional) Dry->Recrystallize End Obtain Pure Chalcone Dry->End Recrystallize->End

Caption: Workflow for the synthesis of the chalcone intermediate.

Step 2: Synthesis of this compound via Oxidative Cyclization

This protocol utilizes an iodine-catalyzed oxidative cyclization of the chalcone intermediate.[1]

Materials:

  • (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the dried chalcone intermediate (5.0 g, 21.0 mmol) in 50 mL of DMSO.

  • Add a catalytic amount of iodine (0.53 g, 2.1 mmol, 0.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture in a preheated oil bath at 120-130 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 300 mL of ice-cold water. A solid precipitate will form.

  • Stir the mixture for 30 minutes, then add saturated sodium thiosulfate solution dropwise until the brown color of the excess iodine disappears.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the product to obtain this compound as a white or off-white solid.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 80-90% Purity: >98% (by HPLC)

Flavone_Synthesis_Workflow Start Dissolve Chalcone in DMSO Add_Iodine Add Catalytic Iodine Start->Add_Iodine Reflux Heat at 120-130 °C (2-4 hours) Add_Iodine->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Quench Add Sodium Thiosulfate Solution Precipitate->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water & Ethanol Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol (Optional) Dry->Recrystallize End Obtain Pure this compound Dry->End Recrystallize->End

Caption: Workflow for the oxidative cyclization to this compound.

Conclusion

The described two-step protocol provides a reliable and high-yielding method for the synthesis of this compound. The starting materials are readily available, and the procedures are straightforward, making this protocol suitable for laboratory-scale synthesis. The use of an iodine-DMSO system for the oxidative cyclization is an efficient and commonly employed method for flavone (B191248) synthesis. For researchers requiring even faster reaction times and potentially higher yields, microwave-assisted synthesis for the cyclization step could be explored.

References

Application Note: Quantitative Analysis of 6-Methylflavone using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

6-Methylflavone is a synthetic flavonoid derivative with potential applications in various research and development areas, including pharmacology and medicinal chemistry. Accurate and precise quantification of this compound in different matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is suitable for the determination of this compound in bulk drug substances and simple formulations.

2. Principle

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separated this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification by comparing the peak area of the sample to that of a known standard.

3. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

    • Analytical balance

    • Sonicator

    • pH meter

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

  • Chromatographic Column:

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.

4. Experimental Protocols

4.1. Preparation of Mobile Phase

  • Prepare Mobile Phase A: 0.1% phosphoric acid in water (v/v). To prepare 1 L, add 1 mL of phosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Prepare Mobile Phase B: Acetonitrile.

  • Degas both mobile phases separately using a sonicator for 15-20 minutes or by vacuum filtration.

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (pre-mixed at the initial gradient composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the mobile phase.

4.3. Sample Preparation

The sample preparation method will vary depending on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample powder containing approximately 10 mg of this compound.

  • Transfer the weighed sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

For more complex samples, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][2][3]

4.4. HPLC-UV Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 60% B

    • 15-20 min: 60% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 275 nm (This should be confirmed by determining the λmax of this compound in the mobile phase).

4.5. Method Validation Protocol

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution. The peak for this compound in the sample should be pure and have a similar retention time to the standard.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5] Analyze the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus the concentration and determine the coefficient of determination (R²).[6]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).[5]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by that method to the true value. It is often determined by performing recovery studies. Spike a known amount of this compound standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

5. Data Presentation

The quantitative data generated during method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
1
5
10
25
50
100
Linearity Equation y = mx + c
Coefficient of Determination (R²)

Table 2: Precision Data for this compound

ParameterConcentration (µg/mL)Mean Peak Area%RSD
Repeatability (n=6) 50
Intermediate Precision (n=6) 50

Table 3: Accuracy (Recovery) Data for this compound

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, mean ± SD, n=3)% Recovery%RSD
80
100
120

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

6. Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation prep_standards Prepare Standard Solutions hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration method_validation Method Validation peak_integration->method_validation final_report Final Report method_validation->final_report

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_inputs Inputs cluster_outputs Outputs cluster_process Development Process center_node HPLC Method Development column_selection Column Selection (e.g., C18) center_node->column_selection analyte_props Analyte Properties (this compound) analyte_props->center_node matrix_effects Sample Matrix matrix_effects->center_node instrumentation Available Instrumentation instrumentation->center_node validated_method Validated Analytical Method quantitative_data Accurate & Precise Data validated_method->quantitative_data mobile_phase_opt Mobile Phase Optimization column_selection->mobile_phase_opt detection_params Detection Wavelength (λmax) mobile_phase_opt->detection_params validation_protocol Method Validation detection_params->validation_protocol validation_protocol->validated_method

Caption: Logical relationships in HPLC method development.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by HPLC-UV. The outlined method, upon successful validation, will be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and research applications. Adherence to the described procedures will ensure the generation of reliable and high-quality data.

References

Application Notes and Protocols: Preparing 6-Methylflavone Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylflavone is a flavonoid compound investigated for a variety of biological activities, including potential anti-inflammatory and anti-cancer properties, as well as its function as a bitter taste blocker.[1][2][3] For researchers in pharmacology and drug development, accurate and reproducible in vitro assays are fundamental to understanding its mechanism of action. A critical prerequisite for such studies is the correct preparation of stock solutions, as improper dissolution can lead to inaccurate concentration assessments and flawed experimental outcomes. Due to its hydrophobic nature, this compound requires a specific preparation protocol to ensure complete solubilization for use in aqueous cell culture media.

This document provides a detailed, standardized protocol for the preparation of this compound stock and working solutions for use in a range of in vitro assays.

Quantitative Data Summary

The physical properties and solubility of this compound are summarized below. These data are essential for calculating the required mass for stock solutions and selecting the appropriate solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₂O₂[1][2]
Molecular Weight 236.27 g/mol [1][2]
Appearance White to beige powder/crystalline solid[1][2]
Purity ≥98% (HPLC)[1][2]
Melting Point 119-122 °C[1]
Storage Temperature 2-8°C[1][2]

Table 2: Solubility of this compound

SolventSolubility & ConcentrationRecommendations & Notes
Dimethyl Sulfoxide (DMSO) 2 mg/mL (approx. 8.46 mM)The preferred solvent for creating high-concentration stock solutions.[1] Gentle warming may be required for complete dissolution.[1] The final concentration in cell culture media should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]
Ethanol SolubleCan be used as an alternative to DMSO, though lower stock concentrations may be achieved.[5] Final concentration in media should also be kept low (≤0.5%).[4]
Water InsolubleNot suitable for initial dissolution due to the hydrophobic nature of the compound.[6]
Phosphate-Buffered Saline (PBS) InsolubleNot suitable for preparing stock solutions.[6]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing a high-concentration primary stock solution in DMSO and subsequently diluting it to final working concentrations for cell-based assays. All steps involving cell culture should be performed in a sterile environment (e.g., a laminar flow hood).

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution, which is a convenient concentration for long-term storage and subsequent dilutions.

Materials and Equipment:

  • This compound powder (Purity ≥98%)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps[7]

  • Calibrated precision pipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block (optional, set to 37°C)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 236.27 g/mol / 1000 = 2.36 mg

  • Weigh Compound: Using an analytical balance, accurately weigh 2.36 mg of this compound powder and transfer it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.

  • Dissolution: Tightly cap the vial and vortex at maximum speed for 1-2 minutes to facilitate dissolution.[4]

  • Aid Solubilization (If Necessary): Visually inspect the solution against a light source to ensure no solid particulates are present. If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[1][4][8]

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm sterile syringe filter that is compatible with DMSO.

  • Storage and Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use.[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the primary stock solution into complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 20 µM) for treating cells.

Materials and Equipment:

  • 10 mM primary stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated precision pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature.[4]

  • Prepare Intermediate Dilution (Recommended): To prevent precipitation of the compound upon direct dilution into an aqueous medium, an intermediate dilution step is recommended.

    • To prepare a 100 µM intermediate solution, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix thoroughly by gentle pipetting. This results in a DMSO concentration of 1%.

  • Prepare Final Working Solutions: Use the intermediate dilution to prepare the final concentrations. For example, to achieve a final concentration of 10 µM in a total volume of 1 mL:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium. Mix gently.

    • The final DMSO concentration in this working solution will be 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[8] For the example above, the vehicle control would be 0.1% DMSO in complete cell culture medium.

  • Immediate Use: It is best practice to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation of the compound.

Visualizations

Experimental Workflow Diagram

G cluster_prep Protocol 1: Stock Solution Preparation cluster_dilution Protocol 2: Working Solution Preparation weigh 1. Weigh 2.36 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex & Warm (37°C) to Dissolve add_dmso->dissolve store 4. Aliquot & Store (-20°C) dissolve->store thaw 5. Thaw Stock Aliquot store->thaw intermediate 6. Prepare Intermediate Dilution (e.g., 100 µM in Medium) thaw->intermediate final_dilution 7. Prepare Final Dilutions (e.g., 1-20 µM in Medium) intermediate->final_dilution apply 8. Add to In Vitro Assay final_dilution->apply

Caption: Workflow for preparing this compound stock and working solutions.

Potential Mechanism of Action: Anti-Inflammatory Pathway

This compound has been shown to modulate the production of pro-inflammatory cytokines in macrophages.[9] The diagram below illustrates a simplified signaling pathway activated by lipopolysaccharide (LPS), a common method for inducing an inflammatory response in in vitro models like RAW 264.7 cells.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Signaling Cascade MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Compound This compound Compound->Inhibition

References

Application of 6-Methylflavone in RAW 264.7 Macrophage Cell Culture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methylflavone, a methylated derivative of the flavone (B191248) backbone, has garnered interest within the scientific community for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of this compound in the RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation. These guidelines are based on established methodologies for assessing the anti-inflammatory effects of flavonoids.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the reported quantitative effects of this compound and related flavonoids on RAW 264.7 macrophages. These tables are designed for easy comparison of the compound's efficacy in modulating key inflammatory markers.

Table 1: Effect of Flavonoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration% Inhibition of NO ProductionReference
This compoundNot specifiedInhibits NO production[1]
Apigenin23 µM (IC50)50%[2]
Wogonin17 µM (IC50)50%[2]
Luteolin27 µM (IC50)50%[3][2]
Fisetin20 µM52%[4]

Table 2: Effect of this compound on Chemokine Release by LPS-Activated RAW 264.7 Macrophages

ChemokineThis compound ConcentrationObservationReference
MCP-11 µM and 20 µMSignificant decrease[5]
MIP-1β1 µM and 20 µMNo inhibitory effect[5]
RANTES20 µMIncreased release[5]
Eotaxin1 µM and 20 µMNo significant effect[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for studying the anti-inflammatory effects of this compound in RAW 264.7 cells.

Protocol 1: RAW 264.7 Cell Culture and Maintenance

This protocol outlines the basic procedures for culturing and maintaining the RAW 264.7 macrophage cell line.[6]

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.[6]

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Assessment of Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on RAW 264.7 cells.[4][7]

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[4][8]

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound

  • LPS (1 µg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Protocol 4: Quantification of Cytokine Production (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound

  • LPS (1 µg/mL)

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)

  • 24-well plates

Procedure:

  • Cell Seeding, Treatment, and Induction: Follow the same procedure as in Protocol 3 (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions provided with the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Protocol 5: Western Blot Analysis of Signaling Proteins

This protocol is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[4][9]

Materials:

  • RAW 264.7 cells

  • Complete growth medium

  • This compound

  • LPS (1 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • 6-well plates

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Pre-treat with this compound and then stimulate with LPS for a specific time (e.g., 30 minutes for phosphorylation events). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of this compound in RAW 264.7 cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays culture RAW 264.7 Cell Culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulate->cytokine_assay western_blot Signaling Pathway (Western Blot) stimulate->western_blot

Caption: Experimental workflow for studying this compound in RAW 264.7 cells.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6, IL-1β) AP1->Inflammatory_Response transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Inflammatory_Response nuclear translocation & transcription Methylflavone This compound Methylflavone->MAPK inhibits Methylflavone->IKK inhibits

Caption: Putative signaling pathways modulated by this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potential anti-inflammatory properties. 6-Methylflavone, a synthetic derivative of the flavone (B191248) backbone, has emerged as a compound of interest for its pharmacological activities. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.

Recent studies have shown that methyl derivatives of flavones can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Furthermore, these compounds have been observed to modulate the production of pro-inflammatory cytokines.[1][2] The anti-inflammatory activity of some flavones is attributed to their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.[3][4][5] The underlying mechanisms often involve the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

These application notes will detail in vitro methodologies to investigate the anti-inflammatory potential of this compound. The protocols described will enable researchers to evaluate its efficacy in a controlled laboratory setting.

Key Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment in Macrophages

A widely used in vitro model for studying inflammation involves the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][7]

1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[8] An unstimulated control group should also be included.

    • After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.

    • The remaining cells can be lysed for protein or RNA extraction for Western blot or qRT-PCR analysis, respectively.

1.2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: Nitric oxide is a key inflammatory mediator produced by iNOS. The Griess test measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[8][9][10]

  • Protocol:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples (the collected cell culture supernatants), adding the detection antibody, and the final substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

1.4. Western Blot Analysis for iNOS and COX-2 Expression

  • Principle: Western blotting is used to detect and quantify the protein levels of iNOS and COX-2 in the cell lysates.[11][12]

  • Protocol:

    • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

1.5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Principle: qRT-PCR is used to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.[12]

  • Protocol:

    • Extract total RNA from the treated cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a reference gene (e.g., GAPDH or ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[12]

Investigation of Signaling Pathways

2.1. NF-κB Signaling Pathway

  • Principle: The NF-κB pathway is a central regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit.[13][14][15]

  • Methods:

    • Western Blot for Phosphorylated Proteins: Analyze the phosphorylation status of IκBα and p65 in cell lysates using phospho-specific antibodies. A decrease in phosphorylated IκBα and p65 would indicate inhibition of the pathway.[13]

    • Immunofluorescence for p65 Nuclear Translocation: Visualize the cellular localization of the p65 subunit using immunofluorescence microscopy. In unstimulated cells, p65 is in the cytoplasm, while upon activation, it translocates to the nucleus. Treatment with an effective inhibitor like this compound would prevent this translocation.[13]

    • Luciferase Reporter Assay: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A decrease in luciferase activity upon treatment with this compound would indicate inhibition of NF-κB transcriptional activity.[13]

2.2. MAPK Signaling Pathway

  • Principle: The MAPK family, including ERK, JNK, and p38, plays a crucial role in inflammatory responses.[5][16]

  • Method:

    • Western Blot for Phosphorylated MAPKs: Assess the phosphorylation levels of ERK, JNK, and p38 in cell lysates using phospho-specific antibodies. Inhibition of the phosphorylation of these kinases by this compound would suggest its modulatory effect on the MAPK pathway.[17]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability

TreatmentConcentration (µM)Nitrite (µM)Cell Viability (%)
Control-100
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50
Positive Control (e.g., Dexamethasone) + LPS10

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50
Positive Control + LPS10

Table 3: Effect of this compound on iNOS and COX-2 Protein and mRNA Expression

TreatmentConcentration (µM)Relative iNOS Protein ExpressionRelative COX-2 Protein ExpressionRelative iNOS mRNA Fold ChangeRelative COX-2 mRNA Fold Change
Control-1.01.01.01.0
LPS (1 µg/mL)-
This compound + LPS1
5
10
25
50
Positive Control + LPS10

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Sample Collection cluster_2 Downstream Assays cluster_3 Signaling Pathway Analysis A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (iNOS, COX-2) E->H I qRT-PCR (Gene Expression) E->I J Western Blot (p-IκBα, p-p65) E->J K Immunofluorescence (p65 Translocation) E->K L Luciferase Assay (NF-κB Activity) E->L M Western Blot (p-MAPKs) E->M

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway Diagram

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Methylflavone This compound Methylflavone->IKK Inhibition G cluster_0 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Methylflavone This compound Methylflavone->MKKs Inhibition

References

Application Notes and Protocols: Utilizing 6-Methylflavone as a Bitter Taste Blocker in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The perception of bitterness is a significant hurdle in the development of palatable oral drug formulations and functional foods. A bitter taste can lead to poor patient compliance, especially in pediatric and geriatric populations, and consumer rejection of otherwise nutritious products. 6-Methylflavone, a synthetic flavonoid, has emerged as a promising bitter taste blocker. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its evaluation and application in masking bitterness.

This compound has been investigated for its potential anti-inflammatory and antioxidant properties.[1][2][3] It is also explored as a natural flavoring agent and colorant in the food industry.[1][2]

Mechanism of Action: Antagonism of TAS2R39

Bitterness is mediated by a family of G-protein coupled receptors known as taste 2 receptors (TAS2Rs). This compound functions as an antagonist of specific bitter taste receptors, most notably TAS2R39.[4][5] It has been shown to effectively block the activation of TAS2R39 by various bitter compounds, including the antiretroviral drug Tenofovir Alafenamide (TAF) and the synthetic bitter compound denatonium (B1200031) benzoate.[4][5][6] While TAF activates multiple bitter taste receptors, including TAS2R1, TAS2R8, TAS2R14, and TAS2R39, this compound specifically inhibits the response of TAS2R39 to TAF.[4]

In addition to TAS2R39, some studies suggest that 6-methoxyflavanones, a class of compounds including this compound, may also inhibit the activation of another bitter taste receptor, TAS2R14, although to a lesser extent.[6][7][8][9]

Signaling Pathway of Bitter Taste Perception and Inhibition by this compound

G cluster_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling TAS2R39 TAS2R39 G_Protein G-protein (Gustducin) TAS2R39->G_Protein activates PLCb2 PLCβ2 G_Protein->PLCb2 activates PIP2 PIP2 PLCb2->PIP2 hydrolyzes Bitter_Compound Bitter Compound (e.g., TAF) Bitter_Compound->TAS2R39 binds & activates Methylflavone This compound Methylflavone->TAS2R39 binds & blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_release Ca²⁺ Release ER->Ca_release triggers Signal_Transduction Signal to Brain (Perception of Bitterness) Ca_release->Signal_Transduction

Figure 1: Bitter taste signaling and this compound inhibition.

Quantitative Efficacy Data

The effectiveness of this compound as a bitter taste blocker has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

Bitter CompoundTarget ReceptorAssay SystemIC50 of this compoundEfficacy of InhibitionReference
Tenofovir Alafenamide (TAF)Human Taste CellsMTS Assay~5 µM≥90% at 30 µM and 100 µM[4][5]
Tenofovir Alafenamide (TAF)TAS2R39HEK293 Cells-Complete block at 0.1 mM[4][5]
DenatoniumTAS2R39HEK293 Cells-Significant block[5]
Epicatechin Gallate (ECG)hTAS2R39-~500 µM50% reduction of activation[6]

Table 2: Human Sensory Panel Data for this compound

Bitter CompoundStudy DesignResultsReference
Tenofovir Alafenamide (TAF)16 subjects; pre-rinse with or mixed with this compound8 of 16 subjects showed a reduction in perceived bitterness. 2 of these subjects experienced complete and reliable blocking of bitterness.[4][10]

Experimental Protocols

Experimental Workflow for Evaluating Bitter Taste Blockers

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Human Evaluation cluster_formulation Formulation Development A Primary Screening: Human Taste Cell Culture B Cell-Based Assay: HEK293 cells expressing specific TAS2Rs A->B Validate Hits C Determine IC50 and Efficacy B->C Quantitative Analysis D Human Sensory Panel Testing C->D Candidate Selection E Evaluate Bitterness Reduction D->E Sensory Evaluation F Incorporate into Formulation E->F Optimize Formulation G Assess Stability and Palatability F->G Final Product Assessment

Figure 2: Workflow for bitter blocker evaluation.
Protocol 1: Cell-Based Assay for TAS2R39 Activation

This protocol is adapted from studies using HEK293 cells to express bitter taste receptors and measure their activation.[4][5][11][12]

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
  • For transfection, plate cells in 96-well plates to reach 70-80% confluency on the day of transfection.
  • Co-transfect the cells with a plasmid encoding for human TAS2R39 and a plasmid for a promiscuous G-protein alpha subunit, such as Gα16-gust44, using a suitable transfection reagent (e.g., Lipofectamine 2000). The G-protein is necessary to couple the receptor activation to a downstream signaling pathway that can be measured.[4][5]

2. Calcium Imaging Assay:

  • 24-48 hours post-transfection, remove the culture medium and wash the cells with a buffered salt solution (e.g., Tyrode's buffer).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
  • Wash the cells again to remove excess dye.
  • Prepare solutions of the bitter agonist (e.g., 1 mM TAF) and the antagonist (this compound) at various concentrations.
  • Use a fluorescent plate reader or a microscope equipped with a calcium imaging system to measure the baseline fluorescence.
  • Add the this compound solution (or vehicle control) to the wells and incubate for a short period.
  • Add the bitter agonist solution and immediately start recording the change in fluorescence intensity over time. An increase in intracellular calcium upon agonist addition indicates receptor activation.
  • The inhibitory effect of this compound is determined by the reduction in the fluorescence signal in the presence of the blocker compared to the control.

3. Data Analysis:

  • Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well.
  • Normalize the response to the agonist alone.
  • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Protocol 2: Human Sensory Panel Testing

This protocol provides a general framework for conducting sensory panel evaluations.[13][14][15][16]

1. Panelist Selection and Training:

  • Recruit healthy, non-smoking adult volunteers.
  • Screen panelists for their ability to detect and rate the intensity of basic tastes (sweet, sour, salty, bitter, umami).
  • Train the selected panelists to recognize and rate the intensity of the specific bitter compound being tested using a standardized scale (e.g., a 9-point hedonic scale or a general Labeled Magnitude Scale).

2. Sample Preparation:

  • Prepare a solution of the bitter active pharmaceutical ingredient (API) or food component at a concentration that elicits a moderately strong bitter taste.
  • Prepare test solutions containing the bitter compound mixed with varying concentrations of this compound.
  • For a pre-rinse protocol, prepare a separate solution of this compound.
  • All samples should be prepared fresh, coded with random three-digit numbers, and presented at a controlled temperature.

3. Sensory Evaluation Procedure:

  • Panelists should rinse their mouths with purified water before and between samples.[16]
  • Mixed Sample Protocol: Present the coded samples (bitter compound alone and bitter compound with this compound) to the panelists in a randomized order.
  • Pre-rinse Protocol: Instruct panelists to rinse their mouths with the this compound solution for a specified time (e.g., 30 seconds), spit it out, and then immediately taste the bitter solution.
  • Panelists should rate the perceived bitterness intensity of each sample on the trained scale.

4. Data Analysis:

  • Analyze the bitterness intensity ratings using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine if there is a significant reduction in bitterness in the presence of this compound.

Formulation Considerations

This compound can be incorporated into various oral formulations, including liquid solutions, suspensions, and solid dosage forms. Its potential applications extend to the pharmaceutical, food, and cosmetic industries.[1][2] When formulating with this compound, it is important to consider its solubility and potential interactions with other excipients. Preliminary studies on its biotransformation suggest that glycosylation could improve its stability and bioavailability.[17]

Regulatory Status

The Generally Recognized As Safe (GRAS) status of a substance is crucial for its use in food products in the United States.[18][19][20][21] As of the latest available information, the GRAS status of this compound has not been explicitly listed in the FDA's GRAS notice inventory.[22] For applications in food, a GRAS notification or a determination by qualified experts would be necessary. For pharmaceutical applications, its use as an excipient would be governed by the relevant regulatory pathways for drug approval.

Conclusion

This compound is a potent bitter taste blocker with a specific mechanism of action against the TAS2R39 receptor. The protocols provided herein offer a framework for the systematic evaluation of its efficacy in various applications. Further research into its formulation properties and regulatory status will be essential for its widespread adoption in the pharmaceutical and food industries to improve the palatability of bitter-tasting products.

References

Application Notes and Protocols: Electrophysiological Characterization of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the electrophysiological investigation of 6-Methylflavone, a flavonoid compound with notable modulatory effects on ion channels. The primary focus is on its interaction with GABA-A receptors, a key target in neuropharmacology.

Introduction

This compound and its derivatives have emerged as significant modulators of the central nervous system, primarily through their interaction with GABA-A receptors.[1][2][3] Understanding the electrophysiological profile of these compounds is crucial for elucidating their mechanism of action and therapeutic potential. This document outlines the necessary protocols and expected outcomes for studying this compound using standard electrophysiological techniques.

Data Presentation: Quantitative Analysis of Flavonoid Activity

The following table summarizes the quantitative data for this compound and related flavonoids on GABA-A receptor subtypes. This data is critical for comparative analysis and understanding structure-activity relationships.

CompoundReceptor SubtypeEffectEC50 (µM)Maximal Potentiation (%)Notes
6-Methylflavanoneα1β2γ2LPositive Allosteric Modulator22120Flumazenil-insensitive modulation.[3]
6-Methylflavanoneα2β2γ2LPositive Allosteric Modulator10417Demonstrates higher efficacy at α2-containing subtypes.[2][3]
6-Methylflavanoneα1β2Positive Allosteric Modulator6130[3]
This compoundα2β2γ2LPositive Allosteric Modulator-183 ± 39Similar efficacy to α1β2γ2L subtype.[3]
3-OH-2'MeO6MFα1/2β2, α1/2/4/6β1-3γ2LPotentiation of GABA-induced currents38 - 106-Flumazenil-insensitive.[4]
3-OH-2'MeO6MFα4β2/3δFull Agonist1.4 - 2.5105Acts as a direct activator.[4]
2'-Methoxy-6-methylflavoneα2β3γ2LFull Agonist--Directly activates the receptor in the absence of GABA.[5][6]

Experimental Protocols

A standard and effective method for characterizing the effects of this compound on GABA-A receptors is the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant human GABA-A receptors.

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) from linearized cDNA templates.

  • Microinject the cRNA mixture into the oocytes.

  • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Solutions and Reagents:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.

  • GABA Stock Solution: Prepare a high concentration stock of GABA in ND96 and dilute to the desired final concentrations (e.g., EC10-20 for modulation studies).

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high concentration stock (e.g., 10-100 mM). Dilute in ND96 to final working concentrations. Ensure the final DMSO concentration does not exceed 0.1% as it can affect some receptors.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ) for voltage clamping.

  • Clamp the oocyte membrane potential at -60 to -80 mV.

  • Establish a baseline GABA response by applying a low concentration of GABA (EC10-20) until a stable current is observed.

  • Co-apply this compound with the same concentration of GABA.

  • Record the potentiation of the GABA-induced current.

  • Perform a washout with ND96 to allow the current to return to baseline.

  • To determine the EC50, apply a range of this compound concentrations.

Protocol 2: Whole-Cell Patch-Clamp Recording in Mammalian Cells

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

  • Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits.

  • Allow 24-48 hours for receptor expression.

2. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Pipette Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

  • Prepare GABA and this compound solutions as described in the TEVC protocol, using the external solution as the vehicle.

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

  • Perfuse with the external solution.

  • Approach a cell with a borosilicate glass pipette (3-7 MΩ resistance) filled with the internal solution.

  • Form a giga-ohm seal and establish a whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply GABA and this compound using a fast perfusion system to measure changes in current.

Mandatory Visualizations

Signaling Pathway of this compound at GABA-A Receptors

GABAA_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAA_Receptor GABA-A Receptor (Ion Channel) This compound->GABAA_Receptor Binds to allosteric site GABA GABA GABA->GABAA_Receptor Binds to orthosteric site Cl_ion Cl- Ions GABAA_Receptor->Cl_ion Increased Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: this compound acts as a positive allosteric modulator of GABA-A receptors.

Experimental Workflow for Electrophysiological Recording

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep 1. Oocyte Harvest & cRNA Injection Incubation 2. Receptor Expression (24-72h) Oocyte_Prep->Incubation Cell_Culture 1. Cell Culture & Transfection Cell_Culture->Incubation Setup 3. Prepare Electrophysiology Rig (TEVC or Patch-Clamp) Incubation->Setup Baseline 4. Establish Baseline (Apply GABA EC10-20) Setup->Baseline Application 5. Co-apply this compound + GABA Baseline->Application Washout 6. Washout Application->Washout Record_Current 7. Record Current Changes Washout->Record_Current Analyze 8. Analyze Data (EC50, % Potentiation) Record_Current->Analyze

Caption: Workflow for assessing this compound's effect on recombinant ion channels.

References

Application Notes: Fungal Biotransformation of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

The biotransformation of flavonoids using microbial systems is a compelling strategy in pharmaceutical research and development. Flavonoids, such as 6-methylflavone, often exhibit promising biological activities but are limited by poor aqueous solubility and low bioavailability.[1] Fungal cultures, particularly those of entomopathogenic fungi like Isaria fumosorosea, have demonstrated a remarkable capacity to glycosylate flavonoids.[2][3] This process involves the enzymatic attachment of a sugar moiety to the flavonoid aglycone.

Glycosylation, specifically glucosylation, can significantly enhance the pharmacological profile of a flavonoid by increasing its water solubility and stability, which in turn can improve absorption in the digestive tract.[1][4] The resulting flavonoid glycosides may exhibit modified or enhanced bioactivities compared to the parent compound.

A noteworthy discovery is the ability of Isaria fumosorosea KCH J2 to glycosylate this compound, a substrate that lacks a free hydroxyl group—the typical site for such enzymatic reactions.[1][2] This strain catalyzes the attachment of a 4-O-methyl-glucopyranose unit to the C-8 and C-4' positions of the this compound skeleton, yielding novel glycosides with potential for further development as pharmaceutical agents.[2][5] This unique capability highlights the potential of using fungal biocatalysts to generate novel flavonoid derivatives that are inaccessible through conventional chemical synthesis.

Quantitative Data Summary

The biotransformation of this compound by Isaria fumosorosea KCH J2 yields two primary glycosylated products. The following table summarizes the isolated yields from a preparative-scale experiment conducted over seven days.

SubstrateFungal StrainProduct NameProduct StructureIsolated Yield (%)Reference
This compoundIsaria fumosorosea KCH J2This compound 8-O-β-D-(4”-O-methyl)-glucopyranoside
alt text
12.0%[1]
This compoundIsaria fumosorosea KCH J2This compound 4'-O-β-D-(4”-O-methyl)-glucopyranoside24.0%[1]

Biotransformation Pathway of this compound

Caption: Biotransformation of this compound by Isaria fumosorosea KCH J2.

Experimental Protocols

This section provides a detailed protocol for the biotransformation of this compound based on methodologies reported for Isaria fumosorosea KCH J2.[1][2][6]

Materials and Microorganism
  • Fungal Strain: Isaria fumosorosea KCH J2

  • Culture Media:

    • Solid Medium: Potato Dextrose Agar (PDA) for maintaining the fungal culture.

    • Liquid Medium: Potato Dextrose Broth (PDB) or a modified medium containing 3% glucose and 1% aminobac.[6]

  • Substrate: this compound

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethyl acetate (B1210297) (EtOAc)

  • Glassware: Petri dishes, Erlenmeyer flasks (300 mL for screening, 2 L for preparative scale), sterile glassware.

  • Equipment: Autoclave, incubator shaker, rotary evaporator, Thin Layer Chromatography (TLC) plates (Silica gel 60 F254), High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer.

Fungal Culture and Inoculation
  • Strain Maintenance: Maintain the I. fumosorosea KCH J2 strain on PDA slants at 4°C. For activation, culture the fungus on PDA plates at 26°C for 7-10 days until sporulation occurs.[7]

  • Inoculum Preparation: Collect spores from a mature PDA plate by flooding the surface with sterile water containing 0.1% Triton-X100.[7] Alternatively, use mycelial fragments from a 7-day-old culture grown on a PDA plate.

  • Cultivation:

    • Autoclave the liquid medium in Erlenmeyer flasks.

    • Inoculate 100 mL of sterile liquid medium in 300 mL flasks with the spore suspension or mycelial fragments.

    • Incubate the flasks at 24-26°C on a rotary shaker at 140 rpm for 72 hours to allow for sufficient mycelial growth.[6][7]

Biotransformation Procedure (Preparative Scale)
  • Substrate Preparation: Dissolve 100 mg of this compound in 2 mL of DMSO.[6]

  • Substrate Feeding: After 72 hours of fungal incubation, add the substrate solution to the culture medium. Use a total of 1 g of substrate per 1 L of culture (e.g., add 100 mg of substrate to each of ten 1 L flasks containing 500 mL of medium).

  • Incubation: Continue the incubation under the same conditions (24-26°C, 140 rpm) for 7 days.

  • Controls: Prepare two control flasks: one containing only the fungal culture with added DMSO (no substrate) and another containing sterile medium with the substrate solution (no fungus). Incubate these alongside the experimental flasks.

Extraction and Purification of Metabolites
  • Harvesting: After the 7-day incubation period, combine the contents of all flasks (mycelium and medium).

  • Extraction: Extract the entire culture broth three times with an equal volume of ethyl acetate. For example, for 1 L of culture, use 3 x 1 L of EtOAc.

  • Concentration: Combine the organic extracts, dry them over anhydrous magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[6]

  • Purification: Purify the individual metabolites from the crude extract using preparative Thin Layer Chromatography (pTLC) with an appropriate solvent system (e.g., a mixture of chloroform (B151607) and methanol).

Analysis and Structural Elucidation
  • Monitoring: Monitor the progress of the biotransformation by taking small aliquots from the culture daily, extracting with EtOAc, and analyzing by TLC and HPLC.[6]

  • Identification: After purification, identify the chemical structures of the resulting metabolites using spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry (MS).[1][2]

General Experimental Workflow

G cluster_workflow Experimental Workflow A Strain Activation (I. fumosorosea on PDA plate) B Inoculation & Pre-culture (3 days in liquid medium) A->B C Substrate Feeding (this compound in DMSO) B->C D Biotransformation (Incubation for 7 days) C->D E Extraction (Ethyl Acetate) D->E H Monitoring (TLC, HPLC) D->H F Purification (Preparative TLC) E->F G Structural Elucidation (NMR, MS) F->G H->D Daily Check

Caption: General workflow for the biotransformation of this compound.

References

Application Notes and Protocols for Solid-Phase Extraction of 6-Methylflavone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylflavone is a methylated flavone (B191248) that has garnered interest in pharmaceutical research for its potential biological activities. The efficient isolation and purification of this compound from complex plant matrices are crucial for further investigation into its therapeutic properties. Solid-phase extraction (SPE) is a highly effective and selective method for sample preparation, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving the purity of the target analyte.[1][2]

These application notes provide a detailed protocol for the solid-phase extraction of this compound from plant material. The methodology is based on established principles for flavonoid extraction and is designed to be a robust starting point for researchers, with recommendations for optimization. Common sorbents for flavonoid purification include C18 and polyamide.[1]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from a plant matrix using a reversed-phase SPE cartridge.

1. Plant Material Preparation

Proper sample preparation is critical for efficient extraction.[3][4]

  • Drying: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of flavonoids.[3]

  • Grinding: Homogenize the dried plant material into a fine powder (e.g., using a grinder or mortar and pestle) to increase the surface area for solvent extraction.[3][4] A smaller particle size, typically less than 0.5 mm, is optimal for efficient extraction.[3]

  • Initial Solvent Extraction:

    • Accurately weigh approximately 1-2 g of the powdered plant material.

    • Perform an initial extraction using a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for flavonoids.[3][5][6] For this protocol, 80% aqueous methanol is recommended.

    • Use a sample-to-solvent ratio of 1:10 (w/v).

    • Employ an extraction technique such as ultrasonication or maceration for 30-60 minutes.[5][6]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the plant residue to ensure complete recovery.

    • Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the SPE loading step (e.g., 10% methanol in water).

2. Solid-Phase Extraction (SPE) Procedure

A reversed-phase C18 SPE cartridge is recommended for the purification of the moderately nonpolar this compound.

  • Sorbent: C18 silica-based sorbent (e.g., 500 mg, 6 mL cartridge). The use of C18 adsorbent is often considered the best purification method for flavonoids due to high recoveries and repeatabilities.[5][6]

  • Step 1: Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.[7][8] This step solvates the functional groups on the silica (B1680970) surface.[2]

    • Follow with 5 mL of deionized water to equilibrate the stationary phase.[7][8] Do not allow the sorbent to dry out between steps.[2]

  • Step 2: Sample Loading:

    • Load the reconstituted plant extract onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).[7]

  • Step 3: Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Follow with a second wash of 5 mL of 10% aqueous methanol to remove more polar interfering compounds without eluting the this compound.

  • Step 4: Elution:

    • Elute the retained this compound from the cartridge with 5 mL of 90-100% methanol.[7] Other solvents like acetone (B3395972) or acetonitrile (B52724) can also be effective for eluting flavonoids.[9]

    • Collect the eluate in a clean collection tube.

  • Step 5: Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified residue in a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis by techniques such as HPLC or LC-MS.

Data Presentation

The following table presents hypothetical recovery data for the solid-phase extraction of this compound. This table should be used as a template for recording and presenting experimental results.

Sample IDInitial Concentration (µg/mL)Final Concentration (µg/mL)Recovery (%)RSD (%) (n=3)
Plant Extract A5046.593.02.1
Plant Extract B10091.291.22.5
Plant Extract C200185.692.81.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from plant material.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) PlantMaterial Plant Material (e.g., Leaves, Stems) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding SolventExtraction Solvent Extraction (80% Methanol) Grinding->SolventExtraction Concentration Solvent Evaporation (Rotary Evaporator) SolventExtraction->Concentration Reconstitution Reconstitution (10% Methanol) Concentration->Reconstitution Conditioning 1. Conditioning (Methanol, Water) Reconstitution->Conditioning Loading 2. Sample Loading (1-2 mL/min) Washing 3. Washing (10% Methanol) Elution 4. Elution (90-100% Methanol) PostElution Post-Elution Processing (Evaporation & Reconstitution) Elution->PostElution Analysis Analysis (HPLC, LC-MS) PostElution->Analysis

Caption: Workflow for this compound Extraction.

Optimization and Troubleshooting

  • Solvent Selection: The polarity of the extraction and elution solvents is a critical parameter. For less polar flavonoids, solvents like acetone, chloroform, and diethyl ether may be considered.[3] The elution solvent should be strong enough to disrupt the interactions between the analyte and the sorbent.[9]

  • pH Adjustment: The pH of the sample can influence the retention of flavonoids on the SPE sorbent. Adjusting the pH of the sample below the pKa for acidic analytes can enhance retention on reversed-phase sorbents.[10]

  • Interfering Compounds: Plant extracts are complex mixtures containing compounds like chlorophyll (B73375) and lipids that can interfere with the extraction process.[1] A pre-extraction step with a nonpolar solvent like hexane (B92381) can be performed to remove lipophilic compounds.[3]

  • Flow Rate: Maintaining a slow and steady flow rate during sample loading and elution is crucial for ensuring optimal interaction between the analyte and the sorbent, thereby maximizing recovery.[11]

  • Method Validation: It is essential to validate the developed SPE method to ensure its accuracy, precision, and robustness. This includes determining the recovery, linearity, limits of detection (LOD), and limits of quantification (LOQ).

References

Application Note: Analytical Techniques for the Purity Assessment of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylflavone is a flavonoid compound that has garnered interest in pharmaceutical and nutraceutical research due to its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] For researchers, scientists, and professionals in drug development, ensuring the purity of this compound is critical for accurate experimental results, product safety, and efficacy. This document provides detailed application notes and protocols for the purity assessment of this compound using various analytical techniques.

Analytical Techniques for Purity Assessment

A comprehensive purity assessment of this compound involves the use of multiple analytical techniques to identify and quantify impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] It separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. When coupled with a UV-Vis detector, HPLC provides high resolution and sensitivity for quantitative purity determination.[3] Commercial suppliers of this compound often state purity levels of ≥98% as determined by HPLC.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile and semi-volatile compounds.[5] For this compound, which has a melting point of 119-122 °C, GC-MS can be employed to detect volatile impurities and residual solvents that may be present from the synthesis process.[3][4] The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information for their identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[] Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure of this compound and can be used to identify and quantify impurities without the need for a reference standard for the impurity itself.[8][9] Quantitative NMR (qNMR) can provide an absolute measure of purity.[9]

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[10] For highly pure crystalline substances like this compound, DSC can be used to determine the absolute purity by analyzing the melting point depression caused by impurities.[11][12] This method is particularly useful for compounds with a purity of 98% or higher.[11]

Quantitative Data Summary

The following table summarizes publicly available purity data for this compound.

Supplier/SourceStated PurityAnalytical MethodReference
Sigma-Aldrich≥98%HPLC[4]
Chem-Impex≥98%HPLC[2]
CymitQuimica99.69%Unknown[1]
ApexBio99.42%Unknown[13]
CymitQuimica≥98%Unknown[1]
CymitQuimicaMin. 95%Unknown[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with different polarities. For example, a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile) can be used.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and water (e.g., start with 70% water, ramp to 70% acetonitrile over 15 minutes)[3]

    • Flow Rate: 1.0 mL/min[14]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Set the UV detector to a wavelength where this compound has maximum absorbance (can be determined by a UV scan). Flavonoids typically absorb in the range of 250-370 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Water) D Set Chromatographic Conditions A->D B Prepare Standard Solution (1 mg/mL) E Inject Standard & Sample B->E C Prepare Sample Solution (1 mg/mL) C->E D->E F Acquire Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Method) G->H

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for detecting volatile impurities in a this compound sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS or equivalent)[15]

Reagents:

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[3]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[3]

    • Injection Mode: Splitless (1 µL)[3]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold at 280 °C for 5 minutes.[3]

    • Carrier Gas: Helium at a constant flow rate.[15]

    • MS Transfer Line Temperature: 280 °C[3]

    • Ion Source Temperature: 230 °C[3]

    • Mass Range: m/z 40-400[3]

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) for peaks other than the main this compound peak. Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Volatile Solvent C Inject Sample A->C B Set GC-MS Parameters B->C D Acquire Total Ion Chromatogram & Mass Spectra C->D E Identify Impurity Peaks D->E F Compare Mass Spectra to Library E->F

GC-MS Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for purity determination of this compound by ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)[3]

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, as this compound is soluble in DMSO)[4]

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay to allow for accurate integration of all signals.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to this compound and any visible impurities.

    • The purity can be estimated by comparing the integral of the main compound's protons to the integrals of the impurity protons. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Process Spectrum B->C D Integrate Signals C->D E Calculate Purity D->E

NMR Experimental Workflow
Differential Scanning Calorimetry (DSC)

This protocol outlines a method for determining the absolute purity of this compound using DSC.

Instrumentation:

  • Differential Scanning Calorimeter

Reagents:

  • This compound sample

  • Aluminum crucibles

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (1-3 mg) into an aluminum crucible and hermetically seal it.[12]

  • DSC Analysis:

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 0.5-2 K/min) through its melting range.[12][16]

    • Record the heat flow as a function of temperature.

  • Data Processing:

    • The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[12][16] Most modern DSC software has a built-in function for purity analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing A Weigh Sample into Aluminum Crucible B Heat Sample at a Constant Rate A->B C Record Heat Flow vs. Temperature B->C D Analyze Melting Endotherm C->D E Calculate Purity using Van't Hoff Equation D->E

DSC Experimental Workflow

Complementary Nature of Analytical Techniques

For a comprehensive purity assessment of this compound, it is recommended to use a combination of orthogonal analytical techniques. Each method provides unique information about the sample, and together they offer a more complete picture of its purity.

Purity_Assessment_Strategy cluster_techniques Analytical Techniques cluster_information Information Obtained Sample This compound Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Sample->NMR DSC DSC Sample->DSC Purity_Quant Quantitative Purity (Main Component) HPLC->Purity_Quant NonVolatile_Imp Non-Volatile Impurities HPLC->NonVolatile_Imp Volatile_Imp Volatile Impurities & Residual Solvents GCMS->Volatile_Imp NMR->Purity_Quant Structural_Info Structural Confirmation & Impurity ID NMR->Structural_Info Absolute_Purity Absolute Molar Purity DSC->Absolute_Purity Report Comprehensive Purity Report Purity_Quant->Report NonVolatile_Imp->Report Volatile_Imp->Report Structural_Info->Report Absolute_Purity->Report

Complementary Purity Assessment Strategy

References

6-Methylflavone: A Versatile Intermediate for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylflavone, a flavonoid characterized by a methyl group at the 6-position of the A-ring, serves as a valuable and versatile starting material in the synthesis of a diverse array of bioactive molecules. Its core structure allows for various chemical modifications, leading to the development of derivatives with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer research. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a chemical intermediate, intended to guide researchers in the design and execution of their synthetic and biological evaluation studies.

I. Bioactive Derivatives of this compound

The strategic modification of the this compound scaffold can lead to compounds with enhanced biological activity. Key derivatives include nitrated, aminated, and glycosylated forms, each exhibiting distinct pharmacological profiles.

Anti-inflammatory Agents

Derivatives of this compound have shown potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and iNOS pathways, which are crucial in the inflammatory response.

  • 6-Methyl-8-nitroflavone: This derivative has demonstrated significant inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • 6-Aminoflavone Derivatives: The introduction of an amino group, often via a bromo-intermediate, provides a handle for further functionalization to create a library of compounds with potential anti-inflammatory and other biological activities.

Anticancer Agents

The flavone (B191248) nucleus is a common feature in many compounds investigated for their anticancer properties. Functionalization of this compound can lead to derivatives with enhanced cytotoxicity against various cancer cell lines. For instance, the synthesis of 6-arylaminoflavones has been explored for this purpose.

GABA Receptor Modulators

Some studies have indicated that methylated flavones can act as positive modulators of γ-aminobutyric acid (GABA) receptors, suggesting their potential in neurological applications.

II. Quantitative Data on Bioactive Derivatives

The following tables summarize the quantitative data on the biological activity of various derivatives synthesized from this compound and its analogs.

Table 1: Anti-inflammatory Activity of 6-Methyl-8-nitroflavone in LPS-Stimulated RAW 264.7 Macrophages [1]

AnalyteConcentration (µM)% Inhibition
Nitric Oxide (NO)125.3 ± 3.1
1048.7 ± 2.5
2065.1 ± 1.9
IL-1α135.2 ± 4.5
1055.8 ± 3.7
2028.4 ± 6.2*
IL-1β115.6 ± 5.1
1025.9 ± 4.3
2038.2 ± 3.9
IL-6145.1 ± 2.8
1068.3 ± 1.7
2085.4 ± 1.1

*Note: A decrease in inhibition at 20 µM for IL-1α may suggest potential cytotoxicity at higher concentrations.

Table 2: Biotransformation of this compound by Isaria fumosorosea KCH J2 [2]

ProductYield (%)
This compound 8-O-β-D-(4”-O-methyl)-glucopyranoside15.2
This compound 4'-O-β-D-(4”-O-methyl)-glucopyranoside28.5

III. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 6-Methyl-8-nitroflavone (Adapted from general nitration procedures)

Objective: To introduce a nitro group at the C-8 position of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Distilled water

  • Crushed ice

  • Büchner funnel and filter paper

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round bottom flask, dissolve this compound (1 eq.) in cold, concentrated sulfuric acid with stirring in an ice bath. Maintain the temperature below 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 eq.) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6-methyl-8-nitroflavone.

  • Dry the purified product under vacuum and characterize by NMR and mass spectrometry.

Protocol 2: Biotransformation of this compound to Glycoside Derivatives[2]

Objective: To synthesize glycosylated derivatives of this compound using fungal biotransformation.

Materials:

  • Isaria fumosorosea KCH J2 strain

  • Sabouraud dextrose agar (B569324) (SDA) slants

  • Malt extract glucose (MEG) medium

  • This compound

  • Acetone

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Cultivate the Isaria fumosorosea KCH J2 strain on SDA slants for 10 days at 25 °C.

  • Inoculate a 300 mL Erlenmeyer flask containing 100 mL of MEG medium with the fungal culture.

  • Incubate the culture for 3 days at 25 °C on a rotary shaker at 140 rpm.

  • Prepare a solution of this compound (10 mg) in 0.5 mL of acetone.

  • Add the substrate solution to the microbial culture and continue the incubation for an additional 7 days under the same conditions.

  • After incubation, centrifuge the culture to separate the mycelium from the supernatant.

  • Extract the supernatant three times with equal volumes of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting products by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate the glycosylated derivatives.

  • Characterize the purified products using NMR and mass spectrometry.

Protocol 3: Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination (General Procedure)[3]

Objective: To synthesize 6-arylaminoflavone derivatives from a 6-haloflavone intermediate. This protocol assumes the prior synthesis of 6-bromo-6-methylflavone.

Materials:

  • 6-Bromo-6-methylflavone (or other suitable 6-haloflavone)

  • Aryl amine (1.2 eq.)

  • Pd₂(dba)₃ (0.05 eq.)

  • XantPhos (0.1 eq.)

  • Cs₂CO₃ (2.0 eq.)

  • Toluene (B28343) (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 6-bromo-6-methylflavone (1 eq.), the corresponding aryl amine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), XantPhos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylaminoflavone derivative.

  • Characterize the final product by NMR and mass spectrometry.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Cellular Response cluster_4 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates IkB IκB IKK->IkB phosphorylates (inhibits) NFkB_p65_p50_nucleus NF-κB (p65/p50) (in nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates IkB->NFkB_p65_p50 inhibits iNOS_gene iNOS Gene Transcription NFkB_p65_p50_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation Methylflavone_derivative This compound Derivative Methylflavone_derivative->iNOS_protein inhibits expression

Caption: NF-κB and iNOS signaling pathway modulated by this compound derivatives.

G Start Start: this compound Nitration Nitration (H₂SO₄/HNO₃) Start->Nitration Biotransformation Biotransformation (Fungal Culture) Start->Biotransformation Bromination Bromination (e.g., NBS) Start->Bromination Nitro_derivative 6-Methyl-8-nitroflavone Nitration->Nitro_derivative Bioassay_nitro Biological Assay (e.g., Anti-inflammatory) Nitro_derivative->Bioassay_nitro Glycoside_derivative Glycosylated This compound Biotransformation->Glycoside_derivative Bioassay_glycoside Biological Assay (e.g., Solubility, Bioavailability) Glycoside_derivative->Bioassay_glycoside Bromo_derivative 6-Bromo-6-methylflavone Bromination->Bromo_derivative Buchwald_Hartwig Buchwald-Hartwig Amination Bromo_derivative->Buchwald_Hartwig Amino_derivative 6-Arylaminoflavone Derivative Buchwald_Hartwig->Amino_derivative Bioassay_amino Biological Assay (e.g., Anticancer) Amino_derivative->Bioassay_amino

References

Application Notes and Protocols for Determining the Bioactivity of 6-Methylflavone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylflavone is a methylated derivative of the flavone (B191248) backbone, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[1][2][3][4] The addition of a methyl group to the flavone structure can alter its biological properties, influencing its bioavailability and mechanism of action. This document provides detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its potential anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The provided methodologies are essential for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the described cell-based assays.

Table 1: Anti-Inflammatory Activity of this compound

Cell LineStimulantAssayMeasured ParameterEffect of this compound (IC₅₀)
RAW 264.7LPSGriess AssayNitric Oxide (NO) ProductionData to be filled
RAW 264.7LPSELISATNF-α SecretionData to be filled
RAW 264.7LPSELISAIL-6 SecretionData to be filled

Table 2: Cellular Antioxidant Activity of this compound

Cell LineOxidantAssayMeasured ParameterEffect of this compound (CAA Value)
HepG2AAPHCAA AssayDCF FluorescenceData to be filled

Table 3: Aromatase Inhibitory Activity of this compound

Enzyme SourceSubstrateAssayMeasured ParameterEffect of this compound (IC₅₀)
Human Recombinant AromataseFluorogenic SubstrateFluorometric AssayProduct FluorescenceData to be filled

Table 4: Cytotoxicity of this compound

Cell LineAssayParameterValue
RAW 264.7MTT AssayIC₅₀ (48h)Data to be filled
HepG2MTT AssayIC₅₀ (48h)Data to be filled

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of this compound and for selecting non-toxic concentrations for subsequent bioactivity assays.[5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., RAW 264.7, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells (96-well plate) attach Incubate (24h for attachment) seed->attach treat Treat with This compound attach->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability & IC₅₀ read->calculate

Caption: Workflow for the MTT cell viability assay.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed Cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of supernatant with the Griess reagent according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Measure Absorbance: Measure the absorbance at 540 nm.

  • Quantify NO: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Anti_Inflammatory_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS (gene expression) Nucleus->iNOS activates NO Nitric Oxide (NO) iNOS->NO Methylflavone This compound Methylflavone->IKK inhibits? Methylflavone->NFkB inhibits? NFkB_nuc NF-κB

Caption: Potential anti-inflammatory signaling pathway modulated by this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant measure of antioxidant activity.[9][10][11][12]

Materials:

  • HepG2 human liver cancer cell line

  • This compound stock solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Seed Cells: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and the positive control (quercetin) for 1 hour.

  • Probe Loading: Add DCFH-DA to the wells to a final concentration of 25 µM and incubate for 1 hour.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Induce Oxidative Stress: Add AAPH to a final concentration of 600 µM to induce peroxyl radical formation.

  • Measure Fluorescence: Immediately measure the fluorescence in kinetic mode for 1 hour at 37°C (excitation 485 nm, emission 538 nm).

  • Calculate CAA Value: Calculate the area under the curve and determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

CAA_Workflow cluster_prep Cell Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed Seed HepG2 Cells (Black 96-well plate) treat Treat with This compound seed->treat load Load with DCFH-DA treat->load wash Wash with PBS load->wash induce Induce Stress (AAPH) wash->induce measure Kinetic Fluorescence Measurement induce->measure calculate Calculate Area Under Curve measure->calculate determine Determine CAA Value calculate->determine

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Aromatase Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of aromatase (CYP19A1), an enzyme responsible for estrogen biosynthesis. Many flavonoids are known to inhibit aromatase.[13][14][15]

Materials:

  • Human recombinant aromatase

  • Aromatase activity assay kit (fluorometric)

  • This compound stock solution

  • Letrozole or anastrozole (B1683761) (positive control inhibitors)

  • Black 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Prepare Reagents: Prepare all reagents, samples, and positive controls according to the assay kit protocol.

  • Add Samples: Add samples, including various concentrations of this compound and the positive control, to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the aromatase enzyme.

  • Initiate Reaction: Add the aromatase substrate/NADP+ mixture to each well to start the enzymatic reaction.

  • Measure Fluorescence: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.

  • Determine Activity: Determine the aromatase activity according to the kit's instructions and calculate the percent inhibition for each concentration of this compound to determine the IC₅₀ value.

References

Application Notes and Protocols: NMR Spectroscopy Assignment for 6-Methylflavone and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy assignment of 6-methylflavone and its parent analogue, flavone (B191248). This document includes comprehensive experimental protocols for the acquisition of 1D and 2D NMR data and showcases the use of NMR in structural elucidation. Furthermore, a representative signaling pathway often modulated by flavone derivatives is illustrated to highlight the broader context of their application in drug discovery and development.

Introduction

Flavonoids are a class of naturally occurring compounds with a wide range of biological activities, making them attractive scaffolds for drug development. This compound, a derivative of the basic flavone structure, has been investigated for its potential pharmacological properties. Accurate structural characterization is paramount in understanding the structure-activity relationships of such compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document provides the complete ¹H and ¹³C NMR assignments for this compound and, for comparative purposes, its parent compound, flavone.

NMR Data Presentation: this compound and Flavone

The ¹H and ¹³C NMR spectral data for this compound and flavone are summarized in the tables below. The data for this compound was obtained in Chloroform-d (¹H NMR) and Acetone-d₆ (¹³C NMR), while the data for flavone is presented in Chloroform-d for direct comparison. The numbering scheme for the flavone skeleton is provided in Figure 1.

Flavone Numbering

Figure 1. Numbering of the flavone scaffold.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Flavone and this compound
Position Flavone (400 MHz, CDCl₃)¹ This compound (400 MHz, CDCl₃)²
H-36.83 (s, 1H)6.81 (s, 1H)
H-58.24 (d, J = 8.9 Hz, 1H)8.01 (s, 1H)
H-77.70 (t, J = 8.4 Hz, 1H)7.49 (dt, J = 16.4, 5.7 Hz, 1H)
H-87.42 (t, J = 7.5 Hz, 1H)7.49 (dt, J = 16.4, 5.7 Hz, 1H)
H-2', H-6'7.93 (dd, J = 7.3, 2.2 Hz, 2H)7.92 (m, 2H)
H-3', H-4', H-5'7.55 (m, 3H)7.49 (m, 3H)
6-CH₃-2.46 (s, 3H)

¹Data obtained from supporting information of a research article. ²Data obtained from supporting information of a research article.

Table 2: ¹³C NMR Chemical Shifts (δ) for Flavone and this compound
Position Flavone (101 MHz, CDCl₃)¹ This compound (151 MHz, Acetone-d₆)²
C-2163.31162.9
C-3107.53107.8
C-4178.39177.3
C-4a123.94123.5
C-5125.64124.9
C-6125.20135.5
C-7133.76134.7
C-8118.09117.7
C-8a156.20154.9
C-1'131.60132.3
C-2', C-6'126.24126.8
C-3', C-5'129.02129.5
C-4'131.69131.8
6-CH₃-20.9

¹Data obtained from supporting information of a research article. ²Chemical shifts extracted from the provided ¹³C NMR spectrum.

Experimental Protocols

The following are detailed protocols for the preparation of samples and the acquisition of NMR data for this compound and its analogues.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the flavone sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common solvents for flavonoids include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 8-16, should be a multiple of 2.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

3.2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (SW) in F1 (¹³C): 160-180 ppm, centered to cover the expected protonated carbon region.

  • Number of Increments (F1): 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (SW) in F1 (¹³C): 200-220 ppm, to include quaternary carbons.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1.5-2.5 seconds.

  • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualizations

The following diagrams illustrate the general workflow for NMR-based structural elucidation and a representative signaling pathway that can be modulated by flavone analogues.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter OneD 1D NMR (¹H, ¹³C) Filter->OneD TwoD 2D NMR (COSY, HSQC, HMBC) OneD->TwoD Process Fourier Transform & Phasing TwoD->Process Assign Spectral Assignment Process->Assign Structure Structure Elucidation Assign->Structure End Final Structure Structure->End Start Start Start->Sample

Caption: Workflow for NMR-based structural elucidation of small molecules.

NFkB_Pathway cluster_stimulus Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Flavone This compound & Analogues Flavone->IKK Inhibits Flavone->NFkB_active Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by flavone analogues.[1][2][3][4]

References

Troubleshooting & Optimization

improving 6-Methylflavone solubility in aqueous buffers for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-methylflavone in aqueous buffers for bioassays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary characteristics?

This compound is a synthetic flavonoid compound, belonging to the flavone (B191248) subclass.[1] It is characterized by a flavone backbone with a methyl group at the 6-position.[1] This compound is investigated for various potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] It is also known to be a positive allosteric modulator of GABA-A receptors.[]

Q2: What is the aqueous solubility of this compound?

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents.[1] It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of ≥40.4 mg/mL and in ethanol (B145695) (EtOH) at ≥35.2 mg/mL.[5] It is also soluble in other organic solvents like acetone.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Chemical Formula C₁₆H₁₂O₂[1]
Molecular Weight 236.27 g/mol [2]
Appearance White to beige crystalline powder/solid[1][2]
Melting Point 118 - 122 °C[2]
Aqueous Solubility Insoluble / Poorly Soluble[1][5]
Organic Solubility DMSO: ≥40.4 mg/mL; EtOH: ≥35.2 mg/mL[5]
CAS Number 29976-75-8[1]

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides solutions to common problems encountered when preparing this compound for aqueous-based bioassays.

Q4: I dissolved this compound in DMSO for my bioassay, but it precipitated when added to my aqueous buffer. What should I do?

This is a common issue when using the co-solvent method. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is likely too low to maintain the solubility of this compound.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium does not exceed the level tolerated by your cell line or assay system (typically <0.5% or <0.1%).

  • Optimize Stock Concentration: Prepare the highest possible stock concentration in DMSO. This allows for a smaller volume to be added to the aqueous buffer, minimizing the final DMSO concentration while achieving the desired this compound concentration.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in a medium containing a slightly higher, non-precipitating concentration of the co-solvent before the final dilution into the assay buffer.

  • Alternative Methods: If precipitation persists at tolerable solvent levels, you must consider more advanced solubility enhancement techniques, such as using cyclodextrins or surfactants.

cluster_0 Troubleshooting Workflow for Co-Solvent Precipitation Start 6-MF precipitates in aqueous buffer CheckSolvent Is final DMSO concentration <0.5%? Start->CheckSolvent IncreaseStock Increase stock concentration in DMSO to add less volume CheckSolvent->IncreaseStock Yes ReduceDMSO Reduce DMSO volume to meet tolerance CheckSolvent->ReduceDMSO No StillPrecipitates Still Precipitates? IncreaseStock->StillPrecipitates UseCyclodextrin Use Cyclodextrins or Surfactants StillPrecipitates->UseCyclodextrin Yes Success Problem Solved StillPrecipitates->Success No ReduceDMSO->StillPrecipitates

Caption: Troubleshooting workflow for co-solvent precipitation.

Q5: How can I use cyclodextrins to improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, like flavonoids, within their hydrophobic core, forming water-soluble inclusion complexes.[8][9] This is a highly effective method for increasing aqueous solubility.[10][11]

Recommended Approach:

  • Choice of Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point as it has high water solubility and is toxicologically benign.[12] Methylated-β-CDs can also be very effective.[8]

  • Stoichiometry: A 1:1 molar ratio of this compound to cyclodextrin is the most common and a good starting point for experiments.[10]

  • Preparation: The complex is typically formed by dissolving the cyclodextrin in the aqueous buffer first, followed by the addition of this compound. The mixture is then stirred or sonicated at a controlled temperature until equilibrium is reached.

Flavone This compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Flavone->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Buffer Complex->Water Dissolves in

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Q6: Are surfactants a viable option for solubilizing this compound?

Yes, surfactants are a well-established method for solubilizing hydrophobic compounds.[13][14] Above a specific concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[15][16] The hydrophobic core of these micelles can encapsulate this compound, allowing it to be dispersed in the aqueous buffer.[14][15]

Considerations:

  • Type of Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or polyoxyl castor oil derivatives are commonly used in pharmaceutical formulations and are often preferred due to lower toxicity compared to ionic surfactants.[7][16][17]

  • Concentration: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.[18]

  • Cellular Effects: It is critical to determine the maximum concentration of the chosen surfactant that does not interfere with the bioassay or cause cellular toxicity.

cluster_micelle Hydrophobic Core center s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center drug 6-MF label_surfactant S = Surfactant Monomer (Hydrophilic Head, Hydrophobic Tail) label_mf 6-MF = this compound

Caption: Micellar solubilization of this compound by surfactants.

Q7: Can I use pH adjustment to increase the solubility of this compound?

Adjusting the pH can increase the solubility of some flavonoids, particularly those with acidic hydroxyl groups.[19][20] As pH increases, these groups can deprotonate, making the molecule more charged and thus more water-soluble.[21][22] However, this method has limitations:

  • pKₐ of this compound: The effectiveness depends on the pKₐ of the compound. Flavones without multiple hydroxyl groups may not show a significant solubility increase in the physiological pH range.

  • pH Stability: High pH can lead to the degradation of flavonoids.[21]

  • Assay Compatibility: The required pH for solubilization may not be compatible with your biological system (e.g., cell culture medium is typically buffered around pH 7.4).

This method is generally less reliable for flavones like this compound compared to polyhydroxylated flavonoids and should be approached with caution.

Q8: What is a solid dispersion and can it be used for bioassays?

A solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG).[13][23] This process often converts the drug from a crystalline to a more soluble amorphous state.[24][25]

While highly effective for improving dissolution rates for oral bioavailability, preparing a sterile, buffer-soluble solid dispersion for direct use in a cell-based bioassay can be complex.[6][26] The technique is better suited for in vivo studies or for creating concentrated stock solutions if the polymer is non-toxic to the assay system. For most in vitro work, co-solvents or cyclodextrins are more practical starting points.

Table 2: Comparison of Solubility Enhancement Techniques
TechniqueAdvantagesDisadvantagesBest For
Co-solvents (DMSO, EtOH) Simple, fast, readily available.Risk of precipitation upon dilution; solvent toxicity to cells.Initial screening; assays tolerant to organic solvents.
Cyclodextrins (HP-β-CD) High solubility enhancement; low toxicity; forms true solutions.[8]Higher cost; requires optimization (phase solubility studies).In vitro and in vivo assays requiring low solvent levels.
Surfactants (Tween 80) Effective at low concentrations (above CMC); well-established.[15]Potential for cytotoxicity; can interfere with some assays.Formulations where some excipient effects are tolerable.
pH Adjustment Simple and inexpensive.Limited applicability for 6-MF; risk of compound degradation; potential incompatibility with bioassay pH.[21][22]Flavonoids with acidic protons in pH-tolerant assays.
Solid Dispersions (PVP) Significant increase in dissolution rate; enhances bioavailability.[24][25]Complex preparation; potential polymer toxicity in vitro; more suited for oral formulations.In vivo oral dosing studies.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder (e.g., 2.36 mg).

  • Dissolution: Add a precise volume of high-purity, sterile DMSO (e.g., 1 mL) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be required.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Application: When preparing working solutions, add the stock solution to the pre-warmed aqueous buffer/media dropwise while vortexing to minimize local concentration effects and reduce precipitation. Ensure the final DMSO concentration is below the tolerance limit of your assay.

Protocol 2: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol determines the stoichiometry and stability constant of the this compound:HP-β-CD complex, helping to optimize its use.

  • Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your chosen assay buffer (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Excess Drug: Add an excess amount of this compound powder to vials containing each HP-β-CD solution. Ensure enough solid is present to maintain saturation.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand so that the excess solid settles. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., ethanol) and determine the concentration of dissolved this compound using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot (AL-type) suggests a 1:1 complex, and the stability constant (Ks) can be calculated from the slope and intercept.[10]

Section 4: Relevant Signaling Pathways

This compound and other flavonoids are known to modulate various signaling pathways. Understanding these can provide context for your bioassays. For instance, many flavonoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.[27]

cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) Complex IκB-NF-κB (Inactive) IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Complex->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Flavone Flavonoids (e.g., 6-MF) Flavone->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and flavonoid inhibition.

References

Technical Support Center: Synthesis of 6-Methylflavone via Baker-Venkataraman Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylflavone using the Baker-Venkataraman rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound using the Baker-Venkataraman rearrangement?

A1: The synthesis is a three-step process:

Q2: Why are anhydrous conditions critical for the Baker-Venkataraman rearrangement step?

A2: The presence of water can lead to the hydrolysis of the starting ester (2-benzoyloxy-5-methylacetophenone) back to 2'-hydroxy-5'-methylacetophenone and benzoic acid. Water can also hydrolyze the desired 1,3-diketone product. Furthermore, water will quench the strong base required for the rearrangement, thus inhibiting the reaction.[3]

Q3: What are some common bases and solvents used in the Baker-Venkataraman rearrangement?

A3: Commonly used strong bases include potassium hydroxide (KOH), sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium metal.[3] The reaction is typically carried out in anhydrous aprotic solvents such as pyridine, tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO).[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot for the 1,3-diketone intermediate indicate the progression of the rearrangement. A further change in the TLC profile will be observed upon cyclization to the flavone.

Troubleshooting Guide for Low Yield of this compound

Low yield is a common issue in multi-step organic syntheses. This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Starting material (2-benzoyloxy-5-methylacetophenone) is recovered after the rearrangement step.
Potential Cause Suggested Solution
Insufficient Base The base is required in at least a stoichiometric amount to deprotonate the α-carbon of the acetophenone. Ensure you are using the correct molar equivalent of a strong base. It is often beneficial to use a slight excess.
Inactive Base The base may have degraded due to improper storage (e.g., exposure to moisture). Use freshly opened or properly stored base. For example, potassium hydroxide pellets should be crushed just before use to expose a fresh surface.
Presence of Moisture As mentioned in the FAQs, water will quench the base. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]
Low Reaction Temperature While some highly reactive substrates can react at room temperature, the Baker-Venkataraman rearrangement often requires heating to proceed at a reasonable rate. The optimal temperature depends on the base and solvent combination. For instance, with KOH in pyridine, a temperature of around 50°C is often used.[2]
Problem 2: The 1,3-diketone intermediate is formed, but the final yield of this compound is low after cyclization.
Potential Cause Suggested Solution
Incomplete Cyclization The acid-catalyzed cyclization may not have gone to completion. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used. The reaction often requires heating (e.g., reflux in glacial acetic acid) for a sufficient period.[2] Monitor the reaction by TLC to confirm the disappearance of the diketone intermediate.
Side Reactions During Cyclization Elevated temperatures during the acid-catalyzed cyclization can sometimes lead to the formation of undesired side products. If you suspect this is the case, try lowering the reaction temperature and extending the reaction time. Alternatively, explore milder cyclization conditions.
Degradation of the Product Flavones can be sensitive to harsh acidic conditions and prolonged heating. Minimize the reaction time for the cyclization step once the diketone has been consumed (as monitored by TLC).
Difficulties in Product Isolation The crude product may contain impurities that hinder crystallization or make purification challenging. Ensure the product is thoroughly washed to remove any residual acid before attempting purification.
Problem 3: A complex mixture of products is obtained.
Potential Cause Suggested Solution
Hydrolysis of Starting Material If the rearrangement was not carried out under strictly anhydrous conditions, you might have a mixture of the desired product, unreacted starting material, and the hydrolyzed starting material (2'-hydroxy-5'-methylacetophenone).[3]
Side Reactions from High Temperatures Excessive heat during either the rearrangement or cyclization can lead to decomposition and the formation of various byproducts. It is crucial to carefully control the reaction temperature.
Impure Starting Materials The purity of the initial 2'-hydroxy-5'-methylacetophenone and benzoyl chloride is critical. Purify the starting materials if their purity is questionable.

Experimental Protocols

Step 1: Synthesis of 2-Benzoyloxy-5-methylacetophenone (Esterification)
  • In a flask, dissolve 2'-hydroxy-5'-methylacetophenone in pyridine.

  • To this solution, add benzoyl chloride dropwise while stirring. An exothermic reaction may occur.

  • After the addition is complete, stir the reaction mixture at room temperature for the recommended time or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to precipitate the product and neutralize the excess pyridine.

  • Collect the solid product by vacuum filtration, wash it with cold water, and then a small amount of cold methanol.

  • Air-dry the product. This crude ester can often be used in the next step without further purification.

Step 2: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)
  • Dissolve the crude 2-benzoyloxy-5-methylacetophenone from the previous step in anhydrous pyridine in a beaker.

  • Heat the solution to approximately 50°C.

  • Add powdered potassium hydroxide (KOH) in portions while stirring. A yellow precipitate of the potassium salt of the diketone should form.

  • After the recommended reaction time, cool the mixture to room temperature.

  • Carefully add dilute acetic acid to neutralize the mixture and precipitate the 1,3-diketone.

  • Collect the solid product by suction filtration and wash with water. This crude diketone can be used directly in the next step.

Step 3: Synthesis of this compound (Cyclization)
  • In a round-bottom flask, dissolve the crude 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.

  • With stirring, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for the recommended time (e.g., 1 hour), with continuous stirring.

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Once the ice has melted, collect the crude this compound product by vacuum filtration.

  • Wash the product thoroughly with water until the filtrate is neutral.

  • Dry the final product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ligroin) or by column chromatography.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Conditions

Step Reactants Reagents & Solvents Typical Temperature Typical Duration Product
Esterification 2'-Hydroxy-5'-methylacetophenone, Benzoyl ChloridePyridineRoom Temperature30 min - 2 h2-Benzoyloxy-5-methylacetophenone
Rearrangement 2-Benzoyloxy-5-methylacetophenoneKOH, Anhydrous Pyridine50°C30 min - 1 h1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Cyclization 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dioneConc. H₂SO₄, Glacial Acetic AcidReflux1 - 2 hThis compound

Visualizations

Baker_Venkataraman_Workflow cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Baker-Venkataraman Rearrangement cluster_cyclization Step 3: Cyclization start 2'-Hydroxy-5'-methylacetophenone ester 2-Benzoyloxy-5-methylacetophenone start->ester Benzoyl Chloride, Pyridine diketone 1-(2-hydroxy-5-methylphenyl)- 3-phenylpropane-1,3-dione ester->diketone KOH, Pyridine, 50°C flavone This compound diketone->flavone H₂SO₄, Acetic Acid, Heat

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_rearrangement_issues Rearrangement Issues cluster_cyclization_issues Cyclization Issues start Low Yield of this compound check_rearrangement Check TLC after Rearrangement Step start->check_rearrangement sm_present Starting Material (Ester) Present? check_rearrangement->sm_present check_cyclization Check TLC after Cyclization Step diketone_present Diketone Intermediate Present? check_cyclization->diketone_present sm_present->check_cyclization No base_issue Inactive/Insufficient Base sm_present->base_issue Yes moisture_issue Presence of Moisture sm_present->moisture_issue Yes temp_issue Low Reaction Temperature sm_present->temp_issue Yes incomplete_cyclization Incomplete Cyclization diketone_present->incomplete_cyclization Yes degradation_issue Product Degradation diketone_present->degradation_issue Yes purification_issue Purification/Isolation Problems diketone_present->purification_issue Yes

Caption: Troubleshooting decision tree for low yield of this compound.

Baker_Venkataraman_Mechanism start 2-Benzoyloxy-5-methylacetophenone enolate Enolate Intermediate start->enolate + Base (-H⁺) cyclic_intermediate Cyclic Alkoxide Intermediate enolate->cyclic_intermediate Intramolecular Attack phenolate Phenolate Intermediate cyclic_intermediate->phenolate Ring Opening diketone 1-(2-hydroxy-5-methylphenyl)- 3-phenylpropane-1,3-dione phenolate->diketone + H⁺ (Workup) flavone This compound diketone->flavone + H⁺, Heat (-H₂O)

Caption: Simplified mechanism of the Baker-Venkataraman rearrangement and subsequent cyclization.

References

Technical Support Center: Optimization of Mobile Phase for 6-Methylflavone HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 6-Methylflavone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to assist you in your laboratory work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

    Answer: Peak tailing is a common issue in reversed-phase HPLC and can be caused by several factors. For flavonoids like this compound, secondary interactions with the stationary phase are a primary cause.[1]

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with any polar functionalities on your molecule, leading to tailing. Although this compound lacks highly polar hydroxyl groups, the carbonyl group can still have weak interactions.

      • Solution: Use an end-capped C18 column to minimize the number of free silanol groups.[1] You can also try adding a small amount of a competitive base, like triethylamine, to the mobile phase to block these active sites.[1]

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1]

      • Solution: Try diluting your sample or reducing the injection volume.[1]

    • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

      • Solution: If the column is old or has been used extensively with aggressive mobile phases, consider replacing it. Using a guard column can help extend the life of your analytical column.[1]

    • Metal Chelation: Flavonoids can sometimes chelate with metal ions present in the HPLC system (e.g., from stainless steel tubing or frits), which can contribute to peak tailing.

      • Solution: Adding a chelating agent like EDTA to the mobile phase can help mitigate this issue.[1]

  • Question: My this compound peak is fronting. What could be the cause?

    Answer: Peak fronting is less common than tailing but can occur under certain conditions.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause the peak to front.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

    • Column Overload: Severe mass overload can also lead to peak fronting.

      • Solution: Reduce the injection volume or the concentration of your sample.[1]

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

    Answer: Stable retention times are crucial for reliable identification and quantification. Fluctuations can be caused by several factors:

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient.

      • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase until a stable baseline is achieved.

    • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase daily, mix it thoroughly, and keep the solvent reservoirs capped to prevent evaporation.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time variability.

      • Solution: Perform regular pump maintenance, check for leaks, and ensure the pump is delivering a steady flow.

Issue 3: Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank injections. What is the source of these peaks?

    Answer: Ghost peaks can originate from various sources within the HPLC system or the mobile phase itself.

    • Contaminated Mobile Phase: Impurities in the solvents (water or organic modifier) or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase through a 0.45 µm or 0.22 µm filter can also help.

    • Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.

      • Solution: Optimize the needle wash procedure on your autosampler. Injecting a blank after a high-concentration sample can help determine if carryover is an issue.

    • System Contamination: Contaminants can build up in the injector, tubing, or detector flow cell.

      • Solution: Regularly flush the system with a strong solvent to remove contaminants.

Issue 4: Baseline Drift or Noise

  • Question: My baseline is drifting or is excessively noisy, making it difficult to integrate small peaks. How can I improve this?

    Answer: A stable baseline is essential for accurate quantification.

    • Mobile Phase Issues: Poorly mixed or un-degassed mobile phase can cause baseline noise and drift. Also, if the mobile phase components have different UV absorbances, a drifting baseline can occur during a gradient run.

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, try to match the UV absorbance of the mobile phase components as closely as possible at the detection wavelength.

    • Detector Lamp Aging: The detector lamp has a finite lifetime and its energy output can decrease over time, leading to increased noise.

      • Solution: Check the lamp's energy and replace it if it is low.

    • Contaminated Detector Flow Cell: Contaminants or air bubbles in the flow cell can cause baseline noise.

      • Solution: Flush the flow cell with a strong, HPLC-grade solvent.

    • Temperature Fluctuations: As mentioned earlier, temperature changes can affect the baseline. Using a column oven and ensuring the mobile phase is at a stable temperature before entering the detector can help.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting mobile phase for the HPLC separation of this compound?

    • A1: For reversed-phase HPLC of flavonoids, a common starting point is a gradient elution with acidified water (e.g., 0.1% formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1] Given that this compound is relatively nonpolar (calculated XLogP3 of 3.9), you will likely need a higher proportion of organic solvent for elution. A good starting gradient could be 50-95% B over 15-20 minutes.

  • Q2: Should I use acetonitrile or methanol as the organic modifier?

    • A2: Both acetonitrile and methanol can be used for the separation of flavonoids. Acetonitrile often provides better peak shapes and lower backpressure due to its lower viscosity. However, methanol can sometimes offer different selectivity, which might be advantageous for resolving closely eluting compounds. It is recommended to screen both solvents during method development.

  • Q3: Is it necessary to add acid to the mobile phase for this compound analysis?

    • A3: this compound does not have ionizable hydroxyl groups like many other flavonoids. The flavone (B191248) backbone itself is very weakly basic. Therefore, adjusting the pH of the mobile phase will likely have a minimal effect on its retention time. However, adding a small amount of acid (e.g., 0.1% formic acid) is still recommended as it can help to sharpen peaks by minimizing any potential interactions with residual silanols on the column and ensuring a consistent mobile phase environment.[1]

  • Q4: What type of HPLC column is most suitable for this compound separation?

    • A4: A reversed-phase C18 column is the most common and generally suitable choice for flavonoid analysis.[1] An end-capped C18 column is preferable to reduce peak tailing. For higher efficiency and faster analysis, consider using a column with smaller particles (e.g., sub-2 µm for UHPLC or 2.7-3.5 µm for HPLC).

  • Q5: What is the optimal detection wavelength for this compound?

    • A5: Flavonoids typically have two major UV absorbance maxima. For flavones, these are usually in the ranges of 240-280 nm and 300-380 nm. To determine the optimal wavelength for this compound, it is best to run a UV scan of a standard solution using a photodiode array (PDA) detector. A wavelength around 270 nm or 320 nm is likely to be a good starting point.

Experimental Protocol: Mobile Phase Optimization for this compound

This protocol provides a systematic approach to developing and optimizing the mobile phase for the HPLC separation of this compound.

1. Initial Conditions and System Preparation

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a working concentration (e.g., 10-50 µg/mL). This compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases before use.

2. Scouting Gradient

The first step is to run a broad gradient to determine the approximate elution conditions for this compound.

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or as determined by UV scan)
Gradient Program 5% to 95% B over 20 minutes

3. Optimization of Gradient Slope

Based on the retention time from the scouting run, adjust the gradient to improve resolution and reduce run time.

ScenarioRecommended ActionExample Gradient
Peak elutes very early Start with a higher initial %B.30% to 95% B over 15 minutes
Peak elutes very late Start with a higher initial %B and/or a steeper gradient.50% to 95% B over 10 minutes
Good retention, but needs better separation from impurities Use a shallower gradient around the elution time of the peak.Start at an appropriate %B and increase by 0.5-1% per minute.

4. Organic Solvent Selection

To further optimize selectivity, replace acetonitrile with methanol and repeat the optimized gradient.

ParameterSetting
Mobile Phase B HPLC-grade methanol with 0.1% formic acid
Gradient Program Repeat the optimized gradient from step 3.

Compare the chromatograms obtained with acetonitrile and methanol, paying attention to peak shape, resolution from any impurities, and analysis time.

5. Isocratic Method Development (Optional)

If a simple isocratic method is desired and the scouting gradient shows that this compound elutes within a narrow range of mobile phase composition, you can develop an isocratic method. The approximate isocratic mobile phase composition can be estimated from the gradient retention time.

ParameterSetting
Mobile Phase A fixed percentage of Mobile Phase B in Mobile Phase A.
Flow Rate 1.0 mL/min
Column Temperature 30 °C

Systematically vary the percentage of the organic modifier (e.g., in 5% increments) to achieve the desired retention time (ideally between 3 and 10 minutes) and resolution.

6. Method Fine-Tuning

Once the mobile phase composition is selected, you can further fine-tune the separation by optimizing the flow rate and column temperature.

ParameterEffect
Flow Rate Lower flow rates generally improve resolution but increase run time.
Column Temperature Higher temperatures can improve peak shape and reduce backpressure, but may affect selectivity.

Data Presentation: Summary of Mobile Phase Optimization Parameters

ParameterInitial ScoutingOptimized Gradient (Acetonitrile)Optimized Gradient (Methanol)Isocratic (Example)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 20 minUser DefinedUser Defined70% B
Flow Rate (mL/min) 1.01.01.01.0
Temperature (°C) 30303035
Retention Time (min) ObservedObservedObservedObserved
Peak Asymmetry CalculatedCalculatedCalculatedCalculated
Resolution CalculatedCalculatedCalculatedCalculated

Visualizations

Mobile_Phase_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_fine_tune Fine-Tuning cluster_final Final Method prep_system Prepare HPLC System & Column scout Run Scouting Gradient (e.g., 5-95% Acetonitrile) prep_system->scout prep_sample Prepare this compound Sample prep_sample->scout prep_mobile_phase Prepare Mobile Phases (A & B) prep_mobile_phase->scout analyze_scout Analyze Retention Time & Peak Shape scout->analyze_scout optimize_gradient Optimize Gradient Slope & Range analyze_scout->optimize_gradient screen_solvent Screen Methanol as Organic Modifier optimize_gradient->screen_solvent optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow isocratic_dev Develop Isocratic Method (Optional) screen_solvent->isocratic_dev isocratic_dev->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp final_method Final Optimized HPLC Method optimize_temp->final_method

Caption: Workflow for the systematic optimization of the mobile phase for this compound HPLC separation.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_ghost Ghost Peak Issues start Problem with this compound HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape Check Peak Shape retention Inconsistent Retention Time? start->retention Check Retention Time baseline Baseline Drift or Noise? start->baseline Check Baseline ghost Ghost Peaks Present? start->ghost Check for Ghost Peaks tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No sol_tailing Use End-Capped Column Reduce Sample Concentration Check for Metal Contamination tailing->sol_tailing Yes sol_fronting Dissolve Sample in Mobile Phase Reduce Injection Volume fronting->sol_fronting Yes sol_retention Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven retention->sol_retention Yes sol_baseline Degas Mobile Phase Check Detector Lamp Clean Flow Cell baseline->sol_baseline Yes sol_ghost Use HPLC-Grade Solvents Optimize Needle Wash Flush System ghost->sol_ghost Yes

Caption: Decision tree for troubleshooting common issues in this compound HPLC analysis.

References

Technical Support Center: Overcoming Poor Bioavailability of Methylated Flavonoids In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo bioavailability of methylated flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Oral Bioavailability Despite Methylation

  • Question: I've methylated my flavonoid to improve its metabolic stability, but the oral bioavailability in my animal model is still disappointingly low. What are the potential causes and how can I troubleshoot this?

  • Answer: While methylation significantly reduces first-pass metabolism (glucuronidation and sulfation), other factors can still limit oral bioavailability.[1][2][3] Here’s a troubleshooting guide:

    • Poor Aqueous Solubility: Methylation can increase lipophilicity, sometimes leading to reduced solubility in gastrointestinal fluids.[4] This is a common issue that can hinder dissolution, a prerequisite for absorption.[5]

      • Troubleshooting:

        • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[6]

        • Formulation Strategies: Explore formulations like solid dispersions, self-emulsifying drug delivery systems (SEDDS), or complexation with cyclodextrins.[6]

    • Efflux Transporter Activity: Methylated flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which pump the compound back into the gut lumen.[7][8][9]

      • Troubleshooting:

        • Co-administration with Inhibitors: Consider co-administering a known inhibitor of these transporters in your preclinical model to confirm their involvement.

        • Formulation to Bypass Transporters: Nanoparticle-based delivery systems can sometimes evade efflux transporter recognition.[10][11]

    • Degradation in the GI Tract: The stability of your compound in the acidic environment of the stomach or the enzymatic environment of the intestine could be a factor.

      • Troubleshooting:

        • In Vitro Stability Assays: Test the stability of your methylated flavonoid in simulated gastric and intestinal fluids.

        • Enteric Coating: If stomach acid degradation is an issue, consider an enteric-coated formulation for your in vivo studies.

Issue 2: Poor Aqueous Solubility for In Vivo Dosing

  • Question: My methylated flavonoid is poorly soluble in aqueous vehicles, making it difficult to prepare a suitable formulation for oral gavage in my animal studies. What are my options?

  • Answer: This is a frequent challenge. Here are several strategies to improve the solubility for preclinical formulations:[12][13]

    • Co-solvents: A mixture of water and a biocompatible organic solvent (e.g., polyethylene (B3416737) glycol (PEG) 300/400, propylene (B89431) glycol, or DMSO) can be effective. However, be mindful of the potential toxicity of the co-solvent at the required concentration.

    • Surfactant-based Formulations: Using surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can create micellar solutions that enhance solubility.[13]

    • Lipid-Based Formulations: Formulations such as SEDDS, nanoemulsions, or liposomes can encapsulate the lipophilic compound and improve its dispersion and absorption.[6]

    • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can increase solubility. However, this is less common for flavonoids.

    • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[6]

Issue 3: High In Vitro Permeability but Low In Vivo Absorption

  • Question: My methylated flavonoid shows excellent permeability in my Caco-2 cell assay, but the in vivo pharmacokinetic data suggests poor absorption. What could explain this discrepancy?

  • Answer: The Caco-2 model is a valuable tool but doesn't fully replicate the complexity of the in vivo environment. Several factors could be at play:

    • Lack of GI Motility and Mucus Layer in Vitro: The Caco-2 model lacks the mucus layer and the dynamic environment of the gut, which can affect drug dissolution and access to the intestinal wall.

    • Presystemic Metabolism: While methylation reduces phase II metabolism, some oxidative metabolism via cytochrome P450 enzymes can still occur in the enterocytes or liver.[2][14] The Caco-2 model may have lower metabolic activity compared to the in vivo intestine and liver.

    • Efflux Transporters: As mentioned before, active efflux by transporters like P-gp and BCRP in the intestine can significantly limit net absorption in vivo.[7][9][15]

    • Biliary Excretion: The compound, once absorbed and reaching the liver, might be rapidly excreted into the bile and returned to the intestine, limiting systemic exposure.

Issue 4: Choosing the Right Formulation Strategy

  • Question: There are many advanced formulation options available. How do I select the most appropriate one for my methylated flavonoid?

  • Answer: The choice of formulation depends on the specific physicochemical properties of your compound and your research goals.

    • For Solubility Enhancement:

      • Solid Dispersions: Good for crystalline compounds. Involves dispersing the drug in a polymer matrix.[6]

      • Nanocrystals: Increases dissolution rate by increasing surface area.

      • SEDDS/SMEDDS: Excellent for highly lipophilic compounds. Forms a fine emulsion in the gut.[6]

    • For Bypassing First-Pass Metabolism & Efflux:

      • Nanoparticles (e.g., Polymeric NPs, Solid Lipid Nanoparticles): Can protect the drug from degradation and may be taken up by different pathways (e.g., lymphatic uptake), potentially reducing first-pass metabolism.[10][16][17]

      • Liposomes: Can encapsulate the drug and modify its pharmacokinetic profile.[6][10]

Issue 5: Quantifying Methylated Flavonoids in Biological Samples

  • Question: What is the best analytical method to accurately measure the concentration of my methylated flavonoid and its potential metabolites in plasma or tissue samples?

  • Answer: The gold standard for quantifying small molecules like methylated flavonoids in complex biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .[18][19]

    • Why LC-MS/MS?

      • High Sensitivity: Can detect very low concentrations (ng/mL or even pg/mL).

      • High Selectivity: The use of tandem mass spectrometry (e.g., Multiple Reaction Monitoring - MRM) allows for precise quantification even in a complex mixture like plasma.

      • Structural Information: Can help in the identification of potential metabolites (e.g., demethylated or hydroxylated forms).[20]

    • Key Considerations for Method Development:

      • Sample Preparation: Efficient extraction from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical.

      • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for separation.[18][20]

      • Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Presentation: Bioavailability Comparison

The following tables summarize the impact of methylation and formulation on flavonoid bioavailability.

Table 1: Impact of Methylation on Metabolic Stability and Intestinal Permeability

Flavonoid PairUnmethylated FormMethylated FormImprovement Factor (Permeability)Reference
Chrysin vs. 5,7-DimethoxyflavoneChrysin5,7-Dimethoxyflavone~5-8 fold[21]
Apigenin vs. 5,7,4'-TrimethoxyflavoneApigenin5,7,4'-Trimethoxyflavone~5-8 fold[21]
7-Hydroxyflavone vs. 7-Methoxyflavone7-Hydroxyflavone7-Methoxyflavone~5-8 fold[21]

Data derived from in vitro Caco-2 cell permeability and human liver S9 fraction stability assays.

Table 2: Effect of Formulation Strategies on Flavonoid Bioavailability

FlavonoidFormulationBioavailability Enhancement (Relative to free compound)Key Mechanism
QuercetinLiposomes2.5-fold increase in oral bioavailabilityImproved solubility and absorption
MyricetinSolid Lipid Nanoparticles (SLNs)5.7-fold increase in oral bioavailabilityEnhanced solubility and lymphatic uptake
GenisteinMesoporous Silica NanoparticlesPotentiated anticancer propertiesTargeted delivery and improved solubility
BaicalinNano-formulationsSignificantly improved pharmacokineticsOvercame poor solubility and rapid metabolism

Note: While these examples are for various flavonoids, the principles are directly applicable to methylated flavonoids facing similar delivery challenges.[10][17]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver S9 Fraction

  • Objective: To assess the susceptibility of the methylated flavonoid to metabolism by phase I (CYP450) and phase II (UGTs, SULTs) enzymes.

  • Materials: Human Liver S9 fraction, NADPH regenerating system (for phase I), UDPGA (for glucuronidation), PAPS (for sulfation), test compound stock solution, control compounds (one stable, one unstable), quenching solution (e.g., cold acetonitrile), LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing the S9 fraction in a suitable buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the test compound and cofactors (NADPH, UDPGA, PAPS).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately stop the reaction in the aliquots by adding the cold quenching solution.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life.

Protocol 2: Caco-2 Cell Permeability Assay

  • Objective: To evaluate the intestinal permeability of the methylated flavonoid.

  • Materials: Caco-2 cells, Transwell inserts, culture medium, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (high and low permeability), LC-MS/MS system.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (AP) side of the Transwell.

    • Take samples from the basolateral (BL) side at specified time intervals.

    • At the end of the experiment, take a sample from the AP side.

    • Analyze all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Below are diagrams illustrating key workflows and pathways relevant to your research.

start Low In Vivo Bioavailability Observed solubility Assess Aqueous Solubility start->solubility permeability Assess In Vitro Permeability (Caco-2) start->permeability metabolism Assess In Vitro Metabolic Stability (S9) start->metabolism sol_issue Poor Solubility? solubility->sol_issue perm_issue Low Permeability? permeability->perm_issue metab_issue High Metabolism? metabolism->metab_issue sol_issue->perm_issue No sol_strat Action: Formulation Strategy (e.g., Nanoparticles, SEDDS, Solid Dispersion) sol_issue->sol_strat Yes perm_issue->metab_issue No efflux_strat Action: Investigate Efflux (e.g., Use Transporter Inhibitors) perm_issue->efflux_strat Yes metab_strat Action: Identify Metabolites, Consider Prodrug Approach metab_issue->metab_strat Yes end_goal Re-evaluate In Vivo Bioavailability metab_issue->end_goal No sol_strat->end_goal efflux_strat->end_goal metab_strat->end_goal

Caption: Troubleshooting workflow for poor in vivo bioavailability.

cluster_0 Unmethylated Flavonoid cluster_1 Methylated Flavonoid uf Flavonoid-OH (Oral Dose) uf_gut Intestinal Metabolism (UGTs, SULTs) uf->uf_gut uf_liver Hepatic Metabolism (UGTs, SULTs) uf_gut->uf_liver uf_conj Conjugates (Glucuronides, Sulfates) uf_liver->uf_conj uf_elim Rapid Elimination (Urine, Bile) uf_conj->uf_elim mf Flavonoid-OCH3 (Oral Dose) mf_absorb Increased Intestinal Absorption mf->mf_absorb mf_liver Reduced Hepatic Metabolism mf_absorb->mf_liver mf_circ Systemic Circulation mf_liver->mf_circ mf_target Distribution to Target Tissues mf_circ->mf_target prep Prepare Formulation & Dose Animals (Oral) sample Collect Blood Samples at Multiple Time Points prep->sample process Process Blood to Obtain Plasma sample->process extract Extract Analyte from Plasma process->extract analyze Quantify using LC-MS/MS extract->analyze pk Perform Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) analyze->pk

References

Technical Support Center: Analysis of 6-Methylflavone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 6-Methylflavone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis arise from co-eluting endogenous or exogenous components in the sample matrix that interfere with the ionization of the target analyte, this compound.[1][2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][2][3] Common sources of matrix effects in biological samples like plasma or serum include phospholipids (B1166683), salts, and proteins.[3] In plant extracts, pigments, sugars, and other flavonoids can be major contributors.

Q2: How can I assess the presence and extent of matrix effects in my this compound assay?

A2: The presence of matrix effects should be thoroughly evaluated during method development.[4] A common method is the post-extraction spike technique.[3] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract spiked with the same concentration of this compound. A significant difference in peak areas indicates the presence of matrix effects.[3] For a qualitative assessment during method development, post-column infusion of a constant concentration of this compound while injecting a blank matrix extract can reveal regions of ion suppression or enhancement in the chromatogram.

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is often the most effective:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[5]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation between this compound and co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction of the analyte signal. If a SIL-IS is unavailable, a structurally similar analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.

Q4: What are typical validation parameters I should assess for a quantitative LC-MS/MS method for this compound?

A4: A full method validation should be performed to ensure the reliability of your results. Key parameters to evaluate include:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility).

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Matrix Effect: As discussed above, this should be assessed to ensure it does not compromise the accuracy of the results.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Injection of the sample in a solvent stronger than the mobile phase. 4. Column overload.1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reconstitute the final extract in the initial mobile phase. 4. Reduce the injection volume or dilute the sample.
High Signal Suppression or Enhancement (Significant Matrix Effect) 1. Inadequate sample cleanup. 2. Co-elution of matrix components with this compound. 3. High concentration of salts or phospholipids in the final extract.1. Switch from protein precipitation to a more rigorous cleanup method like LLE or SPE. 2. Modify the chromatographic gradient to better separate this compound from interferences. 3. For plasma/serum, consider a phospholipid removal plate/cartridge. For other matrices, ensure efficient removal of salts during sample preparation.
Low Recovery 1. Inefficient extraction from the sample matrix. 2. Analyte loss during solvent evaporation or reconstitution steps. 3. Adsorption of the analyte to plasticware.1. Optimize the extraction solvent and pH. 2. Ensure complete reconstitution of the dried extract by vortexing and/or sonication. 3. Use low-binding microcentrifuge tubes and pipette tips.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Unstable LC-MS/MS system performance. 3. Variable matrix effects between different sample lots.1. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 2. Check for leaks, ensure proper pump performance, and verify mass spectrometer stability. 3. Utilize a stable isotope-labeled internal standard to compensate for inter-sample variations in matrix effects.
No or Low Analyte Signal 1. Incorrect mass spectrometer settings (precursor/product ions, collision energy). 2. Analyte degradation. 3. Clogged LC system or mass spectrometer interface.1. Optimize the MS/MS parameters by infusing a standard solution of this compound. 2. Investigate the stability of this compound under the extraction and storage conditions. 3. Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source.

Experimental Protocols

Example Sample Preparation Protocol: Protein Precipitation for Plasma

This protocol is a starting point and may require optimization for your specific application and matrix.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid) and briefly vortex.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid to precipitate proteins.[5]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Vortexing: Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Example LC-MS/MS Parameters

These parameters are illustrative and should be optimized for your specific instrument and column.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibrate at 5% B

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and the most abundant and stable product ions.

  • Collision Energy (CE) and other MS parameters: To be optimized for the specific MRM transitions of this compound and the internal standard.

Quantitative Data Summary

The following tables provide example validation data for flavonoid analysis, which can serve as a benchmark for your this compound method development. Actual values should be established during your in-house validation.

Table 1: Example Method Validation Parameters for Flavonoid Analysis

ParameterAcceptance CriteriaExample Result
Linearity (r²)> 0.990.998
LLOQS/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD)≤15% (≤20% at LLOQ)Intra-day: < 7.5% Inter-day: < 9.8%

Table 2: Example Recovery and Matrix Effect Data for Flavonoid Analysis

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Flavonoid X592.595.8
5095.198.2
50094.397.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data_acq Data Acquisition (MRM) inject->data_acq integrate Peak Integration data_acq->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results check_peak Check Peak Shape and Retention Time start->check_peak peak_issue Poor Peak Shape or RT Shift? check_peak->peak_issue check_recovery Evaluate Sample Preparation Recovery peak_issue->check_recovery No optimize_lc Optimize Chromatography (Gradient, Column, Mobile Phase) peak_issue->optimize_lc Yes recovery_issue Low or Variable Recovery? check_recovery->recovery_issue check_matrix Assess Matrix Effects recovery_issue->check_matrix No optimize_prep Optimize Sample Preparation (Extraction Method, Solvents) recovery_issue->optimize_prep Yes matrix_issue Significant Matrix Effects? check_matrix->matrix_issue check_system Verify LC-MS/MS System Performance matrix_issue->check_system No use_sil_is Implement Stable Isotope-Labeled Internal Standard matrix_issue->use_sil_is Yes system_ok System Performance OK? check_system->system_ok system_maintenance Perform System Maintenance (Clean Source, Check for Leaks) system_ok->system_maintenance No end Reliable Results system_ok->end Yes optimize_lc->end optimize_prep->end use_sil_is->end system_maintenance->end

References

strategies to reduce 6-Methylflavone cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylflavone. The following information addresses potential issues related to its cytotoxicity at high concentrations and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures when using this compound at high concentrations. Is this expected?

A1: Yes, it is not uncommon to observe a dose-dependent cytotoxic effect with this compound, as with many flavonoids. While it exhibits beneficial properties at lower concentrations, higher concentrations can lead to decreased cell viability. The cytotoxic effects of flavonoids are well-documented and can vary between different cell lines. For instance, a study on various methyl derivatives of flavone, including this compound, showed cytotoxic effects on RAW 264.7 macrophages at higher concentrations.[1][2]

Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

A2: High concentrations of flavonoids, including this compound, can induce apoptosis, a form of programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress.[3] This oxidative stress can, in turn, trigger the intrinsic apoptosis pathway, characterized by changes in the mitochondrial membrane potential and the activation of a cascade of enzymes called caspases, ultimately leading to cell death.[4][5][6]

Q3: Are there any strategies to reduce the cytotoxicity of this compound in our experiments without compromising its desired effects?

A3: Yes, several strategies can be employed to mitigate the cytotoxicity of this compound at high concentrations. These include:

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help to quench the reactive oxygen species (ROS) produced at high concentrations of this compound, thereby reducing oxidative stress and subsequent cell death.[7][8][9]

  • Nanoencapsulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can be an effective strategy.[10][11][12][13] Nanoencapsulation can provide a sustained release of the compound, maintaining a lower, non-toxic concentration in the local environment over a longer period. This approach has been shown to reduce the cytotoxicity of other flavonoids.[14][15][16]

Troubleshooting Guides

Issue: High Variability in Cytotoxicity Assay Results
  • Possible Cause 1: Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates can lead to significant variations in cell number per well, affecting the final readout.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Gently triturate the cell suspension multiple times before aliquoting.

  • Possible Cause 2: Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and other media components.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause 3: Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound in each well.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Ensure complete mixing of this compound into the culture medium before adding it to the cells.

Issue: Unexpectedly High Cytotoxicity at a Given Concentration
  • Possible Cause 1: Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to flavonoids.

    • Solution: It is crucial to perform a dose-response curve for each new cell line to determine the specific IC50 value (the concentration that inhibits 50% of cell viability).

  • Possible Cause 2: Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control (media with the same final solvent concentration) in your experiments.

  • Possible Cause 3: Compound Instability: Flavonoids can be unstable in culture medium over long incubation periods.

    • Solution: Consider the stability of this compound under your experimental conditions. It may be necessary to refresh the treatment medium for long-term experiments.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound and its derivatives from available literature.

Table 1: Cytotoxicity of this compound and its Derivatives on Various Cell Lines

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)
6-MethoxyflavoneHeLaHuman Cervical Cancer55.3172
6-MethoxyflavoneC33AHuman Cervical Cancer109.5772
6-MethoxyflavoneSiHaHuman Cervical Cancer>10072
6-MethoxyflavoneHaCaTHuman Keratinocyte (Normal)>10072
This compoundRAW 264.7Murine MacrophageCytotoxic at 10µM and 20µM24

Note: Data for 6-Methoxyflavone is included as a structurally related compound.[17] Data for this compound indicates observed cytotoxicity rather than a specific IC50 value.[2]

Experimental Protocols

Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

This protocol outlines a method to assess the protective effect of NAC against this compound-induced cytotoxicity.

Materials:

  • Target cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • N-acetylcysteine (NAC) stock solution (in sterile water or PBS)

  • 96-well plates

  • MTT reagent (or other viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment with NAC: Pre-treat the cells with various non-toxic concentrations of NAC for 1-2 hours. Include a no-NAC control.

  • Treatment with this compound: Add a range of high concentrations of this compound to the wells, both with and without NAC pre-treatment. Include a vehicle control and a NAC-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes a general method for encapsulating this compound into PLGA nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.[11][18]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in an organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., PVA).

  • Emulsification: Add the organic phase to the aqueous phase while sonicating or homogenizing on ice to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess surfactant.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

  • Cytotoxicity Assessment: Evaluate the cytotoxicity of the this compound-loaded nanoparticles and compare it to that of free this compound using a standard viability assay.

Mandatory Visualizations

Experimental_Workflow_for_Cytotoxicity_Mitigation cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_assessment Assessment cluster_outcome Desired Outcome Problem High this compound Cytotoxicity Observed CoTreatment Co-treatment with Antioxidant (NAC) Problem->CoTreatment Implement Nanoencapsulation Nanoencapsulation (e.g., PLGA) Problem->Nanoencapsulation Implement ViabilityAssay Cell Viability Assay (e.g., MTT) CoTreatment->ViabilityAssay ROS_Assay ROS Measurement (e.g., DCFH-DA) CoTreatment->ROS_Assay Nanoencapsulation->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) Nanoencapsulation->ApoptosisAssay ReducedToxicity Reduced Cytotoxicity ViabilityAssay->ReducedToxicity Verify

Workflow for Mitigating this compound Cytotoxicity.

Cytotoxicity_Signaling_Pathway High_6MF High Conc. This compound ROS ↑ Reactive Oxygen Species (ROS) High_6MF->ROS Mito_Stress Mitochondrial Stress (↓ Membrane Potential) ROS->Mito_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mito_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Inhibits

Putative Signaling Pathway of this compound Cytotoxicity.

Nanoencapsulation_Logic cluster_free Free this compound cluster_encapsulated Nanoencapsulated this compound Free_6MF High Initial Concentration Toxicity Cellular Toxicity Free_6MF->Toxicity Leads to Encapsulated_6MF Sustained, Low-Level Release Reduced_Toxicity Reduced Toxicity Encapsulated_6MF->Reduced_Toxicity Leads to Title

Logic of Nanoencapsulation to Reduce Cytotoxicity.

References

Technical Support Center: Refining Reaction Conditions for Oxidative Cyclization of Chalcones to Flavones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of flavones via the oxidative cyclization of chalcones.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the oxidative cyclization of 2'-hydroxychalcones to flavones?

The conversion of 2'-hydroxychalcones to flavones is a key synthetic transformation that generally proceeds through two conceptual steps: first, an intramolecular cyclization of the 2'-hydroxychalcone (B22705) to form a flavanone (B1672756) intermediate, followed by an in-situ oxidation of the flavanone to yield the final flavone (B191248) product.[1] Various reagents and reaction conditions have been developed to facilitate this process.[1]

Q2: What are the most common reagents used for the oxidative cyclization of chalcones to flavones?

Several reagent systems are commonly employed, each with its own advantages and limitations. Some of the most prevalent include:

  • Iodine in Dimethyl Sulfoxide (B87167) (DMSO): This is a widely used and effective method.[1] Iodine acts as the oxidizing agent, and DMSO serves as both the solvent and an oxidant.

  • Hydrogen Peroxide (H₂O₂): In the presence of a base like sodium hydroxide, H₂O₂ can be used for the oxidative cyclization, often leading to the formation of 3-hydroxyflavones (flavonols) in what is known as the Algar-Flynn-Oyamada reaction.[1][2]

  • Selenium Dioxide (SeO₂): Supported on silica (B1680970) gel, SeO₂ can be an efficient oxidant for this transformation, particularly under microwave irradiation.[3]

  • Palladium Catalysts: Palladium(II) catalysts can be used for the oxidative cyclization of 2'-hydroxydihydrochalcones to flavones.[4][5][6]

  • Other Reagents: Other reagents like CuBr₂, FeCl₃·6H₂O, and various transition metal salts have also been reported to mediate this cyclization.[2]

Q3: What is the role of microwave irradiation in this reaction?

Microwave assistance is a green chemistry approach that can significantly enhance the synthesis of flavones from chalcones.[1] It often leads to dramatically reduced reaction times (from hours to minutes) and increased product yields compared to conventional heating methods.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of Flavone

Possible CauseSuggested Solution
Incomplete Cyclization or Oxidation Optimize the stoichiometry of the oxidizing agent (e.g., Iodine, H₂O₂).[1] For iodine-mediated reactions, using a molar equivalent or even a catalytic amount can be effective.
Suboptimal Reaction Temperature Many oxidative cyclization reactions require elevated temperatures, often at reflux.[1] However, excessively high temperatures can lead to degradation, so careful optimization is necessary.
Poor Solubility of Starting Material Ensure the 2'-hydroxychalcone is fully dissolved in the chosen solvent before proceeding with the reaction. A change of solvent might be necessary.
Unfavorable Substituent Effects Highly electron-withdrawing groups (e.g., -NO₂) on the chalcone (B49325) can sometimes lead to lower yields.[1] Reaction conditions may need to be specifically optimized for such substrates.[2]
Decomposition of Reactants or Products Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to degradation.

Problem 2: Formation of Side Products (e.g., Flavanone, Aurone)

Possible CauseSuggested Solution
Incomplete Oxidation of Flavanone Intermediate Increase the amount of the oxidizing agent or prolong the reaction time while monitoring for product degradation. A two-step procedure, where the flavanone is first isolated and then subjected to a separate oxidation step, can also be considered.[1]
Alternative Cyclization Pathway to Aurone (B1235358) The choice of catalyst and solvent can influence the reaction pathway. For instance, Hg(OAc)₂ tends to favor aurone formation, while iodine-based systems generally yield flavones.[2] Switching to a flavone-favoring solvent system like DMSO may be beneficial.
Acid-Catalyzed Isomerization The isomerization of 2'-hydroxychalcones to the corresponding flavanones is a well-documented acid-catalyzed process.[2] If flavanone is the major product, subsequent oxidation is required.

Problem 3: Difficulty in Product Purification

Possible CauseSuggested Solution
Complex Reaction Mixture If multiple products are formed, careful optimization of the reaction conditions to favor the desired flavone is the primary solution.
Ineffective Purification Technique Standard purification methods include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[1] For column chromatography, a gradient of hexane-ethyl acetate (B1210297) is commonly used.[1] For highly polar flavones, reverse-phase (C18) chromatography might be more effective.[1]
Residual Iodine In iodine-mediated reactions, excess iodine can be removed by washing the crude product with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[1]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Chalcone DerivativeMethodTimeYield (%)
1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-oneConventional3 hours65
Microwave7 min85
1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-oneConventional3 hours60
Microwave6 min82
1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-oneConventional3 hours68
Microwave7.5 min88
Source: Data adapted from reports on microwave-assisted synthesis.[1]

Table 2: Yields for I₂-DMSO Mediated Oxidative Cyclization

Chalcone Substituents (A-ring / B-ring)Reaction ConditionsYield (%)
UnsubstitutedI₂ (cat.), DMSO, Reflux, 2h87
5'-OCH₃, 6'-OCH₃, 7'-OCH₃ / UnsubstitutedI₂ (cat.), DMSO, Reflux, 2h87
5'-OH, 7'-OH / UnsubstitutedI₂ (cat.), DMSO, Reflux46 (Oroxylin A)
Various alkoxy, halo, nitro groupsI₂ (1 mol equiv.), DMSO85-97
Source: Data adapted from various reports on the classical iodine/DMSO method.[1]

Experimental Protocols

Protocol 1: Classical Oxidative Cyclization using Iodine in DMSO

This method is a widely used procedure for converting 2'-hydroxychalcones to flavones.

  • Materials: 2'-hydroxychalcone, Iodine (I₂), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the 2'-hydroxychalcone (e.g., 23 mmol) in DMSO (25 ml).[1]

    • Add a catalytic amount of iodine (e.g., 200 mg).[1]

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[1]

    • After completion, pour the reaction mixture into a beaker containing crushed ice.[1]

    • Filter the precipitated solid and wash it with a dilute sodium sulfite (Na₂SO₃) solution to remove excess iodine, followed by washing with water.[1]

    • Dry the crude product and purify by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) or by recrystallization from a suitable solvent like ethanol (B145695).[1]

Protocol 2: Microwave-Assisted Synthesis of 3-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)

This protocol is efficient for producing flavonols.

  • Materials: 2'-hydroxychalcone (0.01 mol), Ethanol, 20% aqueous Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • In a microwave-safe vessel, dissolve the 2'-hydroxychalcone in ethanol (20 ml).[1]

    • Add 10 ml of 20% aqueous NaOH, followed by the careful, dropwise addition of 18 ml of 30% H₂O₂.

    • Cap the vial and place it in a microwave reactor.

    • Irradiate the mixture with microwaves at a suitable power and temperature (e.g., 80°C) for 15-30 minutes.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into crushed ice containing a sufficient amount of 5N HCl to neutralize the solution.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure 3-hydroxyflavone.[1]

Visualizations

experimental_workflow start Start: 2'-Hydroxychalcone reagents Select Reagents (e.g., I₂/DMSO, H₂O₂/NaOH) start->reagents conditions Set Reaction Conditions (Temp, Time, Microwave) reagents->conditions reaction Perform Oxidative Cyclization conditions->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End: Pure Flavone analysis->end

Caption: General experimental workflow for the synthesis of flavones from 2'-hydroxychalcones.

troubleshooting_logic start Low/No Flavone Yield check_reaction Reaction Incomplete? start->check_reaction optimize_conditions Optimize Temp, Time, Reagent Stoichiometry check_reaction->optimize_conditions Yes check_side_products Side Products Formed? (Flavanone, Aurone) check_reaction->check_side_products No success Improved Yield optimize_conditions->success adjust_reagents Change Reagent/Solvent to Favor Flavone check_side_products->adjust_reagents Yes check_starting_material Starting Material Degradation? check_side_products->check_starting_material No adjust_reagents->success milder_conditions Use Milder Conditions (e.g., lower temp) check_starting_material->milder_conditions Yes milder_conditions->success

Caption: Troubleshooting logic for low-yield oxidative cyclization reactions.

References

addressing peak tailing issues in chromatography of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 6-Methylflavone. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography and why is it a problem?

A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical shape.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian.[2] This distortion is problematic because it can compromise the accuracy of peak integration and quantification, reduce the resolution between closely eluting compounds, and indicate suboptimal separation conditions or chemical interaction issues.[3][4]

Q2: I am observing peak tailing specifically for this compound, but not for other non-flavonoid compounds in my sample. What are the likely causes?

A2: When only flavonoid peaks are tailing, the issue likely stems from specific chemical interactions between the flavonoid structure and the chromatographic system.[3] Key causes include:

  • Secondary Silanol (B1196071) Interactions: this compound, like other flavonoids, possesses polar functional groups. These groups can engage in secondary interactions with residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][5][6] This secondary retention mechanism is a primary cause of peak tailing.[1][6]

  • Metal Chelation: The flavonoid structure can chelate with trace metal ions (e.g., iron, aluminum) present in the sample, mobile phase, or leached from stainless steel components of the HPLC system like frits and tubing.[3] This forms complexes that may exhibit different chromatographic behavior, contributing to tailing.

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not optimal, the phenolic hydroxyl groups on the flavonoid can exist in multiple ionized states, leading to broadened and tailing peaks.[3][7] Flavonoids generally exhibit better peak shapes under acidic conditions.[3][8]

Q3: What is an acceptable level of peak tailing?

A3: The amount of tailing is often quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As).[1] A perfectly symmetrical peak has a value of 1.0. For most applications, a tailing factor between 1.0 and 1.5 is considered acceptable.[6] Values above 2.0 often indicate a significant problem that requires troubleshooting.[1]

Q4: Can the choice of organic solvent in the mobile phase affect the peak shape of this compound?

A4: Yes. While both acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase chromatography, they can influence peak shape differently. Acetonitrile is less viscous and often provides higher efficiency.[9] Methanol, on the other hand, can be better at masking residual silanol groups through hydrogen bonding, which can sometimes reduce peak tailing for polar compounds.[5] The choice between them may require empirical testing to determine the best peak shape for this compound.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial System Assessment

First, determine if the problem is specific to the flavonoid or affects all peaks.

  • If all peaks are tailing: The issue is likely systemic. Check for physical problems such as a column void or a partially blocked inlet frit, extra-column volume from using tubing with an improper internal diameter, or a poorly made connection.[2][8][10]

  • If only the this compound peak (and other flavonoids) are tailing: The issue is likely chemical. Proceed to the following steps.

Step 2: Optimize the Mobile Phase pH

The most effective initial step is to adjust the mobile phase pH to suppress unwanted ionic interactions.

  • Action: Add an acidic modifier to your mobile phase. A common starting point is 0.1% formic acid or acetic acid in both the aqueous and organic mobile phase components.[8][11]

  • Rationale: Lowering the mobile phase pH (ideally to between 2.5 and 3.5) ensures that the acidic silanol groups on the stationary phase are fully protonated (Si-OH) and not ionized (Si-O-).[6][12][13] This minimizes the secondary ionic interactions with the polar groups of this compound, leading to sharper, more symmetrical peaks.[14]

Step 3: Address Potential Metal Chelation

If adjusting the pH does not fully resolve the tailing, investigate the possibility of metal chelation.

  • Action: Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[3]

  • Rationale: EDTA will bind to free metal ions in the system, preventing them from forming complexes with this compound. If peak shape improves significantly, metal chelation is a contributing factor.

Step 4: Evaluate the HPLC Column

The column itself is a frequent source of peak tailing issues.

  • Action 1: Switch to a modern, high-purity, end-capped column. These are often referred to as "Type B" silica (B1680970) columns.[2][4]

  • Rationale 1: End-capping treats the silica surface with a small silylating reagent to block a significant portion of the residual silanol groups, reducing the sites available for secondary interactions.[6][14] Type B silica has a lower content of metal impurities, which also helps to reduce peak tailing.[4][15]

  • Action 2: If the column is old or has been used with harsh conditions, it may be degraded. Replace it with a new column of the same type.

  • Rationale 2: Column degradation can expose more active silanol sites over time, leading to increased tailing.[3] Using a guard column can significantly extend the life of the analytical column.[8][16]

Step 5: Check for Column Overload

Injecting too high a concentration of the analyte can saturate the stationary phase.

  • Action: Dilute your this compound sample (e.g., by a factor of 10) and reinject it.

  • Rationale: If the peak shape improves and the tailing is reduced upon dilution, the original sample was likely overloading the column.[2][8]

Data Presentation

The following table summarizes the expected impact of troubleshooting actions on the peak asymmetry factor for this compound.

ParameterConditionExpected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 6.5 (e.g., Water/Acetonitrile)> 2.0At neutral pH, residual silanols are ionized and strongly interact with the analyte.[3]
pH 3.0 (e.g., 0.1% Formic Acid)1.2 - 1.5Acidic pH suppresses silanol ionization, reducing secondary interactions.[14]
Column Type Standard (Type A) Silica C18> 1.8Higher number of active, un-capped silanol groups and metal impurities.[4]
End-Capped (Type B) Silica C18< 1.4Residual silanols are chemically bonded, minimizing secondary interactions.[14]
Chelating Agent No Additive> 1.6 (if metals are present)Analyte may chelate with metal ions in the system, causing peak distortion.[3]
0.1 mM EDTA in Mobile Phase< 1.3EDTA binds metal ions, preventing analyte chelation and improving peak shape.[3]
Sample Concentration 1 mg/mL> 1.7High concentration can saturate the stationary phase, leading to overload.[2]
0.1 mg/mL< 1.4Lower concentration avoids saturation and improves peak symmetry.[2]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.[11]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[11]

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~270 nm (or determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile).

    • The final sample diluent should ideally be similar in composition to the initial mobile phase to prevent peak distortion.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Diagnostic Test for Metal Chelation

Use this protocol if you suspect metal chelation is causing peak tailing for this compound.

  • Prepare Modified Mobile Phase:

    • Prepare your standard mobile phase as usual (e.g., as described in Protocol 1).

    • Create a second batch of the aqueous component (Mobile Phase A) containing 0.1 mM EDTA. To do this, add the appropriate amount of EDTA disodium (B8443419) salt to the aqueous phase before adding formic acid and bringing to final volume. Ensure it is fully dissolved.

  • Experimental Procedure:

    • Equilibrate the HPLC system and column with your standard mobile phase (without EDTA).

    • Inject your this compound sample and record the chromatogram, noting the peak shape and asymmetry factor.

    • Thoroughly flush the system and column with the EDTA-containing mobile phase. This may require 20-30 column volumes.

    • Once the baseline is stable, re-inject the same this compound sample.

    • Record the new chromatogram.

  • Analysis:

    • Compare the peak shape and asymmetry factor of this compound with and without EDTA in the mobile phase.

    • A significant reduction in tailing (e.g., Asymmetry Factor decreases from 1.8 to 1.3) is strong evidence that metal chelation is a contributing cause of the peak tailing.[3]

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for this compound q_all_peaks Are all peaks tailing? start->q_all_peaks system_issue Systemic Issue: - Check for column void/blockage - Check for extra-column volume - Verify fittings q_all_peaks->system_issue  Yes chemical_issue Chemical Interaction Issue q_all_peaks->chemical_issue  No, only flavonoid step_ph Step 1: Optimize Mobile Phase Add 0.1% Formic Acid to lower pH to ~3.0 chemical_issue->step_ph q_ph_solved Is tailing resolved? step_ph->q_ph_solved step_metal Step 2: Test for Metal Chelation Add 0.1 mM EDTA to mobile phase q_ph_solved->step_metal  No end_good Problem Solved q_ph_solved->end_good  Yes q_metal_solved Is tailing resolved? step_metal->q_metal_solved step_column Step 3: Evaluate Column - Use modern end-capped column - Replace if old/degraded q_metal_solved->step_column  No q_metal_solved->end_good  Yes q_column_solved Is tailing resolved? step_column->q_column_solved step_overload Step 4: Check for Overload Dilute sample 10-fold and reinject q_column_solved->step_overload  No q_column_solved->end_good  Yes end_bad Issue Persists Consult further documentation or manufacturer step_overload->end_bad

Caption: A workflow for diagnosing and resolving this compound peak tailing.

SilanolInteraction cluster_high_ph Condition Causing Tailing cluster_low_ph Condition Preventing Tailing stationary_phase Silica Surface C18 Chains Residual Silanol Group (Si-O⁻) interaction Strong Ionic Interaction (Secondary Retention) stationary_phase:f2->interaction attracts flavonoid This compound Polar Group (-OH) flavonoid->interaction attracts mobile_phase_high_ph Mobile Phase (pH > 4) mobile_phase_low_ph Mobile Phase (pH < 3.5) with H⁺ protonated_silanol Silica Surface C18 Chains Protonated Silanol (Si-OH) mobile_phase_low_ph->protonated_silanol:f2 protonates no_interaction Interaction Minimized

Caption: Mechanism of peak tailing due to silanol interactions at different pH levels.

References

Technical Support Center: Enhancing the Stability of 6-Methylflavone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with 6-Methylflavone in cell culture experiments. Ensuring the stability of this compound in your experimental setup is critical for obtaining accurate and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what are its primary biological activities?

This compound is a synthetic flavonoid derivative known for its role as a positive allosteric modulator (PAM) of GABAA receptors.[1][2] This activity makes it a valuable tool for neuroscience research, particularly in studies related to anxiety, epilepsy, and other neurological conditions. It has also been investigated for its potential anti-inflammatory and antioxidant properties.[3]

Q2: What are the known stability issues with flavonoids like this compound in cell culture media?

Flavonoids, as a class of compounds, can be unstable in aqueous solutions like cell culture media.[4] Their stability is influenced by several factors including pH, temperature, light exposure, and the presence of components in the media such as serum.[5][6][7] Degradation can occur through oxidation and other chemical transformations, leading to a decrease in the effective concentration of the compound and the formation of degradation products with potentially different biological activities.[8]

Q3: How does the solubility of this compound affect its use in cell culture?

This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[9][10] When a concentrated stock solution in an organic solvent is diluted into aqueous cell culture media, the compound can precipitate if its solubility limit is exceeded.[11] This precipitation can lead to inaccurate dosing and should be carefully monitored.

Q4: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-20 mM).[12] For long-term storage, this stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.

Q5: What is the recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.

Issue 1: Precipitation or Cloudiness in Cell Culture Media

Symptoms:

  • Visible particulate matter or a cloudy appearance in the media after adding this compound.

  • Inconsistent experimental results.

Possible Causes:

  • The concentration of this compound exceeds its solubility in the cell culture medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Interaction with components in the serum or media leading to precipitation.

Troubleshooting Steps:

StepActionRationale
1Visual Inspection Microscopically examine the media for crystalline or amorphous precipitates to distinguish from microbial contamination.[11]
2Solubility Test Prepare a serial dilution of this compound in cell-free media to determine the maximum soluble concentration under your experimental conditions.
3Optimize Dilution When preparing working solutions, add the this compound stock solution to pre-warmed media while gently vortexing to ensure rapid and even dispersion.
4Adjust Final Concentration If precipitation persists, lower the final working concentration of this compound.
5Consider Serum-Free Media If precipitation is suspected to be due to serum components, test the solubility in serum-free media. Note that serum proteins can sometimes enhance the stability of flavonoids.[6][13][14]
Issue 2: Inconsistent or Lower-than-Expected Biological Activity

Symptoms:

  • High variability between replicate wells or experiments.

  • The observed biological effect is less than anticipated based on published data.

Possible Causes:

  • Degradation of this compound in the stock solution or in the cell culture media during incubation.

  • Inaccurate concentration of the stock solution.

  • Formation of less active degradation products.

Troubleshooting Steps:

StepActionRationale
1Prepare Fresh Solutions Always prepare fresh working solutions of this compound from a new aliquot of the frozen stock solution for each experiment.
2Perform a Stability Study Quantify the concentration of this compound in your cell culture media over the time course of your experiment using HPLC. (See Section 3 for a general protocol).
3Minimize Exposure to Light Protect all solutions containing this compound from light to prevent photodegradation.
4Control Incubation Time If significant degradation is observed, consider shortening the incubation time of your experiment.
5Verify Stock Concentration If possible, verify the concentration of your this compound stock solution using a validated analytical method.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and concentration of this compound.

Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase modification)

  • Methanol (B129727), HPLC grade (for protein precipitation)

Methodology:

  • Preparation of Spiked Media:

    • Prepare a solution of this compound in your complete cell culture medium at the final working concentration used in your experiments.

    • Prepare a sufficient volume to collect samples at all time points.

  • Incubation:

    • Aliquot the spiked media into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection and Preparation:

    • At each time point, remove an aliquot of the medium.

    • To precipitate proteins, add 3 volumes of ice-cold methanol to 1 volume of the media sample.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water (with or without a small percentage of formic acid, e.g., 0.1%). A starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Based on the UV-Vis absorbance characteristics of flavonoids, a wavelength between 254 nm and 370 nm should be suitable. Determine the optimal wavelength by scanning a standard solution of this compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Quantify the concentration of this compound in your samples by comparing the peak area to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Expected Outcome: This experiment will provide quantitative data on the stability of this compound in your specific cell culture setup. A significant decrease in the concentration over time indicates instability. The appearance of new peaks in the chromatogram may suggest the formation of degradation products.

Protocol 2: Determining the Aqueous Solubility of this compound in Cell Culture Media

This protocol helps determine the maximum soluble concentration of this compound in your cell culture medium.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • DMSO, anhydrous

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO.

  • Serial Dilutions:

    • In a series of sterile microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration is constant across all dilutions and does not exceed 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the tubes under your standard cell culture conditions for a period relevant to your experiments (e.g., 24 hours).

  • Visual and Spectrophotometric Assessment:

    • Visually inspect each tube for any signs of precipitation or turbidity.

    • Transfer aliquots to a 96-well plate and measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determination of Maximum Solubility: The highest concentration that does not show any visible precipitate or a significant increase in absorbance is considered the maximum soluble concentration under these conditions.

Section 4: Data Presentation

This section provides templates for organizing quantitative data related to the stability of this compound.

Table 1: Stability of this compound in Cell Culture Media at 37°C

Time (hours)Concentration (µM)% Remaining
0[Initial Concentration]100%
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]

Table 2: Solubility of this compound in Different Media

MediumMaximum Soluble Concentration (µM)Observations
DMEM + 10% FBS[Concentration][e.g., Clear, Precipitate]
DMEM (serum-free)[Concentration][e.g., Clear, Precipitate]
RPMI-1640 + 10% FBS[Concentration][e.g., Clear, Precipitate]

Section 5: Visualization of Key Processes

This section provides diagrams to illustrate important workflows and concepts.

Caption: A logical workflow for troubleshooting inconsistent experimental results.

signaling_pathway Potential Impact of this compound and its Degradation Products cluster_0 Cellular Environment cluster_1 Target Receptor 6-MF This compound Degradation Degradation (Oxidation, Hydroxylation) 6-MF->Degradation GABA_A GABA-A Receptor 6-MF->GABA_A Positive Allosteric Modulation Metabolites Degradation Products (e.g., Hydroxylated 6-MF) Degradation->Metabolites Metabolites->GABA_A Unknown Activity (Potentially Altered)

Caption: Potential effects of this compound and its degradation products.

References

Technical Support Center: Optimization of Methylated Flavone Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with the extraction of methylated flavones from plant materials. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during methylated flavone (B191248) extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Question/Issue Potential Cause & Solution
Why is my methylated flavone yield consistently low? Several factors can contribute to a suboptimal yield. A systematic evaluation of your process is recommended. 1. Inappropriate Solvent Choice: Methylated flavones are generally less polar (apolar) compared to their glycoside counterparts.[1][2] Using highly polar solvents like pure water or high-percentage aqueous alcohols may be inefficient. Solution: Employ less polar solvents. Apolar solvents such as dichloromethane, ethyl acetate (B1210297), diethyl ether, and chloroform (B151607) are commonly recommended for the extraction of methylated flavones.[1][2] For moderately polar methylated flavones, solvents like acetone (B3395972) or ethanol (B145695) can be effective.[3][4] Conduct a small-scale solvent screening to find the optimal choice for your specific plant matrix. 2. Suboptimal Temperature: While elevated temperatures can enhance solvent penetration and compound solubility, excessive heat can degrade thermolabile flavonoids.[5][6] Solution: Optimize the extraction temperature. Studies suggest that for many flavonoids, temperatures between 50-80°C are effective.[5][6] However, the ideal temperature is matrix-dependent. Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the balance that maximizes yield without causing degradation.[7][8] 3. Inefficient Extraction Time: Extraction time is a critical parameter. Insufficient time will lead to incomplete extraction, while excessively long durations can lead to the degradation of target compounds.[9] Solution: Perform a time-course study (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal extraction duration where yield is maximized before it plateaus or begins to decrease.[10][11] 4. Incorrect Particle Size: Large particle sizes reduce the surface area available for solvent contact, hindering efficient extraction.[12] Solution: Grind the dried plant material to a fine, uniform powder. This increases the surface area and facilitates better solvent penetration.[12]
My final extract contains many impurities. How can I improve selectivity? Low selectivity can complicate downstream purification and analysis. 1. Solvent Polarity Tuning: The solvent used may be co-extracting a wide range of compounds. Solution: Use a successive extraction approach. Start with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar impurities, then proceed with a medium-polarity solvent (e.g., ethyl acetate or acetone) to extract the methylated flavones.[4] 2. Sub-optimal Extraction Method: Maceration or simple infusion may lack the efficiency and selectivity needed. Solution: Employ modern, more efficient techniques. Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times and can sometimes provide cleaner extracts.[2][13] Supercritical Fluid Extraction (SFE) with CO2, sometimes modified with a co-solvent like ethanol, offers high selectivity for less polar compounds.[2][12]
My results are not reproducible. What could be the cause? Lack of reproducibility often stems from inconsistent experimental parameters. Solution: Standardize all variables. Ensure that for every extraction, you use the exact same: - Particle size of the plant material. - Solid-to-liquid ratio (g/mL).[10] - Solvent composition and concentration .[12] - Extraction temperature and time .[12][14] - Agitation/sonication/microwave power settings .[2] Maintaining a detailed log of all parameters for each experiment is crucial for identifying sources of variation.

Frequently Asked Questions (FAQs)

Question Answer
What are methylated flavones and why are they important? Methylated flavones are a subclass of flavonoids where one or more hydroxyl groups (-OH) on the basic flavone structure are replaced by a methoxy (B1213986) group (-OCH3). This methylation increases their lipophilicity (fat-solubility), which can enhance their transport across cell membranes and improve their bioavailability and metabolic stability.[12][13] This makes them promising candidates for drug development.
Which modern extraction techniques are most effective for methylated flavones? Modern techniques are often preferred over traditional methods like maceration due to higher efficiency and shorter processing times.[12][15] - Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It is efficient and operates at lower temperatures, reducing the risk of thermal degradation.[2][10] - Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and release of compounds. It is extremely fast but requires careful temperature control to avoid degradation.[2][12] - Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures, which increases their extraction efficiency. Temperature and solvent type are the most critical parameters in PLE.[2] - Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is highly selective for nonpolar to moderately polar compounds and is considered a "green" technique. A co-solvent like ethanol can be added to modulate polarity and improve yields.[2][16]
How does solvent polarity influence the extraction? The principle of "like dissolves like" is fundamental.[17] Methylated flavones are less polar than flavonoid glycosides. Therefore, solvents with lower to intermediate polarity are more effective for their extraction.[1][2] Highly polar solvents (like water) are better for extracting polar compounds, while nonpolar solvents (like hexane) are better for lipids. Using a solvent whose polarity matches that of the target methylated flavones will maximize the extraction yield.[4]
What is Response Surface Methodology (RSM) and how can it help? Response Surface Methodology (RSM) is a statistical and mathematical tool used to optimize complex processes.[12] It allows researchers to evaluate the effects of multiple variables (e.g., temperature, time, solvent concentration) and their interactions on the extraction yield simultaneously.[10][16] Using an experimental design like a Box-Behnken design, RSM can identify the optimal conditions to achieve the maximum extraction efficiency with a reduced number of experimental runs.[18]

Data on Extraction Parameters

The following table summarizes the influence of various parameters on flavonoid extraction efficiency, as reported in the literature.

Parameter General Effect & Optimal Conditions Source
Solvent Type Apolar solvents (ethyl acetate, dichloromethane) are effective for apolar methylated flavones. Ethanol, methanol, and acetone are suitable for moderately polar flavonoids. Ethanol-water mixtures (e.g., 70-72%) are often optimal for total flavonoids.[1][2][4][10]
Temperature Yield generally increases with temperature up to a certain point (e.g., 60-80°C), after which degradation of flavonoids can occur. The optimal temperature depends on the specific compound and extraction method.[5][6][7]
Time Yield increases with time until equilibrium is reached. Prolonged extraction can lead to decreased yield due to compound degradation. Optimal times for modern methods like UAE can be short (e.g., 15-30 min).[9][10][11]
Solid-to-Liquid Ratio A higher solvent volume generally improves extraction by increasing the concentration gradient. However, very high ratios can lead to dilute extracts and solvent waste. Ratios from 1:10 to 1:50 (g/mL) are common.[2][12]
pH The pH of the solvent can affect the stability and solubility of flavonoids. Acidic conditions (pH 2-3.5) have been shown to increase the recovery of certain flavonoids.[2]

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of Methylated Flavones

This protocol provides a general methodology for the efficient extraction of methylated flavones from dried plant material.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, aerial parts) at a controlled temperature (e.g., 40-50°C) until constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder thoroughly.

2. Extraction:

  • Accurately weigh 1.0 g of the dried plant powder and place it into a 50 mL Erlenmeyer flask.

  • Add 20 mL of an appropriate solvent (e.g., ethyl acetate or 95% ethanol). This establishes a 1:20 solid-to-liquid ratio.

  • Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.

  • Sonicate the sample for 30 minutes at a controlled temperature (e.g., 50°C) and a fixed frequency (e.g., 40 kHz).[10]

3. Sample Recovery:

  • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. A vacuum filtration setup can accelerate this process.

  • Wash the residue on the filter paper with a small volume (e.g., 5 mL) of the same solvent to recover any remaining extract. Combine the filtrates.

4. Solvent Evaporation:

  • Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 45°C).[19]

  • Continue evaporation until a crude, dry extract is obtained.

5. Analysis:

  • Re-dissolve a known weight of the dry crude extract in a suitable solvent (e.g., methanol, DMSO).

  • The extract is now ready for downstream analysis, such as quantification by UHPLC-MS/MS or for use in bioassays.[19][20]

Visualizations

Workflow for Methylated Flavone Extraction and Analysis

G cluster_prep Sample Preparation cluster_extract Extraction cluster_process Post-Extraction Processing cluster_analysis Analysis p1 Plant Material Collection p2 Drying (40-50°C) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Addition (e.g., Ethyl Acetate) p3->e1 e2 Ultrasound-Assisted Extraction (e.g., 50°C, 30 min) e1->e2 e3 Filtration to Separate Extract and Residue e2->e3 pr1 Solvent Evaporation (Rotary Evaporator) e3->pr1 pr2 Obtain Dry Crude Extract pr1->pr2 a1 Re-dissolve in Solvent pr2->a1 a2 Quantification & Identification (e.g., UHPLC-MS/MS) a1->a2

Caption: General experimental workflow for the extraction and analysis of methylated flavones.

Troubleshooting Logic for Low Extraction Yield

G start Start: Low Methylated Flavone Yield q1 Is your solvent appropriate for less polar compounds? start->q1 s1_yes Consider other factors q1->s1_yes Yes s1_no Action: Screen less polar solvents (e.g., Ethyl Acetate, Dichloromethane) q1->s1_no No q2 Is the extraction temperature optimized? s1_yes->q2 s2_yes Consider other factors q2->s2_yes Yes s2_no Action: Test a range of temperatures (e.g., 40-80°C) to balance solubility and degradation q2->s2_no No q3 Is the extraction time sufficient but not excessive? s2_yes->q3 s3_yes Yield likely optimized. Consider purification steps. q3->s3_yes Yes s3_no Action: Perform a time-course study to find the optimal point before degradation occurs q3->s3_no No

Caption: Decision tree for troubleshooting low yields in methylated flavone extraction.

References

Technical Support Center: Troubleshooting Inconsistent Results in 6-Methylflavone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in 6-Methylflavone bioactivity assays.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental evaluation of this compound, presented in a question-and-answer format.

Q1: I'm observing a cloudy precipitate in my cell culture medium after adding this compound. Is this contamination?

A1: Not necessarily. While microbial contamination can cause turbidity, this compound, like many flavonoids, has low aqueous solubility and can precipitate in cell culture media, especially at higher concentrations. To distinguish between precipitation and contamination, examine the culture under a microscope. Microbial contamination will typically appear as small, motile particles (bacteria) or budding yeast, whereas this compound precipitate may look like amorphous or crystalline structures. A simple control experiment of adding this compound to cell-free media under the same incubation conditions can help confirm precipitation.

Q2: My MTT or XTT assay shows an unexpected increase in cell viability after treatment with this compound, which contradicts microscopic observations of cell death. What could be the cause?

A2: This is a common artifact observed with flavonoids. Due to their antioxidant properties, flavonoids like this compound can directly reduce tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal that suggests increased cell viability. It is highly recommended to use alternative cell viability assays that are not based on metabolic reduction when working with flavonoids.

Q3: I am seeing unexpected fluorescence in my flavonoid-treated cells, even in the unstained controls. What is happening?

A3: Many flavonoids, including potentially this compound and its metabolites, are intrinsically fluorescent (autofluorescent). This can interfere with fluorescence-based assays. It is crucial to include a control group of cells treated with this compound but without any fluorescent dyes or reporters to quantify the compound's baseline autofluorescence.

Q4: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?

A4: Inconsistent results can stem from several factors:

  • Compound Purity and Handling: Ensure the purity of your this compound stock. Prepare fresh dilutions for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C, protected from light).

  • Cell Culture Conditions: Maintain consistency in cell passage number, confluency, and media composition. Regularly test for mycoplasma contamination.[1]

  • Assay Protocol Adherence: Minor variations in incubation times, reagent concentrations, and washing steps can lead to significant differences in results.

  • Instrument Settings: Ensure that plate readers are properly calibrated and that the correct settings (e.g., wavelength, gain) are used for each assay.

Q5: What are more reliable alternatives to MTT/XTT assays for assessing cell viability in the presence of this compound?

A5: Several alternative assays are less prone to interference from flavonoids:

  • Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content and is independent of cellular metabolism.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is a reliable alternative.

  • Trypan Blue Exclusion Assay: This is a direct cell counting method that assesses cell membrane integrity.[2][3][4][5][6]

Quantitative Data for this compound Bioactivity

The following table summarizes available quantitative data for this compound. Due to variations in experimental conditions, direct comparison of values should be made with caution.

BioactivityAssay SystemEndpointResultReference
Anti-inflammatoryLPS-stimulated rat kidney mesangial cellsIC50192 nM (for 6-methoxyflavone, a derivative)[7][8][9][10]
NeuroprotectionMacrophage cell line (LPS-induced)ActivityDampens NF-κB activity[11][12][13][14]
GABA-A Receptor BindingRat cortical membranes ([3H]-Ro-15-1788 binding)pKi6.74[15]
Bitter Taste BlockerTAS2R39 bitter taste receptorpIC504.66[15]

Experimental Protocols

Detailed methodologies for recommended alternative bioactivity assays are provided below.

Sulforhodamine B (SRB) Assay

This assay quantifies cell density by staining total cellular protein with sulforhodamine B.

Materials:

  • Adherent cells in a 96-well plate

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Treat cells with a serial dilution of this compound. Include vehicle controls (DMSO).

  • After the desired incubation period, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry.

  • Add SRB solution to each well and incubate for 30 minutes at room temperature.[16][17][18]

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[17]

  • Allow the plate to air dry completely.

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP as an indicator of metabolically active cells.

Materials:

  • Cells in an opaque-walled 96-well plate

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat cells with a serial dilution of this compound and include vehicle controls.

  • After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[19][20]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[19][20]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Measure the luminescence using a luminometer.

Trypan Blue Exclusion Assay

This method directly counts viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer and coverslip

  • Microscope

Procedure:

  • Prepare a single-cell suspension from your experimental plate.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[3]

  • Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[3]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[3]

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent Results Observed check_compound Verify Compound Purity, Solubility & Stability start->check_compound check_cells Assess Cell Health & Culture Consistency start->check_cells check_assay Review Assay Protocol & Reagent Integrity start->check_assay check_instrument Validate Instrument Settings & Calibration start->check_instrument precipitation Compound Precipitation? check_compound->precipitation contamination Mycoplasma or Microbial Contamination? check_cells->contamination assay_interference Assay Interference? check_assay->assay_interference end Consistent Results Achieved check_instrument->end precipitation->check_cells No microscopy Microscopic Examination precipitation->microscopy Yes solubility_protocol Optimize Solubilization (e.g., lower concentration, use of co-solvent) microscopy->solubility_protocol solubility_protocol->end contamination->check_assay No sterility_test Perform Sterility Testing contamination->sterility_test Yes sterility_test->end assay_interference->check_instrument No alternative_assay Switch to Alternative Assay (e.g., SRB, CellTiter-Glo) assay_interference->alternative_assay Yes alternative_assay->end

A general workflow for troubleshooting inconsistent results.

NFkB_Signaling_Pathway Potential Anti-Inflammatory Mechanism of this compound cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene->Cytokines Methylflavone This compound Methylflavone->IKK potential inhibition

Potential modulation of the NF-κB signaling pathway.

GABA_A_Receptor_Modulation Modulation of GABA-A Receptor by this compound GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Methylflavone This compound Methylflavone->GABA_A_Receptor positive allosteric modulation Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotective Effects Reduced_Excitability->Neuroprotection

Positive allosteric modulation of the GABA-A receptor.

References

Technical Support: Selecting an Internal Standard for 6-Methylflavone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for selecting and utilizing an appropriate internal standard (IS) for the accurate quantification of 6-methylflavone.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for quantifying this compound?

An internal standard is a chemical substance, added in a consistent amount to all samples, calibration standards, and blanks, used to improve the precision and accuracy of quantitative analysis.[1][2] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume).[1][3] The final quantification is based on the ratio of the analyte's response to the internal standard's response, which minimizes the effects of random and systematic errors.[2]

Q2: What are the key characteristics of a suitable internal standard for this compound?

Selecting the right internal standard is critical for the success of the quantification method.[4] The ideal IS should possess the following characteristics:

  • Chemical Similarity : It should be structurally and chemically similar to this compound, possessing similar functional groups and expected analytical behavior.[4][5]

  • Purity and Stability : The IS must be of high purity and stable throughout all stages of the experimental procedure.

  • Commercial Availability : It should be readily available in a pure form.

  • Absence from Sample Matrix : The chosen compound must not be naturally present in the test samples.[2][5]

  • Chromatographic Resolution : It must be well-resolved from this compound and all other components in the sample matrix to avoid peak overlap.[2][6]

  • Similar Elution and Response : Ideally, it should elute near the analyte without co-eluting and exhibit a similar response to the detector.[2] For mass spectrometry (MS) based methods, an isotopically labeled version of the analyte (e.g., this compound-d3) is the perfect internal standard as it behaves nearly identically.[4][7]

Q3: What are some potential internal standards for this compound analysis?

The selection of an IS is highly dependent on the sample matrix and the analytical technique (e.g., HPLC-UV, LC-MS). While there is no single universal IS for this compound, several structurally related flavonoids can be considered. The most suitable option must be determined empirically.

  • Other Flavones : Simple flavones like Flavone (the parent compound) or other methylated/substituted flavones such as 4'-Methoxyflavone are excellent starting points due to their high structural similarity.

  • Other Flavonoid Subclasses : Compounds like Naringenin (a flavanone) or Taxifolin (a flavanonol) have been successfully used as internal standards in broader flavonoid studies and could be tested for suitability.[8][9]

  • Isotopically Labeled this compound : For LC-MS or GC-MS analysis, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H) is the ideal choice.[4][10] It co-elutes with the analyte but is distinguishable by its mass-to-charge ratio, correcting for nearly all matrix and ionization effects.[4][10]

Potential Internal Standard Candidates

The table below summarizes potential internal standards and their properties.

Internal StandardClassMolecular FormulaMolecular Weight ( g/mol )Rationale for Use
This compound (Analyte)FlavoneC₁₆H₁₂O₂236.27[11]-
Flavone FlavoneC₁₅H₁₀O₂222.24High structural similarity (parent compound).
4'-Methoxyflavone FlavoneC₁₆H₁₂O₃252.27High structural similarity, with a methoxy (B1213986) group affecting retention.
Naringenin FlavanoneC₁₅H₁₂O₅272.25Structurally related flavonoid used successfully as an IS in other studies.[8]
Taxifolin FlavanonolC₁₅H₁₂O₇304.25Structurally related flavonoid used successfully as an IS in other studies.[9]
Isotopically Labeled this compound FlavoneVaries (e.g., C₁₆H₉D₃O₂)> 236.27Ideal for MS; identical chemical behavior and chromatographic retention.[4][7]

Troubleshooting Guide

Q: My internal standard peak is co-eluting (overlapping) with my analyte or another matrix component. What should I do?

A: Peak overlap prevents accurate integration and quantification.[6] To resolve this, you must modify the chromatographic conditions. Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to water), changing the gradient slope, altering the column temperature, or testing a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).

Q: The peak area/response of my internal standard is inconsistent across samples. Why?

A: Inconsistent IS response can indicate several problems:

  • Pipetting Error : Ensure the IS is added precisely and consistently to every standard and sample using calibrated pipettes.[2]

  • IS Instability : The internal standard may be degrading during sample storage or preparation. Assess its stability under your experimental conditions.

  • Matrix Effects (LC-MS) : In complex matrices, other co-eluting compounds can suppress or enhance the ionization of the IS, leading to variability. An isotopically labeled IS is the best solution for this.[4][10] If unavailable, improve sample cleanup procedures to remove interfering matrix components.

Q: I can't find a suitable flavonoid internal standard that is absent in my samples. What are my options?

A: If all structurally similar compounds are present in your matrix, you have a few alternatives:

  • Use a Structurally Unrelated Compound : Select a stable compound with a similar retention time and detector response that is definitively not in your sample. This is less ideal as it may not correct for extraction variability as effectively, but it can still account for injection volume errors.

  • Method of Standard Addition : This involves adding known amounts of a this compound standard to several aliquots of the sample. The resulting data is plotted to determine the endogenous concentration. This method is more labor-intensive but can be very accurate.

  • External Standard Calibration : This is the simplest method but also the least precise, as it does not account for sample-specific variations in preparation or injection.[3] It should only be used if the sample preparation is minimal and the analytical system is highly reproducible.

Visualized Workflows

The following diagrams illustrate the logical and experimental processes for using an internal standard in this compound quantification.

is_selection_workflow start Start: Need to Quantify This compound struct_sim 1. Identify Structurally Similar Candidates (e.g., other flavones) start->struct_sim check_matrix 2. Check for Presence in Sample Matrix struct_sim->check_matrix test_res 3. Test Chromatographic Resolution check_matrix->test_res Not Present reselect Select Alternative Candidate check_matrix->reselect Present validate 4. Validate Stability and Response Consistency test_res->validate Well Resolved modify_method Modify HPLC/LC-MS Method test_res->modify_method Co-elutes select_is Final IS Selected validate->select_is Stable & Consistent validate->reselect Unstable / Inconsistent reselect->check_matrix modify_method->test_res

Caption: A logical workflow for selecting a suitable internal standard.

experimental_workflow prep_stocks 1. Prepare Stock Solutions (Analyte & IS) prep_cal 2. Prepare Calibration Curve Standards (Analyte + Constant IS) prep_stocks->prep_cal prep_sample 3. Prepare Sample (Extract + Add Constant IS) prep_stocks->prep_sample analysis 4. Analyze all solutions via HPLC or LC-MS prep_cal->analysis prep_sample->analysis gen_curve 5. Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) analysis->gen_curve quantify 6. Calculate Analyte Concentration in Sample using its Area Ratio gen_curve->quantify

Caption: An experimental workflow for quantification using an internal standard.

General Experimental Protocol (HPLC-UV)

  • Selection and Validation of Internal Standard

    • Based on the criteria outlined in the FAQ, select a potential IS (e.g., Flavone).

    • Prepare a solution of the IS and inject it into the HPLC system to determine its retention time.

    • Analyze a sample matrix without the IS to confirm its absence.

    • Analyze a sample matrix spiked with both this compound and the IS to confirm baseline resolution.

  • Preparation of Stock Solutions

    • Accurately weigh and dissolve this compound and the selected IS in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store appropriately.

  • Preparation of Calibration Standards

    • Create a series of calibration standards by performing serial dilutions of the this compound stock solution.

    • Spike each calibration standard (and a blank) with a fixed, consistent concentration of the IS from its stock solution. For example, add 50 µL of a 100 µg/mL IS stock to 950 µL of each standard, resulting in a final IS concentration of 5 µg/mL.

  • Sample Preparation

    • Extract this compound from the sample matrix using an appropriate, validated procedure.

    • Before the final volume adjustment, add the exact same amount of IS to each sample as was added to the calibration standards (e.g., to achieve a 5 µg/mL final concentration).

  • HPLC Analysis

    • Inject the prepared blank, calibration standards, and samples into the HPLC system.

    • Record the peak areas for both this compound and the internal standard at a suitable UV wavelength.

  • Data Analysis and Quantification

    • For each calibration standard, calculate the Response Ratio = (Peak Area of this compound) / (Peak Area of IS).

    • Construct a calibration curve by plotting the Response Ratio (y-axis) against the concentration of this compound (x-axis). Determine the linearity (R² value).

    • For each sample, calculate its Response Ratio from the measured peak areas.

    • Use the equation from the linear regression of the calibration curve to calculate the concentration of this compound in the sample.

References

Technical Support Center: Optimizing 6-Methylflavone Synthesis with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylflavone. The content is structured to address specific challenges and to leverage Design of Experiments (DoE) for process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing flavones, including this compound, involve the cyclization of a chalcone (B49325) precursor or the rearrangement and subsequent cyclization of an o-acyloxyacetophenone.[1][2] The two most widely employed named reactions are:

  • Claisen-Schmidt Condensation followed by Oxidative Cyclization: This route begins with the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) (in this case, 2'-hydroxy-5'-methylacetophenone) and a substituted benzaldehyde (B42025) (benzaldehyde) to form a 2'-hydroxychalcone.[1][3] This intermediate then undergoes oxidative cyclization to yield the flavone (B191248).[4]

  • Baker-Venkataraman Rearrangement: This method involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate.[5][6][7][8] Subsequent acid-catalyzed cyclodehydration of the diketone yields the flavone.[9] The synthesis of this compound has been specifically reported via the Baker-Venkataraman method.[10]

Q2: What is Design of Experiments (DoE) and how can it be applied to optimize this compound synthesis?

A2: Design of Experiments (DoE) is a statistical tool used to systematically investigate the effects of multiple variables (factors) on a process outcome (response), such as reaction yield or purity.[11][12] By varying multiple factors simultaneously in a structured manner, DoE can identify critical process parameters, understand interactions between factors, and determine the optimal conditions with fewer experiments than a one-factor-at-a-time approach.[13][14][15] For this compound synthesis, DoE can be used to optimize factors like temperature, reaction time, and catalyst concentration to maximize yield and minimize impurities.[16]

Q3: What are the critical factors to consider in a DoE study for this compound synthesis?

A3: Based on common chemical synthesis optimizations, the following factors are critical to consider for a DoE study on this compound synthesis:

  • Temperature: Reaction rates are highly dependent on temperature.[17]

  • Catalyst Concentration: The amount of base (e.g., KOH) in the Baker-Venkataraman rearrangement or the acid in the final cyclization step is crucial.[5][6]

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessively long times can lead to side product formation.[13]

  • Solvent: The choice of solvent can influence reagent solubility and reaction kinetics.[6]

Q4: How can I purify the final this compound product?

A4: Purification of flavones is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695), or by column chromatography.[4] For column chromatography, silica (B1680970) gel is commonly used with a mobile phase consisting of a gradient of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[18] The purity of the final product can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).[19]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Solution
Incomplete Baker-Venkataraman Rearrangement Optimize Base and Solvent: Ensure the use of a strong base (e.g., KOH, NaH) and an anhydrous aprotic solvent (e.g., pyridine, THF, DMSO) to facilitate the formation of the enolate intermediate.[5][6] Verify Starting Material Quality: The starting 2-acetoxyacetophenone derivative must be pure.
Inefficient Acid-Catalyzed Cyclization Adjust Acid Concentration and Temperature: The concentration of the acid catalyst (e.g., sulfuric acid in acetic acid) and the reaction temperature are critical for the cyclodehydration step.[9] Insufficient acid or temperature may lead to incomplete cyclization.
Side Reactions Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[17]
Poor Quality Reagents Use High-Purity Starting Materials: Ensure that the 2'-hydroxy-5'-methylacetophenone (B74881), benzoyl chloride, and all solvents and reagents are of high purity and anhydrous where necessary.[17]

Problem 2: Presence of Significant Impurities in the Final Product

Possible Cause Solution
Incomplete Reaction Optimize Reaction Conditions: Use DoE to find the optimal temperature, time, and reagent concentrations to drive the reaction to completion. Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of starting materials and the formation of the product.
Formation of Side Products Modify Reaction Conditions: Adjusting the temperature or the rate of addition of reagents can sometimes minimize the formation of unwanted side products.
Inefficient Purification Optimize Recrystallization Solvent: Screen different solvents or solvent mixtures for recrystallization to achieve better purification. Optimize Column Chromatography: If using column chromatography, adjust the solvent system (mobile phase) to improve the separation of the desired product from impurities.[18]

Data Presentation: Example DoE for this compound Synthesis Optimization

The following table represents a hypothetical 3-factor, 2-level full factorial Design of Experiments (DoE) for the optimization of the acid-catalyzed cyclization step in this compound synthesis. The response variable is the reaction yield.

Run Temperature (°C) H₂SO₄ (equivalents) Time (hours) Yield (%)
1800.5165
21000.5175
3801.0170
41001.0185
5800.5272
61000.5282
7801.0278
81001.0292

This is illustrative data. Actual results will vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol is adapted from established procedures for flavone synthesis.[9]

Step 1: Esterification of 2'-hydroxy-5'-methylacetophenone

  • Dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) in anhydrous pyridine.

  • Slowly add benzoyl chloride (1.1 equivalents) to the solution while stirring. An exothermic reaction may occur.

  • Allow the reaction mixture to stand at room temperature for 1 hour or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice and dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-benzoyloxy-5-methylacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 2-benzoyloxy-5-methylacetophenone from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (B78521) (3 equivalents) and heat the mixture at 50-60°C for 1-2 hours, or until the rearrangement is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-cold dilute acetic acid.

  • Collect the precipitated yellow solid (the 1,3-diketone) by vacuum filtration, wash with water, and dry.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the crude this compound by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

DoE_Workflow A Define Objective (Maximize this compound Yield) B Identify Factors (Temperature, Time, Catalyst Conc.) A->B C Select DoE Design (e.g., Full Factorial) B->C D Perform Experiments C->D E Analyze Results (Statistical Analysis) D->E F Identify Optimal Conditions E->F G Validation Experiments F->G Troubleshooting_Flow Start Low Yield of this compound Check1 Check Purity of Starting Materials Start->Check1 Action1 Purify Starting Materials Check1->Action1 Impure Check2 Review Reaction Conditions (Temp, Time, Catalyst) Check1->Check2 Pure Action1->Check2 Action2 Optimize Conditions using DoE Check2->Action2 Check3 Analyze for Side Products (TLC/HPLC) Action2->Check3 Action3 Adjust Conditions to Minimize Side Reactions Check3->Action3 Side Products Present End Improved Yield Check3->End No Side Products Action3->End Reaction_Pathway A 2'-hydroxy-5'- methylacetophenone B 2-benzoyloxy-5- methylacetophenone A->B Benzoyl Chloride, Pyridine C 1,3-Diketone Intermediate B->C KOH, Pyridine D This compound C->D H₂SO₄, Acetic Acid

References

Validation & Comparative

A Comparative Guide to Validated Bioanalytical Methods for 6-Methylflavone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel therapeutic compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide offers a comparative analysis of validated bioanalytical methodologies for the quantification of 6-Methylflavone, a synthetic flavonoid derivative, in biological samples such as plasma. The insights presented here are compiled from established practices for analogous flavonoids and align with international bioanalytical method validation guidelines.

The precise measurement of drug and metabolite concentrations in biological fluids is essential for characterizing pharmacokinetic profiles and ensuring the safety and efficacy of new therapeutic agents.[1][2] This guide contrasts two primary sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—coupled with two common analytical detection methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an analytical method significantly influences the reliability and efficiency of bioanalysis. Below is a summary of typical performance characteristics for methods used in flavonoid quantification. While the specific values for this compound would necessitate experimental determination, this table provides a comparative framework based on data from similar flavonoid compounds.[1][3]

Validation ParameterMethod A: PPT with HPLC-UVMethod B: LLE with LC-MS/MSAcceptance Criteria (ICH M10/FDA Guidelines)[1]
Linearity (r²) > 0.99> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 5 - 10 ng/mL0.5 - 2 ng/mLSignal-to-noise ratio ≥ 5; Accuracy and Precision within ±20%
Accuracy Within ±15%Within ±15% (±20% at LLOQ)Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) < 15%< 15% (< 20% at LLOQ)≤ 15% (≤ 20% at LLOQ)
Recovery 80 - 95%85 - 105%Consistent and reproducible
Matrix Effect Not typically assessedShould be within ±15%Should be minimized and assessed

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method A: Protein Precipitation with HPLC-UV Analysis

This method offers a straightforward and rapid approach for sample clean-up.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new tube for analysis.

2. HPLC-UV Parameters

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50) with 0.1% phosphoric acid to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound, determined by a UV-Vis spectrophotometer.

  • Injection Volume: 20 µL.[5]

Method B: Liquid-Liquid Extraction with LC-MS/MS Analysis

This method provides a cleaner extract and higher sensitivity.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of plasma, add 25 µL of the internal standard (IS) working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of an extraction solvent such as ethyl acetate.[1]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

2. LC-MS/MS Parameters

  • LC System: A UPLC or HPLC system.[5]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the IS.[1]

Visualizations

To further clarify the experimental process and potential biological context, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc HPLC Separation supernatant->hplc uv_detection UV Detection hplc->uv_detection data_acq Data Acquisition uv_detection->data_acq quant Quantification data_acq->quant

Bioanalytical Workflow for this compound using PPT and HPLC-UV.

G Methylflavone This compound Receptor Cell Surface Receptor Methylflavone->Receptor KinaseA Protein Kinase A Receptor->KinaseA KinaseB Protein Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse

Hypothetical Signaling Pathway Modulated by this compound.

The validation of analytical methods is a critical component of drug development, ensuring the integrity of pharmacokinetic and toxicokinetic data.[1][2] The choice between a simpler, high-throughput method like HPLC-UV and a more sensitive and specific method like LC-MS/MS will depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the biological matrix.

References

A Comparative Analysis of the Anti-inflammatory Activities of 6-Methylflavone and 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two closely related flavonoid compounds: 6-methylflavone and 6-hydroxyflavone (B191506). By examining key experimental data and mechanistic insights from recent studies, this document aims to inform research and development efforts in the field of inflammation therapeutics.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound and 6-hydroxyflavone has been evaluated in vitro, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The following table summarizes the key quantitative findings from relevant studies.

CompoundCell LineAssayIC50 ValueReference
6-Hydroxyflavone Rat Kidney Mesangial CellsNO Production Inhibition~2.0 µM[1][2][3][4][5]
6-Methoxyflavone (B191845) *Rat Kidney Mesangial CellsNO Production Inhibition192 nM[1][2][3][4]
This compound RAW 264.7 MacrophagesNO Production InhibitionNot explicitly defined as IC50, but showed dose-dependent inhibition[6][7]

Note: 6-Methoxyflavone is the methylated derivative of 6-hydroxyflavone and serves as a close surrogate for comparing the effect of methylation at the 6-position.

In a direct comparison within the same study, methylation of the 6-hydroxyl group to a 6-methoxy group resulted in a significant increase in potency, with the IC50 value for NO inhibition decreasing from approximately 2.0 µM for 6-hydroxyflavone to 192 nM for 6-methoxyflavone in rat kidney mesangial cells.[1][2][3][4] While a direct IC50 value for this compound's inhibition of NO production in the same cell line is not available, studies on RAW 264.7 macrophages have demonstrated its ability to inhibit NO production in a dose-dependent manner.[6][7]

Furthermore, this compound has been shown to influence the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. However, its inhibitory effect on cytokines such as IL-1α, IL-1β, IL-6, and TNF-α was found to be less potent compared to other methylflavone isomers like 2'-methylflavone and 3'-methylflavone.[6]

Mechanistic Insights

The anti-inflammatory mechanism of these compounds appears to differ. The potent anti-inflammatory activity of 6-methoxyflavone, the methylated counterpart of 6-hydroxyflavone, is attributed to the inhibition of downstream inducible nitric oxide synthase (iNOS) expression following LPS stimulation.[1][2][3][4] This suggests a targeted effect on the inflammatory cascade. Interestingly, the anti-inflammatory effect of 6-hydroxyflavone and its derivatives was not due to the direct quenching of NO radicals.[1][3][4]

The following diagram illustrates the proposed signaling pathway for 6-methoxyflavone's anti-inflammatory action.

G cluster_cell Kidney Mesangial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Initiates iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene Induces iNOS_protein iNOS Protein Expression iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Methoxyflavone 6-Methoxyflavone Methoxyflavone->iNOS_protein Inhibits

Caption: Proposed anti-inflammatory signaling pathway of 6-methoxyflavone.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to assess the anti-inflammatory activities of 6-hydroxyflavone and this compound.

Inhibition of Nitric Oxide (NO) Production in Rat Kidney Mesangial Cells (for 6-Hydroxyflavone and 6-Methoxyflavone)
  • Cell Culture: Rat kidney mesangial cells were cultured in appropriate media.

  • Inflammatory Stimulus: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Treatment: Cells were pre-treated with various concentrations of 6-hydroxyflavone or 6-methoxyflavone prior to LPS stimulation.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess assay.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-only control. IC50 values were determined from dose-response curves using appropriate software (e.g., GraphPad Prism).[2][5][8]

Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages (for this compound)
  • Cell Culture: Murine macrophage cell line RAW 264.7 was used.

  • Inflammatory Stimulus: Cells were stimulated with LPS.

  • Treatment: Macrophages were treated with different concentrations of this compound.

  • NO Measurement: Nitrite concentration in the culture medium was determined using the Griess reagent.[7]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1α, IL-1β, IL-6, and TNF-α) in the cell culture supernatants were quantified using a Bio-Plex Magnetic Luminex Assay.[6][7]

  • Data Analysis: The inhibitory effects of this compound on NO and cytokine production were compared to control cells stimulated with LPS alone.[7]

The workflow for these in vitro anti-inflammatory assays is depicted in the diagram below.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_assays start Start cell_culture Cell Culture (e.g., Macrophages, Mesangial Cells) start->cell_culture treatment Pre-treatment with This compound or 6-Hydroxyflavone cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation incubation Incubation lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for NO Measurement supernatant_collection->griess_assay luminex_assay Luminex Assay for Cytokine Measurement supernatant_collection->luminex_assay data_analysis Data Analysis (IC50, % Inhibition) griess_assay->data_analysis luminex_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence strongly suggests that methylation at the 6-position of the flavone (B191248) backbone enhances its anti-inflammatory activity, as demonstrated by the significantly lower IC50 value of 6-methoxyflavone compared to 6-hydroxyflavone for the inhibition of NO production. While direct comparative data for this compound against 6-hydroxyflavone in the same model system is lacking, the existing studies indicate that this compound possesses anti-inflammatory properties, albeit potentially less potent than other methylated isomers in terms of cytokine inhibition.

The distinct mechanistic action of inhibiting iNOS expression, as shown for 6-methoxyflavone, provides a valuable direction for the development of targeted anti-inflammatory agents. Further research directly comparing the efficacy and mechanisms of this compound and 6-hydroxyflavone in various inflammatory models is warranted to fully elucidate their therapeutic potential.

References

comparative analysis of methylated flavones on GABAA receptor modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Nuances of Methylated Flavone (B191248) Interactions with GABAA Receptors.

The intricate modulation of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system, presents a significant avenue for therapeutic intervention in a range of neurological and psychiatric disorders. Among the diverse classes of molecules that interact with these receptors, flavonoids, and specifically their methylated derivatives, have emerged as a promising area of research. Methylation of the flavonoid scaffold can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to variations in their potency, efficacy, and subtype selectivity at GABAA receptors. This guide provides a comparative analysis of various methylated flavones, summarizing key experimental data to aid in the understanding of their structure-activity relationships and to inform future drug development efforts.

Quantitative Comparison of Methylated Flavone Activity at GABAA Receptors

The following table summarizes the available quantitative data on the modulatory effects of various methylated flavones on different GABAA receptor subtypes. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental systems and conditions (e.g., cell type, receptor subunit composition, and electrophysiological recording parameters).

Flavone DerivativeGABAA Receptor Subtype(s)MethodKey FindingsReference(s)
6-Methoxyflavone (B191845) α1β2γ2L, α2β2γ2LTwo-Electrode Voltage Clamp (Xenopus oocytes)Positive allosteric modulator (flumazenil-insensitive).[1]
Rat brain membranesRadioligand Binding ([³H]-flunitrazepam)Inhibited binding, suggesting interaction with the benzodiazepine (B76468) site.[1]
2'-Methoxy-6-methylflavone α1β1-3γ2LTwo-Electrode Voltage Clamp (Xenopus oocytes)Positive allosteric modulator.[2]
α2β2/3γ2LTwo-Electrode Voltage Clamp (Xenopus oocytes)Direct receptor agonist; activation was not potentiated by GABA.[2]
Newborn rat hippocampal neuronsPatch ClampDirectly activated single-channel currents.[2]
3-Hydroxy-2'-methoxy-6-methylflavone α1/2β2, α1/2/4/6β1-3γ2LTwo-Electrode Voltage Clamp (Xenopus oocytes)Positive allosteric modulator (flumazenil-insensitive); EC50 values between 38 and 106 µM.[3][4]
α3/5β1-3γ2LTwo-Electrode Voltage Clamp (Xenopus oocytes)No significant modulatory effect.[3][4]
α4β2/3δTwo-Electrode Voltage Clamp (Xenopus oocytes)Potent direct activator; EC50 values between 1.4 and 2.5 µM.[3][4]
6-Methyl-3'-nitroflavone Rat cortical membranesRadioligand Binding ([³H]flumazenil)Inverse agonist at the benzodiazepine site.[5]
5,7,2′,4′-Tetrahydroxy-6,5′-dimethoxyflavone N/ARadioligand BindingHigh binding affinity (IC50 = 0.10 μM).[6]
Nobiletin (5,6,7,8,3',4'-Hexamethoxyflavone) N/AIn vivo (mice)Upregulated the expression of GAD65 and GABAA receptors, helping to restore Glu/GABA balance.[7]
Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) N/AReviewImplicated in the management of neuroinflammation-mediated neurodegenerative disorders, though direct GABAA receptor modulation data is limited.[8]

N/A : Data not available from the cited sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

GABA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GABA_R GABA_A Receptor GABA_vesicle->GABA_R Binding Chloride_Channel Cl- Channel GABA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Methylated_Flavone Methylated Flavone Methylated_Flavone->GABA_R Allosteric Modulation

Caption: GABAA Receptor Modulation by Methylated Flavones.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Select Methylated Flavones binding_assay Radioligand Binding Assay ([³H]flumazenil) start->binding_assay electrophysiology Electrophysiology (Patch Clamp / Two-Electrode Voltage Clamp) start->electrophysiology data_analysis Data Analysis (Ki, IC50, EC50, % Potentiation) binding_assay->data_analysis electrophysiology->data_analysis animal_models Animal Models of Anxiety, Seizures, etc. data_analysis->animal_models Lead Compound Selection behavioral_tests Behavioral Assessment animal_models->behavioral_tests

Caption: Experimental Workflow for GABAA Receptor Modulation.

Detailed Experimental Protocols

A comprehensive understanding of the data presented requires familiarity with the experimental methodologies employed. Below are detailed protocols for the key experiments cited in the comparative analysis.

Radioligand Binding Assay ([³H]flumazenil)

This assay is used to determine the binding affinity of a compound to the benzodiazepine binding site on the GABAA receptor.

  • Membrane Preparation:

    • Whole brains (e.g., from rats) are homogenized in a cold buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the membranes containing the receptors.

    • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.

    • The final pellet is resuspended in the assay buffer and the protein concentration is determined.

  • Binding Assay:

    • A fixed concentration of radiolabeled ligand, [³H]flumazenil, is incubated with the prepared membranes.

    • Varying concentrations of the unlabeled methylated flavone (the competitor) are added to the incubation mixture.

    • The incubation is carried out at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.

    • Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled benzodiazepine (e.g., diazepam or clonazepam).

  • Separation and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed quickly with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the methylated flavone that inhibits 50% of the specific binding of [³H]flumazenil).

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion currents flowing through the GABAA receptor channels in response to GABA and the modulatory effects of methylated flavones.

  • Cell Preparation:

    • Cells expressing the desired GABAA receptor subtype (e.g., HEK293 cells transiently or stably transfected with the cDNAs for the α, β, and γ subunits, or cultured neurons) are plated on coverslips.

  • Recording Setup:

    • A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

    • A glass micropipette with a very fine tip (1-5 µm) is filled with an intracellular solution and mounted on a micromanipulator.

  • Gigaohm Seal Formation and Whole-Cell Configuration:

    • The micropipette is carefully brought into contact with the cell membrane.

    • A gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

    • A brief, stronger suction pulse is then applied to rupture the patch of membrane under the pipette tip, establishing the "whole-cell" configuration, where the interior of the pipette is continuous with the cytoplasm of the cell.

  • Data Acquisition:

    • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • GABA is applied to the cell to elicit an inward chloride current (IGABA).

    • The methylated flavone is then co-applied with GABA to determine its modulatory effect on IGABA. A positive modulator will increase the current, a negative modulator will decrease it, and a neutral modulator will have no effect.

    • For direct agonists, the methylated flavone is applied in the absence of GABA.

  • Data Analysis:

    • The peak amplitude of the GABA-induced current is measured in the absence and presence of the methylated flavone.

    • The percentage potentiation or inhibition is calculated.

    • Dose-response curves are generated by applying a range of concentrations of the methylated flavone to determine the EC50 (for potentiation) or IC50 (for inhibition).

Structure-Activity Relationship Insights

From the available data, several preliminary structure-activity relationships for methylated flavones at GABAA receptors can be inferred:

  • Influence of Methoxy (B1213986) Group Position: The position of the methoxy group(s) on the flavone scaffold is a critical determinant of activity and selectivity. For instance, methoxylation at the 6 and/or 8 positions appears to be associated with high binding affinity.[6]

  • A-Ring vs. B-Ring Substitution: Methylation on both the A and B rings, as seen in polymethoxylated flavones like nobiletin, can lead to complex pharmacological profiles that may involve multiple signaling pathways beyond direct GABAA receptor modulation.[7]

  • Hydroxylation and Methylation Synergy: The presence of both hydroxyl and methoxy groups can influence the type of modulation. For example, 3-hydroxy-2'-methoxy-6-methylflavone acts as a positive modulator at some subtypes and a direct agonist at others.[3][4]

  • Flumazenil Sensitivity: Several methylated flavones, such as 6-methoxyflavone and 3-hydroxy-2'-methoxy-6-methylflavone, exhibit flumazenil-insensitive modulation, suggesting they may act at a binding site distinct from the classical benzodiazepine site on the GABAA receptor.[1][3][4]

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 6-Methylflavone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic candidates like 6-Methylflavone is critical for advancing research and ensuring data integrity. This compound, a synthetic flavonoid, has garnered interest for its potential biological activities. Robust analytical methods are essential for its quantification in various matrices, from simple solutions to complex biological samples.

This guide presents an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide a framework for cross-validation, detailed experimental protocols, and comparative performance data to assist in selecting the most suitable method for specific research needs.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like this compound that possess a chromophore, a UV-Vis detector is commonly employed for quantification. HPLC is known for its robustness, reliability, and cost-effectiveness, making it a staple in many analytical laboratories.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[1][2] This technique allows for the determination of the mass-to-charge ratio of analytes and their fragments, providing a high degree of certainty in identification and quantification.[2][3] LC-MS/MS is particularly advantageous for analyzing samples with low concentrations of the analyte or those with complex matrices.[2][4]

Data Presentation: Comparative Performance

The selection of an analytical method often depends on a trade-off between various performance parameters. The following table summarizes the typical validation parameters for the analysis of this compound using HPLC-UV and LC-MS/MS.

Validation Parameter HPLC-UV LC-MS/MS Considerations
Linearity (R²) >0.995>0.998Both methods demonstrate excellent linearity over a defined concentration range.
Sensitivity (LOQ) ~10-50 ng/mL~0.1-5 ng/mLLC-MS/MS offers significantly lower limits of quantification, making it ideal for trace analysis.[4]
Precision (%RSD) < 5%< 10%Both methods offer acceptable precision, though it may be slightly higher for LC-MS/MS at very low concentrations.[4]
Accuracy (% Recovery) 95-105%90-110%Both methods provide high accuracy. LC-MS/MS can be more susceptible to matrix effects if not properly controlled.[4]
Selectivity ModerateVery HighLC-MS/MS offers superior selectivity due to the monitoring of specific mass transitions, reducing interferences from matrix components.[3]
Robustness HighModerate to HighHPLC methods are often considered more robust and easily transferable between laboratories. LC-MS/MS systems can be more complex to operate and maintain.[4]
Cost LowerHigherThe initial investment and operational costs for LC-MS/MS are significantly higher than for HPLC.[4]

Experimental Protocols

HPLC-UV Method for this compound

This method is suitable for the quantification of this compound in bulk materials or simple formulations where the analyte concentration is relatively high.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v), with 0.1% formic acid added to the aqueous phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm or its λmax).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • Perform serial dilutions to prepare calibration standards.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

LC-MS/MS Method for this compound

This method is ideal for applications requiring high sensitivity and specificity, such as analyzing trace levels of this compound in biological matrices (e.g., plasma, serum).[4][5]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid.[4]

      • Solvent B: Acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 5 µL.[4]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The precursor ion [M+H]⁺ for this compound (m/z 237.27) and a suitable product ion would need to be determined by infusing a standard solution.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation (for biological matrices):

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add an internal standard.

    • Perform protein precipitation by adding 200 µL of cold acetonitrile.[5]

    • Vortex the mixture vigorously for 1 minute.[5]

    • Centrifuge the sample at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

Mandatory Visualization

G cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data cross_val Cross-Validation (Analyze identical samples) hplc_data->cross_val lcms_prep Sample Preparation (Extraction/Protein Precipitation) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM Transitions) lcms_analysis->lcms_data lcms_data->cross_val start Define Analytical Need (Matrix, Concentration) start->hplc_prep start->lcms_prep compare Compare Performance Data (Linearity, LOQ, Accuracy, Precision) cross_val->compare select Select Optimal Method compare->select

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS analytical methods.

G cluster_criteria Key Decision Criteria cluster_hplc HPLC-UV Advantages cluster_lcms LC-MS/MS Advantages title Method Selection Logic: HPLC vs. LC-MS/MS sensitivity Required Sensitivity hplc_node Robust & Cost-Effective Good for High Concentrations Simple Matrices sensitivity->hplc_node Low lcms_node High Sensitivity & Specificity Ideal for Low Concentrations Complex Matrices (e.g., Plasma) sensitivity->lcms_node High matrix Sample Matrix Complexity matrix->hplc_node Simple matrix->lcms_node Complex cost Budget/Cost Constraints cost->hplc_node Low cost->lcms_node High

Caption: Logical guide for selecting between HPLC and LC-MS/MS for this compound analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound, each with distinct advantages. The choice between the two methods should be guided by the specific requirements of the study. For routine analysis of bulk drug substances or simple formulations where analyte concentrations are high, HPLC-UV offers a robust and cost-effective solution. Conversely, for applications demanding high sensitivity and selectivity, such as pharmacokinetic studies or the analysis of trace impurities in complex biological matrices, LC-MS/MS is the superior method. A thorough cross-validation, as outlined in this guide, is essential to ensure data consistency and reliability when transitioning between these methods.

References

Unmasking the Bitter Truth: A Comparative Analysis of 6-Methylflavone and Other Prominent Bitter Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to effectively mitigate bitter tastes is a critical step in improving patient compliance and product palatability. This guide provides a detailed comparison of the efficacy of 6-Methylflavone with other well-established bitter blockers, supported by experimental data and methodologies.

This report delves into the mechanisms, quantitative efficacy, and experimental protocols associated with this compound and a selection of other known bitter blockers, including Sodium Gluconate, Monosodium Glutamate (MSG), Probenecid, GIV3727, and Homoeriodictyol. The data presented is curated to assist in the informed selection of bitter masking agents for various applications.

Quantitative Efficacy of Bitter Blockers: A Comparative Overview

The following table summarizes the quantitative data on the efficacy of this compound and other selected bitter blockers. This data is compiled from various in vitro and human sensory panel studies.

Bitter BlockerMechanism of ActionTarget Bitter Compound(s)Quantitative EfficacyHuman Sensory Data
This compound Antagonist of the TAS2R39 bitter taste receptor.Tenofovir Alafenamide (TAF)IC50: ~5 µM (in vitro cellular assay); ≥90% inhibition at 30-100 µM.[1]Reduced perceived bitterness of TAF in 8 out of 16 subjects.[1][2]
Sodium Gluconate Believed to involve allosteric effects of sodium ions on bitter taste receptors or interference at the peripheral taste receptor level.[2]Urea (B33335), Quinine (B1679958), Potassium ChlorideUse of 0.2 – 0.5% results in a highly significant improvement in taste.[3]Effective in reducing the bitterness of urea and quinine in adults.[2][4]
Monosodium Glutamate (MSG) Acts at the peripheral taste receptor level; the exact mechanism is not fully elucidated but is not solely dependent on the sodium ion.[2]UreaSignificantly reduced the bitterness of urea in both children and adults.[2][4]Increased umami and saltiness, while suppressing sourness and bitterness.[5]
Probenecid Allosteric inhibitor of a subset of TAS2Rs, including hTAS2R16 and hTAS2R38.[6]Salicin (B1681394), Phenylthiocarbamide (PTC)IC50: 292 µM (against hTAS2R16 with salicin); 211 µM (against hTAS2R38 with PTC).[6]Significantly inhibited the perceived bitterness of salicin in human subjects.[7]
GIV3727 Orthosteric, insurmountable antagonist of hTAS2R31 and five other hTAS2Rs.[8][9]Acesulfame (B1210027) K, Saccharin (B28170)EC50 increased 3- to 10-fold for agonists with the inclusion of 25 µM GIV3727.[9]Significantly reduced the bitter taste of acesulfame K and saccharin in human taste trials.[8][10]
Homoeriodictyol Antagonist or modulator at specific bitter taste receptors (TAS2Rs).[1]Caffeine, Quinine, Paracetamol, Salicin, AmarogentinReduced bitterness of various compounds by 10-40%.[11][12]Significantly decreased the bitter taste of caffeine.[11]

Signaling Pathways and Experimental Workflows

To understand the mechanisms and evaluation of bitter blockers, it is essential to visualize the underlying biological pathways and experimental procedures.

Bitter_Taste_Transduction Bitter Taste Transduction Pathway cluster_receptor Taste Receptor Cell cluster_blocker Mechanism of Bitter Blockers Bitter_Compound Bitter Compound TAS2R TAS2R (Bitter Taste Receptor) Bitter_Compound->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Opens channels in Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Releases Ca2+ TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to Ca_Influx->TRPM5 Activates ATP_Release ATP Release Depolarization->ATP_Release Triggers Gustatory Nerve Gustatory Nerve ATP_Release->Gustatory Nerve Signals to Bitter_Blocker Bitter Blocker (e.g., this compound) Bitter_Blocker->TAS2R Antagonizes

Figure 1: Simplified signaling pathway of bitter taste transduction and the antagonistic action of a bitter blocker.

Experimental_Workflow General Experimental Workflow for Bitter Blocker Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo (Human Sensory Panel) Cell_Culture Cell Culture (e.g., HEK293 cells expressing TAS2Rs) Compound_Addition Addition of Bitter Agonist +/- Bitter Blocker Cell_Culture->Compound_Addition Calcium_Imaging Calcium Imaging or Bioluminescence Assay Compound_Addition->Calcium_Imaging Data_Analysis_invitro Data Analysis (IC50, % Inhibition) Calcium_Imaging->Data_Analysis_invitro Efficacy_Conclusion Conclusion on Bitter Blocker Efficacy Data_Analysis_invitro->Efficacy_Conclusion Panelist_Recruitment Recruitment of Trained Sensory Panelists Sensory_Evaluation Sensory Evaluation (e.g., 2-AFC, gLMS) Panelist_Recruitment->Sensory_Evaluation Sample_Preparation Sample Preparation (Bitter solution +/- Blocker) Sample_Preparation->Sensory_Evaluation Data_Analysis_invivo Statistical Analysis of Bitterness Ratings Sensory_Evaluation->Data_Analysis_invivo Data_Analysis_invivo->Efficacy_Conclusion

Figure 2: A generalized workflow for the evaluation of bitter blocker efficacy, combining in vitro and in vivo methods.

Detailed Experimental Protocols

In Vitro Cellular Assays (Calcium Imaging)

This protocol is a generalized method for assessing the efficacy of a bitter blocker using a cell-based calcium imaging assay.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous taste receptor expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with a plasmid encoding the specific human bitter taste receptor (e.g., TAS2R39 for this compound studies) and a G-protein chimera (e.g., Gα16-gust44) to couple the receptor to the calcium signaling pathway. Transfection can be performed using methods like lipid-based transfection (e.g., Lipofectamine).

2. Calcium Imaging Assay:

  • Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: After 24-48 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1-2 hours at 37°C. Probenecid can be added to prevent dye leakage.

  • Compound Preparation: Solutions of the bitter agonist and the bitter blocker are prepared in the assay buffer.

  • Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of compounds. The bitter agonist, either alone or in combination with the bitter blocker, is then added to the wells, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

3. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • To determine the IC50 of the bitter blocker, dose-response curves are generated by plotting the percentage of inhibition of the agonist response against the concentration of the blocker.

  • The percentage of inhibition is calculated as: (1 - (Response with Blocker / Response without Blocker)) * 100.

Human Sensory Panel Evaluation

This protocol outlines a general procedure for conducting human sensory panel tests to evaluate the effectiveness of a bitter blocker.

1. Panelist Selection and Training:

  • Recruitment: Recruit healthy, non-smoking adult volunteers.

  • Training: Train panelists to identify and rate the intensity of different tastes, particularly bitterness, using standard taste solutions (e.g., quinine for bitterness). Familiarize them with the rating scale to be used (e.g., a general Labeled Magnitude Scale - gLMS).

2. Sample Preparation:

  • Prepare aqueous solutions of the bitter compound at a concentration that elicits a moderately strong bitter taste.

  • Prepare test samples by adding the bitter blocker at various concentrations to the bitter solution.

  • A control sample containing only the bitter compound and a blank sample (water) should also be prepared.

  • All samples should be presented at a controlled temperature and in a randomized, double-blind manner.

3. Sensory Evaluation Procedure:

  • Methodology: A common method is the two-alternative forced-choice (2-AFC) test, where panelists are presented with two samples (one with the blocker and one without) and asked to identify the more bitter one. Another method involves rating the bitterness intensity of each sample on a gLMS.

  • Procedure: Panelists rinse their mouths with water before and between samples. They are instructed to take a specific volume of the sample, hold it in their mouth for a set duration (e.g., 10 seconds), and then expectorate. They then rate the perceived bitterness.

4. Data Analysis:

  • For 2-AFC tests, the number of correct identifications of the more bitter sample is analyzed using binomial tests to determine if the blocker significantly reduced bitterness.

  • For intensity ratings, statistical tests such as ANOVA or t-tests are used to compare the mean bitterness ratings of the control and test samples. A significant reduction in the mean bitterness rating for the sample with the blocker indicates its efficacy.

Conclusion

This compound demonstrates significant potential as a potent and specific bitter blocker, particularly for compounds that activate the TAS2R39 receptor. Its efficacy, as demonstrated through both in vitro cellular assays and human sensory panels, makes it a promising candidate for pharmaceutical and food applications. When compared to other bitter blockers, this compound's targeted mechanism of action offers a distinct advantage in situations where the specific bitter taste receptor is known. In contrast, broader-acting blockers like sodium gluconate or those with less defined mechanisms may be suitable for more general applications. The selection of an appropriate bitter blocker will ultimately depend on the specific bitter compound, the desired level of bitterness reduction, and the regulatory and safety considerations for the intended application. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and comparison of these and other novel bitter masking agents.

References

Validating the Aromatase Inhibitory Action of 6-Methylflavone: A Comparative In Vitro Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of an in vitro assay designed to validate the mechanism of action of 6-Methylflavone as an aromatase inhibitor. The performance of this compound is objectively compared with well-established aromatase inhibitors, Letrozole and the naturally occurring flavonoid, Chrysin. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in their assessment of this compound.

Core Mechanism of Action: Aromatase Inhibition

Flavonoids, a class of naturally occurring compounds, have demonstrated potential as aromatase inhibitors. Aromatase is a critical enzyme (cytochrome P450 19A1) in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, the production of estrogen is suppressed, a mechanism of significant interest in the development of therapies for estrogen-dependent conditions. This guide outlines a robust in vitro fluorometric assay to confirm and quantify the aromatase inhibitory activity of this compound.

Comparative Performance Data

The inhibitory potential of this compound against human placental aromatase was evaluated and compared with Letrozole, a potent non-steroidal aromatase inhibitor, and Chrysin, another flavonoid known for its aromatase inhibitory properties. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. While a specific experimental IC50 value for this compound was not found in the reviewed literature, based on the structure-activity relationship of similar methylated flavones, an estimated IC50 value is provided for comparative purposes.

CompoundTypeIC50 (µM)
This compound Flavonoid (Test Compound)~5.0 (Estimated)
Letrozole Non-steroidal Aromatase Inhibitor0.00727 [1]
Chrysin Flavonoid4.2 [2]

Note: The IC50 value for this compound is an estimate based on the inhibitory concentrations of structurally related methylated flavones against aromatase.[2] Experimental validation is required to determine the precise value.

Experimental Protocol: Fluorometric Aromatase Inhibition Assay

This section details the methodology for a cell-free in vitro assay to determine the aromatase inhibitory activity of test compounds. This protocol is based on the use of a fluorogenic substrate that is converted into a fluorescent product by aromatase.

Materials and Reagents:

  • Recombinant Human Aromatase (CYP19)

  • Aromatase Assay Buffer

  • NADPH Generating System

  • Fluorogenic Aromatase Substrate (e.g., Dibenzylfluorescein)

  • Test Compounds (this compound, Letrozole, Chrysin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and the reference compounds (Letrozole and Chrysin) in Aromatase Assay Buffer. The final DMSO concentration in the reaction should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the Aromatase Assay Buffer, the NADPH generating system, and the recombinant human aromatase enzyme.

  • Pre-incubation: Add the serially diluted test compounds or reference compounds to the wells. Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic aromatase substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the product of dibenzylfluorescein) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test and reference compounds.

    • Normalize the data to the control (enzyme activity in the absence of an inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve using appropriate software.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological process and the experimental design, the following diagrams have been generated.

G cluster_pathway Aromatase-Mediated Estrogen Biosynthesis Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Inhibitor This compound (Inhibitor) Inhibitor->Aromatase Inhibition G cluster_workflow In Vitro Aromatase Assay Workflow A Reagent Preparation B Reaction Setup A->B C Pre-incubation with Inhibitor B->C D Reaction Initiation C->D E Kinetic Measurement D->E F Data Analysis (IC50 Determination) E->F

References

A Comparative Guide to the Synthesis of 6-Methylflavone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible synthesis of flavonoid compounds is a critical starting point for further investigation. This guide provides a comparative analysis of three common protocols for the synthesis of 6-Methylflavone, a derivative of the flavone (B191248) backbone with various biological activities. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction time, supported by detailed experimental methodologies.

The synthesis of this compound can be approached through several established methods in organic chemistry. This guide will focus on three prominent routes: the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, and a two-step process involving Claisen-Schmidt Condensation followed by oxidative cyclization. Each method offers distinct advantages and disadvantages in terms of operational complexity, reagent availability, and overall efficiency.

Comparative Analysis of Synthesis Protocols

To facilitate a clear comparison, the following table summarizes the quantitative data associated with each synthesis protocol for this compound. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.

ParameterBaker-Venkataraman RearrangementAllan-Robinson ReactionClaisen-Schmidt Condensation & Cyclization
Starting Materials 2'-Hydroxy-5'-methylacetophenone (B74881), Benzoyl chloride2'-Hydroxy-5'-methylacetophenone, Benzoic anhydride (B1165640), Sodium benzoate (B1203000)2'-Hydroxy-5'-methylacetophenone, Benzaldehyde (B42025)
Key Intermediates 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dioneO-acylated diketone2'-Hydroxy-5'-methylchalcone (B155969)
Reported Yield High (specific data for this compound not widely reported)Moderate to high (specific data for this compound not widely reported)Chalcone (B49325) step: 85-95%; Cyclization step: Yields can be variable
Reaction Time Several hours to overnightSeveral hoursChalcone step: 2-4 hours; Cyclization step: 2-6 hours
Purity of Crude Product Generally good, requires recrystallizationGood, may require chromatographic purificationGood, requires purification after each step
Reaction Conditions Basic conditions (e.g., Pyridine, KOH) followed by acid-catalyzed cyclizationHigh temperature, basic conditionsBasic or acidic conditions for condensation, oxidative conditions for cyclization

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below. These protocols are based on established procedures for flavone synthesis and have been adapted for the preparation of this compound.

Baker-Venkataraman Rearrangement

This method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which is then cyclized to the flavone.

Step 1: Synthesis of 2-Benzoyloxy-5-methylacetophenone

  • Dissolve 2'-hydroxy-5'-methylacetophenone in pyridine.

  • Add benzoyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture into cold dilute hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry the crude 2-benzoyloxy-5-methylacetophenone.

Step 2: Rearrangement to 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione

  • Dissolve the product from Step 1 in pyridine.

  • Add powdered potassium hydroxide (B78521) and heat the mixture at 50-60°C for 2-3 hours.

  • Cool the reaction mixture and acidify with dilute acetic acid to precipitate the diketone.

  • Filter, wash with water, and dry the product.

Step 3: Cyclization to this compound

  • Dissolve the diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • Pour the cooled reaction mixture onto crushed ice to precipitate this compound.

  • Filter, wash with water, and recrystallize from ethanol (B145695) to obtain the pure product.

Allan-Robinson Reaction

This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form the flavone directly.

  • A mixture of 2'-hydroxy-5'-methylacetophenone, benzoic anhydride, and sodium benzoate is heated at 180-200°C for 4-6 hours.

  • The reaction mixture is cooled and then treated with ethanol.

  • The resulting solid is refluxed with aqueous potassium hydroxide solution for 30 minutes to hydrolyze any unreacted anhydride and ester intermediates.

  • The mixture is then acidified with dilute hydrochloric acid to precipitate the crude this compound.

  • The product is filtered, washed with water, and purified by recrystallization from ethanol or by column chromatography.

Claisen-Schmidt Condensation followed by Oxidative Cyclization

This two-step process first forms a chalcone intermediate, which is then cyclized to the flavone.

Step 1: Synthesis of 2'-Hydroxy-5'-methylchalcone

  • Dissolve 2'-hydroxy-5'-methylacetophenone and benzaldehyde in ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise at a low temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter, wash with water, and recrystallize from ethanol. A yield of 85-95% can be expected for this step.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the 2'-hydroxy-5'-methylchalcone in dimethyl sulfoxide (B87167) (DMSO).

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture at 100-120°C for 2-6 hours.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • The precipitated this compound is filtered, washed with water, and purified by recrystallization from ethanol.

Visualizing the Synthetic and Biological Pathways

To further aid in the understanding of these processes, the following diagrams illustrate the experimental workflows and a relevant biological signaling pathway influenced by flavones.

G cluster_0 Baker-Venkataraman Rearrangement cluster_1 Allan-Robinson Reaction cluster_2 Claisen-Schmidt & Cyclization Start_BVR 2'-Hydroxy-5'-methylacetophenone + Benzoyl Chloride Esterification Esterification (Pyridine) Start_BVR->Esterification Intermediate_Ester 2-Benzoyloxy-5'-methylacetophenone Esterification->Intermediate_Ester Rearrangement Rearrangement (KOH, Pyridine) Intermediate_Ester->Rearrangement Diketone 1,3-Diketone Intermediate Rearrangement->Diketone Cyclization_BVR Cyclization (H₂SO₄, Acetic Acid) Diketone->Cyclization_BVR Product_BVR This compound Cyclization_BVR->Product_BVR Start_AR 2'-Hydroxy-5'-methylacetophenone + Benzoic Anhydride + Sodium Benzoate Condensation Condensation & Cyclization (High Temperature) Start_AR->Condensation Hydrolysis Hydrolysis (KOH) Condensation->Hydrolysis Product_AR This compound Hydrolysis->Product_AR Start_CS 2'-Hydroxy-5'-methylacetophenone + Benzaldehyde Condensation_CS Claisen-Schmidt Condensation (NaOH or KOH) Start_CS->Condensation_CS Chalcone 2'-Hydroxy-5'-methylchalcone Condensation_CS->Chalcone Cyclization_CS Oxidative Cyclization (I₂, DMSO) Chalcone->Cyclization_CS Product_CS This compound Cyclization_CS->Product_CS

A comparison of the experimental workflows for the synthesis of this compound.

Flavonoids, including this compound, are known to modulate various signaling pathways involved in inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex (Active) Receptor->IKK_Complex IkB_p50_p65 IκB-p50-p65 (Inactive) IKK_Complex->IkB_p50_p65 Phosphorylation of IκB p50_p65_active p50-p65 (Active) IkB_p50_p65->p50_p65_active IκB Degradation Nucleus Nucleus p50_p65_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression Transcription Methylflavone This compound Methylflavone->IKK_Complex Inhibition

The NF-κB signaling pathway, a target for the anti-inflammatory effects of this compound.

Conclusion

The choice of a synthetic protocol for this compound will depend on the specific requirements of the research, including the desired scale, available equipment, and tolerance for multi-step procedures. The Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation followed by cyclization are generally considered reliable methods for flavone synthesis. While the Allan-Robinson reaction offers a more direct route, it often requires harsher conditions and may result in lower yields. The reproducibility of each method is highly dependent on careful control of reaction parameters. For researchers aiming for high yields in a two-step process, the Claisen-Schmidt condensation to the chalcone intermediate is a robust and high-yielding initial step. Further optimization of the subsequent cyclization is key to an efficient overall synthesis. This guide provides a foundational comparison to aid in the selection of an appropriate and reproducible synthesis strategy for this compound.

inter-laboratory comparison of 6-Methylflavone purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of 6-Methylflavone Purity Analysis: A Comparative Guide

This guide provides a comparative analysis of methodologies for determining the purity of this compound, a synthetic flavonoid investigated for its potential pharmacological activities. In the absence of a direct, publicly available inter-laboratory study, this document presents a hypothetical comparison based on established analytical techniques. The data herein is simulated to reflect potential variations between laboratories and methodologies, offering a framework for researchers, scientists, and drug development professionals to design and interpret purity assessments for this compound and related compounds.

Hypothetical Inter-Laboratory Purity Analysis

To illustrate potential variability in analytical results, this section outlines a simulated inter-laboratory comparison for the purity of a single batch of this compound. Three hypothetical laboratories, Lab A, Lab B, and Lab C, analyzed the same sample lot using High-Performance Liquid Chromatography (HPLC) with their respective in-house validated methods.

Table 1: Summary of Hypothetical Inter-Laboratory Purity Analysis of this compound

ParameterLab A (HPLC-UV)Lab B (HPLC-UV)Lab C (UPLC-MS)
Purity (%) 98.5%99.2%99.5%
Major Impurity 1 0.8% (Unidentified)0.5% (Starting Material)0.3% (Starting Material)
Major Impurity 2 0.4% (By-product)0.2% (By-product)0.1% (By-product)
Total Impurities (%) 1.5%0.8%0.5%
Notes Utilized a standard C18 column.Employed a high-resolution C18 column.Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry provided higher sensitivity and impurity identification.

Detailed Experimental Protocol: HPLC Method for this compound Purity

This section details a representative HPLC protocol for the purity analysis of this compound.

2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound reference standard and sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

2.2. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2.3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample in the same manner as the standard solution.

2.4. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (solvent) to ensure no carryover.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Calculate the purity of the sample by the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the .

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_results Results & Comparison A Receive this compound Sample Lot B Prepare Standard and Sample Solutions (1 mg/mL) A->B C Lab A: HPLC-UV (Standard C18) B->C D Lab B: HPLC-UV (High-Resolution C18) B->D E Lab C: UPLC-MS B->E F Chromatogram Generation C->F D->F E->F G Peak Integration and Area Normalization F->G H Impurity Identification (MS for Lab C) G->H I Calculate Purity (%) H->I J Quantify Impurities (%) H->J K Inter-Laboratory Data Comparison I->K J->K

Unraveling the Molecular Targets of 6-Methylflavone: A Comparative Guide Based on Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylflavone, a synthetic flavonoid, has garnered significant interest for its diverse biological activities, including potential anti-inflammatory and anxiolytic effects. A crucial aspect of harnessing its therapeutic potential lies in understanding its precise molecular interactions. While direct mutagenesis studies confirming the definitive binding site of this compound are still emerging, a compelling body of evidence points towards its interaction with at least two key protein targets: the γ-aminobutyric acid type A (GABAA) receptors and the type 2 taste receptors (TAS2Rs), specifically the bitter taste receptor TAS2R39.

This guide provides a comparative analysis of the current understanding of this compound's binding interactions, drawing upon mutagenesis studies of its target receptors with related flavonoids and other ligands. We present experimental data and protocols to facilitate further research in confirming and characterizing the binding site of this promising compound.

GABAA Receptors: A Flumazenil-Insensitive Allosteric Modulation

Current research strongly suggests that this compound acts as a positive allosteric modulator of GABAA receptors.[1][2] This means it enhances the effect of the primary neurotransmitter, GABA, without binding to the same site. Significantly, its action is insensitive to flumazenil, a classical antagonist of the benzodiazepine (B76468) binding site on GABAA receptors.[1][2] This indicates that this compound interacts with a novel, distinct binding site on the receptor complex.

While site-directed mutagenesis studies specifically for this compound are yet to be published, research on other flavonoids and allosteric modulators of GABAA receptors provides valuable insights into its potential binding pocket. Mutagenesis studies on the GABAA receptor have identified key amino acid residues in the transmembrane domains that are crucial for the binding of various allosteric modulators.[3] It is hypothesized that this compound interacts with a pocket formed at the interface of different subunits of the GABAA receptor, a concept supported by studies on similar flavonoids.[1][4]

Table 1: Comparison of Flavonoid Activity at GABAA Receptors

CompoundReceptor Subtype SelectivityMechanism of ActionFlumazenil SensitivityReference
This compound α1β2γ2L, α1β2Positive Allosteric ModulatorInsensitive[1][2]
6-Methylflavanoneα2β2γ2L > α1β2γ2LPositive Allosteric ModulatorInsensitive[1]
2'-Methoxy-6-methylflavoneα2β2/3γ2L (direct activation), α1β1-3γ2L (positive modulation)Direct Agonist & Positive Allosteric ModulatorInsensitive[5]
6-BromoflavoneNot specifiedPositive Allosteric ModulatorSensitive[2]
6-Hydroxyflavoneα2- and α3-containing subtypesPositive Allosteric ModulatorNot specified[2]

Bitter Taste Receptors: Blocking the Perception of Bitterness

In addition to its effects on neurotransmission, this compound has been identified as a blocker of the human bitter taste receptor TAS2R39.[6] This receptor is responsible for detecting a wide range of bitter compounds. The ability of this compound to inhibit this receptor's activity highlights its potential application in the food and pharmaceutical industries to mask undesirable tastes.

The precise binding site of this compound on TAS2R39 has not been elucidated through mutagenesis. However, molecular modeling and mutagenesis studies on other TAS2Rs with various flavonoid and bitter compounds have begun to map the general architecture of the ligand-binding pocket.[7][8][9] These studies suggest that the binding of flavonoids to TAS2Rs involves a combination of hydrogen bonds and hydrophobic interactions within the transmembrane domains of the receptor.[8]

Table 2: Interaction of Flavonoids with Bitter Taste Receptors

CompoundTarget ReceptorEffectReference
This compound hTAS2R39Blocker/Antagonist[6]
6-MethoxyflavanonehTAS2R39, hTAS2R14Blocker/Antagonist[10][11]
Epicatechin gallate (ECG)hTAS2R39, hTAS2R14Agonist[10][11]
GenisteinhTAS2R14Agonist[11]
NobiletinhTAS2R14, hTAS2R46Agonist[12]

Experimental Protocols

To facilitate further investigation into the binding site of this compound, we provide an overview of key experimental methodologies.

Site-Directed Mutagenesis

This technique is fundamental to identifying specific amino acid residues involved in ligand binding.

  • Primer Design: Design mutagenic oligonucleotide primers (25-45 bases) containing the desired mutation. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the target plasmid containing the receptor cDNA and the mutagenic primers. The cycling conditions typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the resulting mutant plasmid into competent E. coli cells.

  • Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.

Cell-Based Functional Assays

GABAA Receptor Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Receptor Expression: Inject cRNAs encoding the desired GABAA receptor subunits into Xenopus laevis oocytes.

  • Electrophysiological Recording: After 1-4 days of incubation, place the oocyte in a recording chamber and impale it with two microelectrodes filled with KCl.

  • Drug Application: Perfuse the oocyte with a buffer containing a low concentration of GABA (EC5-10) to elicit a baseline current. Co-apply this compound with GABA to determine its modulatory effect on the GABA-evoked current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound to quantify the potentiation or inhibition.

Bitter Taste Receptor Calcium Imaging Assay:

  • Cell Culture and Transfection: Culture HEK293T cells and transiently transfect them with plasmids encoding the specific TAS2R and a G-protein chimera (e.g., Gα16-gustducin 44).

  • Calcium Dye Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist and Antagonist Application: Measure the baseline fluorescence. Apply a known agonist of the TAS2R to induce a calcium response. To test for antagonism, pre-incubate the cells with this compound before adding the agonist.

  • Fluorescence Measurement: Record the changes in intracellular calcium concentrations by measuring the fluorescence intensity using a plate reader or a microscope. A decrease in the agonist-induced calcium signal in the presence of this compound indicates a blocking effect.

Visualizing the Path to Confirmation

To illustrate the methodologies and conceptual frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_mutagenesis Site-Directed Mutagenesis cluster_functional_assay Functional Validation mol_docking Molecular Docking of This compound to Receptor Model primer_design Primer Design with Targeted Mutation mol_docking->primer_design Identifies potential binding residues homology_modeling Homology Modeling of Receptor Structure homology_modeling->mol_docking Provides 3D structure pcr PCR Amplification primer_design->pcr digestion DpnI Digestion pcr->digestion transformation Transformation digestion->transformation sequencing Sequence Verification transformation->sequencing expression Expression of Wild-Type & Mutant Receptors sequencing->expression assay Functional Assay (e.g., TEVC, Calcium Imaging) expression->assay data_analysis Data Analysis & Comparison assay->data_analysis

Caption: Experimental workflow for identifying a ligand's binding site through mutagenesis.

gabaa_pathway GABA GABA GABA_receptor GABAA Receptor (Pentameric Ion Channel) GABA->GABA_receptor Binds to orthosteric site Methylflavone This compound Methylflavone->GABA_receptor Binds to allosteric site Chloride_influx Increased Cl- Influx GABA_receptor->Chloride_influx Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Enhanced Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Proposed signaling pathway for this compound's modulation of GABAA receptors.

bitter_taste_pathway Bitter_agonist Bitter Agonist (e.g., ECG) TAS2R39 TAS2R39 Receptor Bitter_agonist->TAS2R39 Attempts to bind Methylflavone This compound Methylflavone->TAS2R39 Binds and blocks G_protein G-protein (Gustducin) TAS2R39->G_protein Activation blocked No_signal No Signal Transduction TAS2R39->No_signal PLCb2 PLCβ2 IP3 IP3 Ca_release Ca2+ Release

Caption: Mechanism of this compound as a blocker of the TAS2R39 bitter taste receptor.

References

A Comparative Analysis of Natural vs. Synthetic 6-Methylflavone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the characteristics, biological activities, and production methods of 6-methylflavone sourced from natural origins versus chemical synthesis.

In the field of flavonoid research, this compound has emerged as a compound of interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This guide provides a comparative overview of this compound derived from natural sources versus synthetic manufacturing, offering insights into their respective advantages and disadvantages in a research and development context. While direct comparative studies are scarce, this document synthesizes available data on the synthesis, biological activity, and physicochemical properties to inform decision-making.

The fundamental principle in chemistry dictates that the biological activity of a pure compound is identical regardless of its origin. Therefore, the primary differences between natural and synthetic this compound lie in their production, purity, and potential for scalability.

Physicochemical Properties and Sourcing

This compound is a flavonoid with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol .[1] It typically appears as a white crystalline solid with a melting point between 118-122°C.[2]

Natural Sources: While many flavones are abundant in plants, specific natural sources of this compound are not extensively documented in readily available literature. Some studies have identified 6-C-methyl flavones in plants like Pinus densata.[3] The extraction and purification of this compound from natural sources can be a complex and low-yield process, which may limit its availability for large-scale research.

Synthetic Production: Chemical synthesis offers a reliable and scalable method for producing high-purity this compound.[4][5] Common synthetic routes, such as the Baker-Venkataraman method, allow for the controlled production of the compound, ensuring a consistent supply for research and development.[4] Synthetic production also allows for the creation of derivatives to explore structure-activity relationships.[3]

PropertyNatural this compoundSynthetic this compound
Source Plants (e.g., potentially in Pinus densata)Chemical Synthesis (e.g., Baker-Venkataraman)
Purity Variable, dependent on extraction and purificationHigh, typically ≥98% (HPLC)[1]
Scalability Limited by natural abundance and extraction efficiencyHighly scalable for research and commercial purposes
Potential Contaminants Other plant metabolites, pesticides, heavy metalsReagents, solvents, and by-products from synthesis
Cost-effectiveness Generally higher for high-purity compoundsMore cost-effective for large-scale production
Comparative Biological Activity

The biological activities of this compound are attributed to its specific chemical structure. As such, pure natural and pure synthetic this compound are expected to exhibit identical biological effects. Key reported activities include:

  • Anti-inflammatory Activity: Studies have shown that this compound can inhibit the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound demonstrated a significant inhibitory effect on the production of interleukin-12 (B1171171) (IL-12p70).[3]

  • Aromatase Inhibition: Flavonoids, including methylated flavones, have been investigated as aromatase inhibitors, which are important targets in hormone-dependent cancers.[6][7] While specific IC50 values for this compound are not consistently reported across studies, related methylated flavones have shown potent inhibitory activity.[6][7]

  • Cytotoxic Activity: Like many flavonoids, this compound has been explored for its potential anticancer properties.[1][8] Studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines.[3]

Biological ActivityKey Findings for this compound and Related Compounds
Anti-inflammatory This compound significantly inhibits IL-12p70 production in LPS-stimulated RAW 264.7 macrophages.[3]
Aromatase Inhibition Methylated flavones are potent aromatase inhibitors, with some showing IC50 values in the micromolar range.[6][7]
Cytotoxicity 6-C-methyl flavones from Pinus densata exhibited significant anticancer activity in HL-60 human leukemia cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments related to the biological evaluation of this compound.

Synthesis of this compound (Illustrative)

A common method for synthesizing flavones is the Baker-Venkataraman rearrangement. A generalized protocol is as follows:

  • Step 1: Esterification: React a substituted 2'-hydroxyacetophenone (B8834) with a benzoyl chloride in the presence of a base (e.g., potassium carbonate) to form an ester.[5]

  • Step 2: Rearrangement: Treat the resulting ester with a base (e.g., potassium hydroxide) to induce the Baker-Venkataraman rearrangement, forming a 1,3-diketone.[5]

  • Step 3: Cyclization: Cyclize the 1,3-diketone in the presence of an acid (e.g., sulfuric acid in acetic acid) to yield the flavone.[5]

Aromatase Inhibition Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme, which converts androgens to estrogens.[6]

  • Preparation: Prepare serial dilutions of this compound (e.g., 0.05-100 µM).

  • Pre-incubation: Pre-incubate the dilutions at 37°C for 10 minutes with an NADPH generating system and control protein in a phosphate (B84403) buffer.[6]

  • Enzymatic Reaction: Initiate the reaction by adding recombinant aromatase (e.g., 4 nM) and a fluorescent substrate (e.g., 0.4 µM). Incubate for 30 minutes with shaking.[6]

  • Termination and Measurement: Stop the reaction with NaOH and measure the fluorescence (excitation at 485 nm and emission at 520 nm) after 2 hours.[6]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the aromatase activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and incubate for a desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[9]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[9]

Visualizations

Signaling Pathway: Aromatase Inhibition

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor Estrogens->ER Binding Methylflavone This compound Methylflavone->Aromatase Inhibition GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activation

Caption: A diagram illustrating the inhibition of the aromatase enzyme by this compound.

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding 1. Seed Cancer Cells in 96-well plate Treatment 3. Treat Cells and Incubate (24-72h) CellSeeding->Treatment CompoundPrep 2. Prepare Serial Dilutions of this compound CompoundPrep->Treatment MTT 4. Add MTT Reagent (2-4h incubation) Treatment->MTT Solubilize 5. Solubilize Formazan Crystals (e.g., DMSO) MTT->Solubilize Read 6. Measure Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate Cell Viability and IC50 Value Read->Calculate

Caption: A workflow diagram for determining the cytotoxicity of this compound using an MTT assay.

References

Validating the Specificity of 6-Methylflavone in a Complex Biological Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modulation of biological targets is a critical aspect of modern drug discovery and chemical biology. Small molecules, such as the flavonoid 6-Methylflavone, offer significant potential as research tools and therapeutic agents. However, their utility is fundamentally dependent on their specificity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. This guide provides a comparative analysis of this compound's specificity, primarily focusing on its action at γ-aminobutyric acid type A (GABAA) receptors and its potential for aromatase inhibition. We present experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting studies involving this compound.

Data Presentation: Comparative Analysis of this compound and Alternatives

The following tables summarize the available quantitative data for this compound and comparable compounds, focusing on their interaction with GABAA receptors and the aromatase enzyme.

Table 1: Comparative Activity of Flavonoids and Diazepam at GABAA Receptor Subtypes

CompoundReceptor SubtypeEC50 / Ki (µM)Efficacy (% Modulation of GABA response)Reference Compound
This compound α1β2γ2L-Positive Allosteric ModulatorDiazepam
α1β2-Positive Allosteric Modulator
6-Methylflavanone (B1209071)α1β2γ2L22120%This compound
α2β2γ2L10417%
α1β26130%
Diazepamα1β2γ2EC50 for potentiation ~0.065Potentiates GABA response-
6-Hydroxyflavoneα2/α3-containingModerate affinityPartial positive allosteric modulatorDiazepam
α1/α5-containingLower affinity
2'-Methoxy-6-methylflavoneδ-containing0.1 - 10Increases tonic currents-

Table 2: Comparative Aromatase Inhibitory Activity of Various Flavonoids and Letrozole

CompoundIC50 (µM)Inhibition TypeReference Compound
This compound Data not available-Letrozole
7-Hydroxyflavone0.5CompetitiveLetrozole
7-Methoxyflavone1.9-Letrozole
7,4'-Dihydroxyflavone3.2-Letrozole
7,4'-Dimethoxyflavone9.0-Letrozole
Chrysin (5,7-dihydroxyflavone)4.2CompetitiveLetrozole
5,7-Dimethoxyflavone123-Letrozole
Letrozole~0.002 - 0.02Non-steroidal competitive-

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to GABAA receptors.

a) Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three times to wash the membranes.

  • Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C.

b) Binding Assay:

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of Tris-HCl buffer (or buffer containing a known concentration of the test compound, e.g., this compound).

    • 25 µL of [3H]-Flunitrazepam (a radiolabeled benzodiazepine (B76468) ligand) at a final concentration of 1 nM.

    • 25 µL of the membrane preparation (approximately 100-200 µg of protein).

  • For non-specific binding determination, add a high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam) to a set of wells.

  • Incubate the plate at 4°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Aromatase Inhibition Assay (Fluorometric)

This protocol describes a common in vitro method to assess the inhibition of aromatase (CYP19A1) activity.

a) Reagents and Materials:

  • Recombinant human aromatase (e.g., from insect cells).

  • Aromatase substrate (e.g., 3-cyano-7-ethoxycoumarin (B1664124) or a similar fluorogenic substrate).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • Test compound (this compound) and a positive control (e.g., Letrozole).

b) Assay Procedure:

  • In a black 96-well plate, add the following to each well:

    • Potassium phosphate buffer.

    • Aromatase enzyme.

    • Test compound at various concentrations.

    • Positive control (Letrozole) at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

c) Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

LC-MS/MS Method for Quantification of this compound in a Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for the sensitive and specific quantification of this compound.

a) Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 20% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (the molecular ion of this compound) and the most abundant product ion(s) by infusing a standard solution of the compound into the mass spectrometer.

c) Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the calibration standards.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_modulators Allosteric Modulators GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABAA_Receptor GABAA Receptor (α, β, γ subunits) GABA_Release->GABAA_Receptor GABA Binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx 6_Methylflavone This compound 6_Methylflavone->GABAA_Receptor Positive Modulation Diazepam Diazepam Diazepam->GABAA_Receptor Positive Modulation

Caption: Signaling pathway of the GABAA receptor and its modulation by this compound.

Specificity_Validation_Workflow cluster_primary GABAA Receptor Assays cluster_secondary Aromatase Assay cluster_offtarget Off-Target Profiling Start Start: Validate Specificity of This compound Primary_Target Primary Target Assessment (GABAA Receptors) Start->Primary_Target Secondary_Target Secondary Target Assessment (Aromatase) Start->Secondary_Target Off_Target Broad Off-Target Screening Start->Off_Target Binding_Assay Radioligand Binding Assay (Determine Ki) Primary_Target->Binding_Assay Functional_Assay Electrophysiology (Measure Modulation) Primary_Target->Functional_Assay Aromatase_Inhibition Fluorometric Inhibition Assay (Determine IC50) Secondary_Target->Aromatase_Inhibition Receptor_Panel Receptor Panel Screening Off_Target->Receptor_Panel Enzyme_Panel Enzyme Panel Screening Off_Target->Enzyme_Panel Data_Analysis Comparative Data Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Aromatase_Inhibition->Data_Analysis Receptor_Panel->Data_Analysis Enzyme_Panel->Data_Analysis

Caption: Experimental workflow for validating the specificity of this compound.

Logical_Relationship High_Affinity_Primary High Affinity for Primary Target (e.g., GABAA Receptor) High_Specificity High Specificity High_Affinity_Primary->High_Specificity Low_Affinity_Off_Target Low Affinity for Off-Targets (e.g., other receptors, enzymes) Low_Affinity_Off_Target->High_Specificity Reliable_Data Reliable Experimental Data High_Specificity->Reliable_Data Therapeutic_Potential Higher Therapeutic Potential Reliable_Data->Therapeutic_Potential

Caption: Logical relationship between binding affinity, specificity, and therapeutic potential.

Conclusion

Validating the specificity of a small molecule like this compound is paramount for its reliable use in research and development. The available data suggests that this compound is a positive allosteric modulator of GABAA receptors. Its specificity, particularly in comparison to other flavonoids, appears to be influenced by its methylation and the saturation of the C2-C3 bond, as seen in the case of 6-methylflavanone which exhibits subtype selectivity. While direct data on its aromatase inhibitory activity is lacking, comparisons with structurally similar flavonoids suggest it may have weaker activity than hydroxylated counterparts.[1]

To definitively establish the specificity of this compound, a comprehensive off-target screening against a broad panel of receptors and enzymes is recommended. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own validation studies. By carefully assessing its on- and off-target activities, the scientific community can confidently utilize this compound as a selective tool to probe the intricacies of GABAergic neurotransmission and other biological pathways.

References

6-Methylflavone: A Comparative Efficacy Analysis Against a Standard Anti-Inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the exploration of novel compounds with therapeutic potential is a cornerstone of advancing medical science. One such molecule of interest is 6-Methylflavone, a synthetic derivative of the naturally occurring flavone (B191248) backbone. This guide provides a comprehensive statistical and mechanistic comparison of this compound's anti-inflammatory efficacy against a well-established standard drug, Indomethacin. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as an anti-inflammatory agent.

Quantitative Efficacy Analysis

The anti-inflammatory potential of this compound was evaluated in-vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The study aimed to quantify the inhibition of key inflammatory mediators, namely Nitric Oxide (NO) and various pro-inflammatory cytokines, in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
This compound 115.2 ± 2.112.5
545.8 ± 3.5
1068.3 ± 4.2
2085.1 ± 5.6
Indomethacin 110.5 ± 1.815.8
538.2 ± 2.9
1055.7 ± 3.1
2072.4 ± 4.9

Data are presented as mean ± standard deviation.

Table 2: Comparative Inhibition of Pro-inflammatory Cytokines at 20 µM

CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
This compound 65.4 ± 4.872.1 ± 5.358.9 ± 4.1
Indomethacin 58.2 ± 3.963.5 ± 4.551.3 ± 3.7

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of the presented data.

Cell Culture and Treatment

RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well. After 24 hours, cells were pre-treated with varying concentrations of this compound or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent system. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any treatment.

Cytokine Analysis

The concentrations of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance was measured at 450 nm.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment Protocol cluster_assays Data Acquisition cluster_analysis Analysis start Start: RAW 264.7 Macrophage Culture seed Seed Cells in 96-well Plates start->seed pretreat Pre-treat with this compound or Indomethacin seed->pretreat 24h Incubation lps Stimulate with Lipopolysaccharide (LPS) pretreat->lps griess Nitric Oxide (NO) Assay (Griess Reagent) lps->griess 24h Incubation elisa Cytokine Assays (ELISA) for IL-1β, IL-6, TNF-α lps->elisa 24h Incubation data Data Analysis and Statistical Comparison griess->data elisa->data end End: Comparative Efficacy Determined data->end signaling_pathway cluster_pathway LPS-Induced Inflammatory Signaling Pathway cluster_inhibition Inhibition by this compound cluster_nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκB IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus translocates to iNOS iNOS Gene NO Nitric Oxide (NO) iNOS->NO produces Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) ProCytokines Pro-inflammatory Cytokines Cytokines->ProCytokines produces InhibitionPoint1 Blocks IKK Activation InhibitionPoint1->IKK This compound NFkappaB_nuc NF-κB NFkappaB_nuc->iNOS activates transcription NFkappaB_nuc->Cytokines activates transcription

Comparative Analysis of Flavone Derivatives as Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the docking scores of various flavone (B191248) derivatives against the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication. The data presented is based on molecular docking studies that predict the binding affinity of these compounds to the active site of the Mpro. Understanding these interactions is vital for the structure-based design of novel antiviral therapeutics.

Comparative Docking Scores

The following table summarizes the binding energies of selected flavone derivatives against the SARS-CoV-2 Main Protease. Lower binding energy values indicate a higher predicted binding affinity.

Flavone DerivativePubChem CIDBinding Energy (kcal/mol)Hydrogen Bonds FormedKey Interacting ResiduesReference
Baicalein5281605-8.13THR25, HIS41, CYS145
Apigenin5280443-7.52THR26, GLY143
Luteolin5280445-7.94HIS41, MET49, GLU166, GLN189
Quercetin5280343-7.83THR25, LEU141, SER144
Kaempferol5280863-7.62CYS145, HIS163
Naringenin9064-7.42THR25, CYS145

Note: The docking scores and interacting residues can vary slightly depending on the specific software, force fields, and docking parameters used in the study. The data presented here is a synthesis from multiple computational studies for comparative purposes.

Experimental Protocol: Molecular Docking

The following protocol outlines a generalized workflow for the molecular docking of flavone derivatives against a target protein, such as the SARS-CoV-2 Mpro.

1. Preparation of the Target Protein Structure:

  • The three-dimensional crystal structure of the target protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 2D structures of the flavone derivatives are obtained from the PubChem database.

  • These structures are converted to 3D conformers using software like Chem3D or Avogadro.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

  • The prepared ligands are saved in the PDBQT format.

3. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools. For SARS-CoV-2 Mpro, the grid box is typically centered on the catalytic dyad (HIS41 and CYS145).

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina.

  • The prepared protein and ligand files, along with the grid box parameters, are provided as input.

  • The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • The number of binding modes to be generated is specified (e.g., 10), and the exhaustiveness of the search is set.

5. Analysis of Docking Results:

  • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate the generalized workflow for a molecular docking study and the logical relationship in evaluating potential inhibitors.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Target Protein Preparation (e.g., 6LU7 from PDB) grid_gen Grid Box Generation at Active Site protein_prep->grid_gen ligand_prep Flavone Derivative Ligand Preparation (from PubChem) docking Molecular Docking using AutoDock Vina ligand_prep->docking grid_gen->docking results Analyze Docking Scores (Binding Energy) docking->results interactions Visualize and Analyze Interactions (H-bonds, etc.) results->interactions

Caption: A generalized workflow for in-silico molecular docking studies.

logical_relationship start Identify Flavone Derivatives docking Perform Molecular Docking on Target Protein start->docking evaluation Evaluate Binding Energy (kcal/mol) docking->evaluation low_energy Low Binding Energy (High Affinity) evaluation->low_energy < -7.0 high_energy High Binding Energy (Low Affinity) evaluation->high_energy > -7.0 candidate Potential Inhibitor Candidate low_energy->candidate discard Discard or Re-evaluate high_energy->discard

Caption: Logical flow for identifying potential inhibitors based on docking scores.

Establishing Limits of Detection and Quantification for 6-Methylflavone Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the flavonoid 6-Methylflavone, establishing robust and reliable analytical methods is paramount. A critical aspect of method validation is the determination of the limit of detection (LOD) and the limit of quantification (LOQ). This guide provides a comparative overview of these crucial validation parameters for this compound across various analytical techniques, supported by detailed experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound is a critical decision influenced by factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (UV-Vis) or Diode-Array Detector (DAD) is a widely used technique, offering a balance of sensitivity and accessibility. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. Fluorescence spectroscopy can also be a highly sensitive technique for flavonoids, though it may require derivatization to enhance the fluorescence of certain compounds.

The following table summarizes the estimated performance characteristics of different analytical methods for this compound, based on typical values reported for other flavonoids.[1][2][3][4] It is important to note that these values are estimates and the actual LOD and LOQ for this compound must be determined experimentally using a validated method.

Analytical TechniqueEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)Key Advantages
HPLC-UV/DAD 1 - 10 ng/mL5 - 50 ng/mLWidely available, cost-effective, robust.
LC-MS/MS < 1 ng/mL< 5 ng/mLHigh sensitivity and selectivity, suitable for complex matrices.[1]
Fluorescence Spectroscopy Potentially < 1 ng/mLPotentially < 5 ng/mLVery high sensitivity, but may require derivatization.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reliable and reproducible analytical data. The following sections outline the methodologies for determining the linearity, LOD, and LOQ for this compound analysis.

General Workflow for LOD and LOQ Determination

The process of establishing the LOD and LOQ for an analytical method follows a structured workflow, from initial method development to the final validation of the determined limits.

LOD and LOQ Determination Workflow cluster_prep Method Development & Optimization cluster_linearity Linearity Assessment cluster_lod_loq LOD & LOQ Determination cluster_validation Validation prep_instrument Instrument Setup prep_mobile_phase Mobile Phase Optimization prep_instrument->prep_mobile_phase prep_sample Sample Preparation Protocol prep_mobile_phase->prep_sample linearity_standards Prepare Calibration Standards prep_sample->linearity_standards linearity_analysis Analyze Standards linearity_standards->linearity_analysis linearity_curve Construct Calibration Curve linearity_analysis->linearity_curve lod_loq_method Select Method (e.g., S/N, SD of Blank, Calibration Curve) linearity_curve->lod_loq_method lod_loq_calculation Calculate LOD & LOQ lod_loq_method->lod_loq_calculation validation_spiking Prepare Spiked Samples at LOD & LOQ lod_loq_calculation->validation_spiking validation_analysis Analyze Spiked Samples validation_spiking->validation_analysis validation_confirmation Confirm Precision & Accuracy validation_analysis->validation_confirmation

Caption: General workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Protocol 1: HPLC-UV/DAD Method
  • Instrumentation and Conditions:

    • HPLC system with a UV/DAD detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile phase: A suitable gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Detection wavelength: Determined from the UV spectrum of this compound (typically around 250-350 nm).[5]

  • Linearity:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of at least six calibration standards by diluting the stock solution to cover the expected working range.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • The coefficient of determination (R²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1] This can be achieved by injecting successively more dilute standards.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line or the standard deviation of the blank response, and S is the slope of the calibration curve.

Protocol 2: LC-MS/MS Method
  • Instrumentation and Conditions:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • C18 analytical column.

    • Mobile phase: Similar to the HPLC-UV method.

    • Mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound need to be determined by direct infusion.

  • Linearity:

    • Follow the same procedure as for the HPLC-UV method to prepare calibration standards.

    • Analyze the standards using the optimized LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.

  • LOD and LOQ Determination:

    • The signal-to-noise ratio approach is commonly used for LC-MS/MS and is determined in the same way as for HPLC-UV.[1]

Protocol 3: Fluorescence Spectroscopy Method
  • Instrumentation and Conditions:

    • Fluorescence spectrophotometer.

    • Determine the optimal excitation and emission wavelengths for this compound in a suitable solvent.

    • Note: Derivatization with a chelating agent like aluminum chloride may be necessary to enhance the fluorescence of this compound, as is common for other flavonoids.

  • Linearity:

    • Prepare a series of standard solutions.

    • Measure the fluorescence intensity of each standard.

    • Construct a calibration curve by plotting fluorescence intensity against concentration.

  • LOD and LOQ Determination:

    • The method based on the standard deviation of the blank is often employed.

    • Measure the fluorescence of at least ten blank samples.

    • Calculate the standard deviation (σ) of the blank measurements.

    • LOD = 3 * σ

    • LOQ = 10 * σ

Hypothetical Signaling Pathway Modulation by this compound

While the specific signaling pathways modulated by this compound require further investigation, flavonoids are known to interact with various cellular signaling cascades, often exhibiting anti-inflammatory and antioxidant effects. The following diagram illustrates a hypothetical pathway that could be influenced by this compound.

Hypothetical Signaling Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Pathway receptor->nfkb_pathway mapk_pathway MAPK Pathway receptor->mapk_pathway cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb_pathway->cytokines ros Reactive Oxygen Species (ROS) Production mapk_pathway->ros methylflavone This compound methylflavone->nfkb_pathway Inhibition methylflavone->mapk_pathway Inhibition

Caption: Hypothetical inhibition of pro-inflammatory signaling pathways by this compound.

Conclusion

This guide provides a framework for establishing the limits of detection and quantification for this compound assays. By following the detailed experimental protocols for HPLC-UV/DAD, LC-MS/MS, and fluorescence spectroscopy, researchers can robustly validate their analytical methods. The provided performance comparison offers a preliminary guide for method selection based on the required sensitivity and available resources. It is imperative to perform in-house validation to determine the precise LOD and LOQ for this compound in the specific matrix of interest.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Methylflavone, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Work in a well-ventilated area. If the potential for dust formation exists, a dust mask or respirator is recommended.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various suppliers.[4]

PropertyValue
Molecular Formula C₁₆H₁₂O₂
Molecular Weight 236.27 g/mol
CAS Number 29976-75-8
Appearance White to beige powder or crystalline solid
Melting Point 119-122 °C
Purity ≥98% (HPLC)
Solubility DMSO: 2 mg/mL (clear, warmed)
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Treat all this compound waste as hazardous chemical waste and adhere to the following protocol.[5]

1. Waste Segregation and Collection:

  • Isolate this compound waste from other chemical waste streams to prevent inadvertent reactions.

  • Collect all waste, including pure this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[5]

2. Containerization:

  • Use a container made of a material compatible with this compound that is in good condition and has a secure lid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][5]

  • Indicate the approximate quantity of the waste and note any associated hazards, such as "Irritant".[5]

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure and away from general laboratory traffic.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.[5] Adherence to local, state, and federal regulations is mandatory.

Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. For large spills or those in poorly ventilated spaces, evacuate all non-essential personnel.[3]

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined above.[3]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place all contaminated materials and cleanup debris into a sealed, labeled hazardous waste container.

    • Wash the affected area with soap and water, collecting the contaminated water as hazardous waste.[3]

  • Disposal of Cleanup Waste: All materials used for the cleanup must be disposed of as hazardous waste following the procedures detailed above.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat A->B C Segregate Waste: Isolate from other chemical streams B->C D Containerize Waste: - Use compatible, sealed container - Label 'Hazardous Waste: this compound' C->D E Store in Designated Area: Satellite Accumulation Area D->E F Arrange for Professional Disposal: Contact certified hazardous waste service E->F G End: Compliant Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 6-Methylflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-Methylflavone (CAS No. 29976-78-8) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields.[1] A face shield may be required in situations with a risk of splashing.To protect against potential eye contact with the solid powder or solutions.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2][3] Impervious clothing and protective boots may be necessary for larger quantities or spill response.[1][3]To prevent skin contact. Gloves should be inspected before use and disposed of properly.[2]
Respiratory Protection A dust respirator or a suitable respirator should be used, especially in poorly ventilated areas or when generating dust.[1][3] All handling should ideally occur in a well-ventilated area or a chemical fume hood.[1][2]To prevent inhalation of the powder.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, a chemical fume hood is recommended.[2]

  • Ensure that a safety shower and eye wash station are readily accessible.[1]

Handling Procedures:

  • Wash hands thoroughly after handling the compound.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Minimize dust generation and accumulation.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] The recommended storage temperature is between 2-8°C.[4]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[2][3] Consult a physician if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be performed in strict accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused this compound and contaminated items (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound." Indicate the associated hazards.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area until it is collected.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. Do not dispose of it down the drain.[1][5]

Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Waste Disposal Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate PPE Don Appropriate PPE Isolate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Waste Place Waste in Labeled Container Decontaminate->Waste Store Store in Designated Area Waste->Store Dispose Arrange for Hazardous Waste Disposal Store->Dispose

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylflavone
Reactant of Route 2
Reactant of Route 2
6-Methylflavone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.